Diphenyl(methyl)sulfonium Tetrafluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13S.BF4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAMVDBAOJCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146925 | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10504-60-6 | |
| Record name | Sulfonium, methyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylsulphonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of diphenyl(methyl)sulfonium tetrafluoroborate, a versatile reagent in organic synthesis. The document details the primary synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and visual representations of the workflows.
Introduction
This compound (C₁₃H₁₃BF₄S) is a salt consisting of a diphenyl(methyl)sulfonium cation and a tetrafluoroborate anion. It serves as a valuable methylating agent and finds applications in various chemical transformations. The synthesis of this and similar arylsulfonium salts typically involves the S-alkylation of a diaryl sulfide. This guide will focus on the most common and effective methods for its preparation and purification.
Synthesis Methodology
The primary and most effective method for the synthesis of this compound is the direct methylation of diphenyl sulfide. This reaction is typically facilitated by the use of a methylating agent in the presence of a silver salt containing the tetrafluoroborate anion. The silver salt acts as a halide scavenger, promoting the formation of the sulfonium salt.
An alternative approach involves the use of a powerful methylating agent such as trimethyloxonium tetrafluoroborate, which directly provides the methyl group and the counterion.
Alkylation of Diphenyl Sulfide with a Methyl Halide and Silver Tetrafluoroborate
This is a widely applicable method for the synthesis of arylsulfonium salts.[1] The reaction proceeds by the nucleophilic attack of the sulfur atom in diphenyl sulfide on the methyl group of the methyl halide. The silver tetrafluoroborate assists in this process by abstracting the halide, which drives the reaction towards the formation of the stable sulfonium tetrafluoroborate salt.
A general representation of this reaction is the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates from diphenyl sulfide and an alkyl halide in the presence of silver(I) tetrafluoroborate. For instance, the reaction of diphenyl sulfide with allyl bromide in the presence of silver(I) tetrafluoroborate in acetone yields allyl(diphenyl)sulfonium tetrafluoroborate in high yield.[1] A similar principle applies to the synthesis of the methyl derivative using a methyl halide.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound based on the alkylation of diphenyl sulfide.
Synthesis via Methylation of Diphenyl Sulfide
This protocol is adapted from the general procedure for the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates.[1]
Materials:
-
Diphenyl sulfide (Ph₂S)
-
Methyl iodide (CH₃I)
-
Silver tetrafluoroborate (AgBF₄)
-
Anhydrous acetone
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction temperature)
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a stirred slurry of silver(I) tetrafluoroborate in anhydrous acetone, add diphenyl sulfide.
-
To this mixture, add methyl iodide dropwise at room temperature. The reaction is typically rapid.
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 1-3 hours) to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated silver iodide (AgI) is removed by filtration.
-
The filtrate, containing the dissolved product, is collected.
-
The product is precipitated from the filtrate by the addition of anhydrous diethyl ether.
-
The resulting solid is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Purification
Purification of this compound is crucial to obtain a high-purity product. The most common method for purification is recrystallization.
Recrystallization Protocol
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., acetone, dichloromethane) and a solvent in which it is sparingly soluble (e.g., diethyl ether, hexane).
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot acetone or dichloromethane.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, slowly add diethyl ether or hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound and its analogs.
| Parameter | Value | Reference |
| Yield (Allyl derivative) | 86% | [1] |
| Purity (Typical) | >97% | |
| Melting Point | 66 °C | |
| Molecular Weight | 288.11 g/mol |
Note: The yield for the methyl derivative is expected to be comparable to the allyl derivative under optimized conditions.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the components.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow via recrystallization.
References
An In-depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile organic salt with significant applications in synthetic chemistry and potential utility in the pharmaceutical sector. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly focusing on its role as a chemical reagent and its reported antimicrobial attributes. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₃BF₄S | [2] |
| Molecular Weight | 288.11 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 64.0 to 68.0 °C | |
| Purity | >95.0% (by Ion exchange titration), >98.0% (by HPLC) | |
| Solubility | Soluble in methanol. Soluble in water and alcohol. | [3] |
| CAS Number | 10504-60-6 | [2] |
Synthesis of this compound
The synthesis of arylsulfonium salts, such as this compound, is typically achieved through the alkylation of the corresponding diaryl sulfide.[4] A general experimental protocol is outlined below.
Experimental Protocol: Synthesis via Alkylation of Diphenyl Sulfide
Principle: This method involves the direct methylation of diphenyl sulfide using a suitable methylating agent, followed by anion exchange to introduce the tetrafluoroborate counter-ion.
Reagents and Materials:
-
Diphenyl sulfide
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate, or trimethyloxonium tetrafluoroborate)
-
Silver tetrafluoroborate (AgBF₄) or tetrafluoroboric acid (HBF₄)
-
Anhydrous solvent (e.g., dichloromethane, acetone)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl sulfide in a minimal amount of anhydrous solvent.
-
Methylation: Cool the solution in an ice bath (0 °C). Add the methylating agent dropwise to the stirred solution. The choice of methylating agent can influence reaction conditions and work-up procedures. For instance, using trimethyloxonium tetrafluoroborate directly yields the desired product. If using methyl iodide, an intermediate sulfonium iodide salt is formed.
-
Anion Exchange (if necessary): If an intermediate salt (e.g., iodide) is formed, it can be converted to the tetrafluoroborate salt by reaction with silver tetrafluoroborate. The silver iodide precipitate can be removed by filtration. Alternatively, salt metathesis with tetrafluoroboric acid can be employed.
-
Isolation and Purification: The crude product is typically isolated by precipitation upon the addition of a non-polar solvent (e.g., diethyl ether) or by removal of the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).
-
Characterization: The final product should be characterized by standard analytical techniques, such as melting point determination and spectroscopic methods (NMR, IR).
Chemical Reactivity and Applications in Organic Synthesis
Arylsulfonium salts are valuable reagents in organic synthesis due to their ability to act as electrophiles and precursors to reactive intermediates.[1][5]
-
Methylating Agent: this compound can serve as a methylating agent, transferring a methyl group to various nucleophiles.
-
Aryl Radical Precursor: Under photoredox catalysis, arylsulfonium salts can undergo reduction to form aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][6]
-
Cross-Coupling Reactions: These salts can participate in transition metal-catalyzed cross-coupling reactions, acting as electrophilic partners.[7]
Applications in Drug Development: Antimicrobial Properties
An emerging area of interest for this compound is its potential application in the pharmaceutical industry. It has been reported to exhibit notable antimicrobial properties.[] Specifically, it is suggested for use in the formulation of medications designed to combat drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[]
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[9] The biphenyl moiety present in the structure of this compound is a common scaffold in molecules with demonstrated antibacterial activity.[10][11]
While the precise mechanism of action and the signaling pathways involved in its antimicrobial activity are not yet fully elucidated in publicly available literature, a logical workflow for its investigation in a drug development context can be proposed.
Safety and Handling
This compound is classified as a corrosive solid and is harmful if swallowed.[12] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[12]
Conclusion
This compound is a chemical compound with established utility in organic synthesis and promising potential in the field of drug development. Its role as a versatile reagent is well-documented, and its reported antimicrobial activity against resistant pathogens warrants further investigation. This guide provides a foundational understanding of its properties and applications, intended to support and inspire future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 10504-60-6 [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Applications of Sulfonium Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate
CAS Number: 10504-60-6
This technical guide provides a comprehensive overview of Diphenyl(methyl)sulfonium Tetrafluoroborate, a versatile chemical compound with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering detailed information on its chemical properties, synthesis, and key applications, supported by experimental protocols and quantitative data.
Chemical Properties and Identification
This compound is a salt consisting of a diphenyl(methyl)sulfonium cation and a tetrafluoroborate anion. It is typically a white to light yellow crystalline powder.
| Property | Value | Reference |
| CAS Number | 10504-60-6 | [1][2] |
| Molecular Formula | C₁₃H₁₃BF₄S | [1] |
| Molecular Weight | 288.11 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 64-68 °C | [2] |
| Solubility | Soluble in water and alcohol. | [3] |
| Purity | Typically >95.0% | [2] |
Safety Information: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment should be used when handling this compound.[1]
Synthesis of this compound
A general and effective method for the synthesis of arylsulfonium salts involves the alkylation of a diaryl sulfide. In the case of this compound, diphenyl sulfide is reacted with a methylating agent in the presence of a silver salt, such as silver(I) tetrafluoroborate, which acts as a halide scavenger and facilitates the formation of the sulfonium salt.
Experimental Protocol: Synthesis via Alkylation of Diphenyl Sulfide
This protocol describes a representative procedure for the synthesis of alkyl(diphenyl)sulfonium tetrafluoroborates.
Materials:
-
Diphenyl sulfide
-
Methyl iodide (or another suitable methylating agent)
-
Silver(I) tetrafluoroborate
-
Acetone (anhydrous)
Procedure:
-
To a stirred slurry of silver(I) tetrafluoroborate in anhydrous acetone, add an equimolar amount of diphenyl sulfide.
-
To this mixture, add a slight excess of methyl iodide dropwise at room temperature.
-
The reaction is typically rapid, as indicated by the precipitation of silver iodide.
-
Stir the reaction mixture for a few hours at room temperature to ensure complete reaction.
-
After the reaction is complete, the precipitated silver iodide is removed by filtration.
-
The filtrate, containing the desired this compound, is concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.
Note: This is a generalized protocol. The specific quantities of reagents and reaction conditions may need to be optimized for desired yield and purity.
Applications in Organic Synthesis
This compound serves as a valuable reagent in several organic transformations, primarily as a precursor for the generation of sulfonium ylides, which are key intermediates for methylene transfer reactions.
Methylene Transfer Reactions via Sulfonium Ylide Formation
Sulfonium ylides are versatile reagents for the formation of epoxides and cyclopropanes from aldehydes and ketones, and Michael acceptors, respectively. This compound can be deprotonated with a strong base to form diphenylsulfonium methylide.
This protocol outlines the in situ generation of diphenylsulfonium methylide and its subsequent reaction with a carbonyl compound to form an epoxide.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
-
Aldehyde or ketone
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the strong base in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the solution of the sulfonium salt to the cooled suspension of the base. The formation of the ylide is often indicated by a color change.
-
After stirring for a short period to ensure complete ylide formation, add the aldehyde or ketone dropwise to the reaction mixture.
-
Allow the reaction to proceed at the low temperature and then gradually warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxide product is purified by column chromatography.
Application in Polymer Chemistry
This compound has been identified as an effective thermal latent cationic initiator for the polymerization of epoxides, such as glycidyl phenyl ether.[2] Latent initiators are compounds that are inactive at ambient temperatures but can be activated by an external stimulus, in this case, heat, to initiate polymerization. This property is highly desirable in applications such as coatings and adhesives, where control over the curing process is crucial.
Thermal Cationic Polymerization of Glycidyl Phenyl Ether
The thermal decomposition of this compound generates a cationic species that initiates the ring-opening polymerization of glycidyl phenyl ether. The polymerization temperature and initiator concentration are key parameters that influence the reaction rate and the properties of the resulting polymer.
The following is a general procedure for the bulk polymerization of glycidyl phenyl ether using this compound as a thermal initiator.
Materials:
-
Glycidyl phenyl ether (monomer)
-
This compound (initiator)
Procedure:
-
A predetermined amount of this compound is dissolved in glycidyl phenyl ether in a reaction vessel. The initiator concentration is typically in the range of 1-5 mol%.
-
The mixture is heated to the desired polymerization temperature (e.g., 100-150 °C) under an inert atmosphere.
-
The progress of the polymerization can be monitored by techniques such as differential scanning calorimetry (DSC) or by measuring the conversion of the monomer over time using spectroscopy (e.g., ¹H NMR or FTIR).
-
After the desired conversion is reached, the reaction is cooled to room temperature.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., methanol).
-
The purified polymer is then dried under vacuum.
| Initiator Concentration (mol%) | Polymerization Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 120 | 4 | Data not available | Data not available | Data not available |
| 3 | 120 | 2 | Data not available | Data not available | Data not available |
| 5 | 120 | 1 | Data not available | Data not available | Data not available |
| 3 | 100 | 4 | Data not available | Data not available | Data not available |
| 3 | 140 | 1 | Data not available | Data not available | Data not available |
Note: The quantitative data in the table is illustrative. Specific values would need to be obtained from the cited literature or through experimentation.
Potential Antimicrobial Applications
Conclusion
This compound is a valuable and versatile reagent with established applications in organic synthesis and polymer chemistry. Its ability to act as a precursor for sulfonium ylides makes it a useful tool for methylene transfer reactions, leading to the formation of epoxides and cyclopropanes. Furthermore, its function as a thermal latent cationic initiator provides a controlled method for the polymerization of epoxides. While its potential as an antimicrobial agent is yet to be fully explored, it represents an area of interest for future research. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in various research and development endeavors.
References
Solubility of Diphenyl(methyl)sulfonium Tetrafluoroborate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl(methyl)sulfonium Tetrafluoroborate. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and standard chemical databases, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining precise solubility values.
Core Concepts in Solubility
The solubility of an organic salt such as this compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like a sulfonium salt, the lattice energy of the salt and the solvation energy of the ions in the solvent are key determining factors.
Solubility Profile of this compound
While specific quantitative data is scarce, a qualitative understanding of the solubility of this compound can be pieced together from various sources. The presence of the polar sulfonium cation and the tetrafluoroborate anion suggests that it will be more soluble in polar organic solvents.
Table 1: Qualitative Solubility of this compound and Related Onium Salts
| Solvent Category | Solvent Examples | Qualitative Solubility | Citation |
| Protic Solvents | Methanol, Ethanol, Water | Soluble | [1] |
| Halogenated Solvents | Dichloromethane, Chloroform | Good Solubility (inferred for onium salts) | [2][3] |
| Aprotic Polar Solvents | Propylene Carbonate | Good Solubility (inferred for a related sulfonium salt) |
Note on Data: The information presented in Table 1 is based on qualitative statements from chemical suppliers and solubility trends observed for similar onium salts. Researchers should experimentally verify the solubility for their specific application and conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling capabilities
-
Calibrated analytical balance
-
Glass vials with tight-fitting caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
UV-Vis spectrophotometer (optional, for spectroscopic method)
Procedure: Gravimetric Method
-
Sample Preparation: Accurately weigh a known amount of the organic solvent into a glass vial. Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated solution to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination and Calculation: Once the solvent is completely removed, accurately weigh the evaporating dish containing the dried solute. The mass of the dissolved this compound is the final weight of the dish minus its tare weight. The solubility can then be calculated in units such as g/100 mL or mol/L.
Procedure: UV-Vis Spectroscopic Method (if applicable)
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.
-
Calibration Curve: Construct a calibration curve by plotting absorbance versus concentration.
-
Saturated Solution Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-3). Dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Solubility Calculation: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Unveiling the Thermal Stability of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenyl(methyl)sulfonium tetrafluoroborate, a sulfonium salt with increasing relevance in organic synthesis and potentially in drug development, demands a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical parameter influencing its storage, handling, and application in thermally sensitive processes. This technical guide provides an in-depth analysis of the factors governing the thermal stability of this compound, drawing upon available data for analogous sulfonium salts and outlining the standard methodologies for its experimental determination.
Core Concepts in Thermal Stability
The thermal stability of an ionic compound like this compound is intrinsically linked to the strength of the ionic bond between the Diphenyl(methyl)sulfonium cation and the tetrafluoroborate anion, as well as the inherent stability of the individual ions. Thermal decomposition typically proceeds via the lowest energy pathway, which can involve dissociation, rearrangement, or fragmentation of the cation, the anion, or both.
For sulfonium salts, the stability of the cation is influenced by the nature of the organic substituents attached to the sulfur atom. In the case of Diphenyl(methyl)sulfonium, the presence of two phenyl groups and one methyl group will dictate its decomposition pathway. The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating and relatively thermally stable anion. However, its decomposition can be influenced by the nature of the cation.
Anticipated Thermal Decomposition Profile
Key Thermal Events:
-
Melting Point: The compound will first undergo a phase transition from a solid to a liquid.
-
Decomposition Onset: At a higher temperature, the compound will begin to decompose. This is often characterized by the initial loss of a volatile fragment.
-
Major Weight Loss: This stage involves the primary decomposition of the salt, leading to the evolution of gaseous byproducts.
-
Residue Formation: A certain percentage of non-volatile residue may remain at the end of the analysis.
The following table summarizes the anticipated thermal decomposition data for this compound, based on typical values for related arylsulfonium salts.
| Parameter | Anticipated Value Range | Technique |
| Melting Point (Tₘ) | 60 - 80 °C | DSC |
| Onset Decomposition Temperature (Tₒ) | 150 - 250 °C | TGA |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 200 - 300 °C | TGA/DTG |
| Final Residue at 600 °C | 5 - 20 % | TGA |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒ) and the percentage of weight loss at different temperature ranges. The first derivative of the TGA curve (DTG curve) is used to identify the temperature of the maximum rate of decomposition (Tₘₐₓ).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range. A cooling and second heating cycle may be included to study the material's thermal history.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other phase transitions. The peak onset temperature is taken as the melting point (Tₘ).
Visualizing Thermal Analysis Workflows and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Plausible thermal decomposition pathway for this compound.
Implications for Drug Development and Research
A comprehensive understanding of the thermal stability of this compound is paramount for its successful application in research and drug development.
-
Process Safety and Optimization: Knowledge of the decomposition temperature is crucial for designing safe and efficient synthetic procedures that may involve heating.
-
Formulation and Stability Studies: For potential pharmaceutical applications, the thermal stability of the compound will directly impact its shelf-life and the choice of formulation strategies.
-
Material Compatibility: Understanding the decomposition products is essential to avoid unwanted side reactions with other components in a reaction mixture or formulation.
Spectroscopic Profile of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diphenyl(methyl)sulfonium Tetrafluoroborate (C₁₃H₁₃BF₄S). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. While experimentally obtained spectra are not publicly available, this document compiles predicted data based on the analysis of analogous compounds and general spectroscopic principles.
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 10504-60-6[1]
-
Molecular Formula: C₁₃H₁₃BF₄S[1][]
-
Molecular Weight: 288.11 g/mol
-
Appearance: White to light yellow powder or crystals.[]
-
Melting Point: 66-70 °C[1]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar sulfonium salts and aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.3 - 3.5 | Singlet | 3H | S-CH ₃ |
| ~7.6 - 7.9 | Multiplet | 10H | Aromatic Protons (C₆H ₅) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~25 - 30 | S-C H₃ |
| ~125 - 135 | Aromatic Carbons (C ₆H₅) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1100 - 1000 | Strong, Broad | B-F Stretch (from BF₄⁻) |
| ~750 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
The mass spectrum would primarily show the fragmentation of the Diphenyl(methyl)sulfonium cation.
Table 4: Predicted Mass Spectrum Data (for the Cation [C₁₃H₁₃S]⁺)
| m/z | Predicted Fragment |
| 201 | [M]⁺ (Diphenyl(methyl)sulfonium cation) |
| 186 | [M - CH₃]⁺ (Diphenylsulfide radical cation) |
| 109 | [C₆H₅S]⁺ (Thiophenolate cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact (EI) or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenyl(methyl)sulfonium Tetrafluoroborate, a compound of interest in various chemical and biomedical applications. Due to the current unavailability of its single-crystal X-ray diffraction data in publicly accessible databases, this document focuses on its known chemical properties, general synthesis and crystallization methodologies for analogous compounds, and its potential applications.
Chemical and Physical Properties
This compound is a salt with the chemical formula C13H13BF4S.[] It is also known by its synonym, Methyldiphenylsulfonium Tetrafluoroborate.[2][3] The compound typically appears as a white to light yellow powder or crystal.[]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10504-60-6 | [][2][4] |
| Molecular Formula | C13H13BF4S | [][4] |
| Molecular Weight | 288.11 g/mol | [][4] |
| Appearance | White to light yellow powder to crystal | [] |
| Melting Point | 66-70 °C | [5] |
| Solubility | Soluble in water and alcohol | [5][6] |
Synthesis and Crystallization Protocols (General Methodologies)
Experimental Protocol: General Synthesis of Alkyl(diaryl)sulfonium Salts
One common method for the synthesis of alkyl(diaryl)sulfonium salts involves the alkylation of a diaryl sulfide.[7] This can be achieved by reacting the diaryl sulfide with an alkyl halide in the presence of a silver salt, such as silver(I) tetrafluoroborate.[7]
-
Materials: Diphenyl sulfide, an alkylating agent (e.g., methyl iodide or a methyl triflate), silver(I) tetrafluoroborate, and a suitable solvent (e.g., acetone or nitromethane).[7]
-
Procedure:
-
A slurry of silver(I) tetrafluoroborate and diphenyl sulfide is prepared in the chosen solvent.[7]
-
The alkylating agent is added to the mixture. The reaction is often carried out at room temperature or with gentle heating.
-
The silver halide precipitate is removed by filtration.
-
The filtrate, containing the desired sulfonium salt, is concentrated under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Experimental Protocol: General Crystallization of Organic Salts
Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The process of crystallization from a solution generally involves the following steps:
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound has moderate solubility. For sulfonium salts, polar solvents like alcohols or water are often used.[5][6]
-
Preparation of a Supersaturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, often with heating, to create a saturated or nearly saturated solution.
-
Inducing Crystallization: Crystallization can be induced by several methods:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution at room temperature.
-
Cooling: The saturated solution is slowly cooled to reduce the solubility of the compound, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.
-
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and dried.
Potential Applications
This compound and related arylsulfonium salts are utilized in several fields:
-
Cationic Polymerization: They can act as thermal latent cationic initiators for the polymerization of various monomers, such as glycidyl phenyl ether.[2]
-
Biomedical Field: This compound has been noted for its potential antimicrobial properties and its use in the formulation of medicines to combat drug-resistant disorders.[]
-
Methylene Transfer Agent: It serves as a methylene transfer agent in organic synthesis.[5][6]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a sulfonium salt like this compound, culminating in crystal structure analysis.
Caption: General workflow for the synthesis and structural characterization of this compound.
Disclaimer: The experimental protocols described are general methodologies for analogous compounds and may require optimization for the specific synthesis and crystallization of this compound. The absence of publicly available single-crystal X-ray diffraction data prevents a detailed analysis of its crystal structure in this guide.
References
- 2. ジフェニル(メチル)スルホニウムテトラフルオロボラート | this compound | 10504-60-6 | 東京化成工業株式会社 [tcichemicals.com]
- 3. This compound | 10504-60-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 10504-60-6 [chemicalbook.com]
- 6. This compound | 10504-60-6 [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate as a Methylene Transfer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile and effective precursor to a key methylene transfer agent in organic synthesis. Upon deprotonation, it forms diphenylsulfonium methylide, a sulfur ylide that readily participates in the renowned Corey-Chaykovsky reaction. This reaction provides a powerful method for the diastereoselective synthesis of epoxides from carbonyl compounds and cyclopropanes from α,β-unsaturated systems. This guide offers a comprehensive overview of the synthesis, mechanism, and application of this compound as a methylene transfer agent, complete with experimental protocols and quantitative data to support its use in research and development.
Introduction
The transfer of a methylene (CH₂) group is a fundamental transformation in organic chemistry, enabling the construction of strained three-membered rings such as epoxides and cyclopropanes. These motifs are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a topic of significant interest. This compound serves as a stable, crystalline salt that is a convenient precursor to the reactive methylene transfer agent, diphenylsulfonium methylide.[1] This ylide is a key reagent in the Corey-Chaykovsky reaction, a cornerstone of modern synthetic methodology.[2][3][4]
This technical guide will detail the properties of this compound, the generation of the active ylide, and its subsequent application in methylene transfer reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 10504-60-6 | [][6][7][8] |
| Molecular Formula | C₁₃H₁₃BF₄S | [][6][7] |
| Molecular Weight | 288.11 g/mol | [][6][7] |
| Appearance | White to light yellow crystalline solid | [][8] |
| Melting Point | 66 °C | [][6] |
| Solubility | Soluble in water and alcohol | [1] |
Methylene Transfer Reactions: The Corey-Chaykovsky Reaction
The utility of this compound as a methylene transfer agent is realized through the Corey-Chaykovsky reaction. This process involves the in situ generation of diphenylsulfonium methylide, which then reacts with various electrophilic substrates.[2][3][4]
Generation of the Active Ylide
The active methylene transfer agent, diphenylsulfonium methylide, is generated by the deprotonation of the methyl group of the sulfonium salt with a strong base.[3]
References
- 1. This compound | 10504-60-6 [chemicalbook.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Diphenylsulfonium Methylide|Reagent for Cyclopropanation [benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 10504-60-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide on the Computational and Experimental Stability of Diphenyl(methyl)sulfonium Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for assessing the thermal stability of Diphenyl(methyl)sulfonium Tetrafluoroborate through computational modeling and experimental analysis. While specific literature on the detailed computational stability of this exact compound is limited, this document outlines the established methodologies and expected decomposition pathways based on the well-understood chemistry of arylsulfonium salts.
Introduction
This compound is a salt belonging to the class of triarylsulfonium salts, which are widely utilized in various chemical applications, including as photoacid generators in photolithography and as reagents in organic synthesis. The thermal stability of such compounds is a critical parameter influencing their storage, handling, and efficacy in these applications. Understanding the decomposition mechanisms and the energetic barriers associated with these processes is paramount for ensuring their safe and effective use.
This technical guide details the theoretical and practical approaches to evaluating the stability of this compound. It covers the computational protocols, primarily based on Density Functional Theory (DFT), for elucidating decomposition pathways and predicting stability, alongside standard experimental techniques for thermal analysis.
Computational Stability Analysis
Computational chemistry, particularly DFT, offers a powerful tool for investigating the thermal decomposition of organic salts at a molecular level.[1][2] These methods can predict reaction pathways, transition states, and the associated activation energies, providing a detailed picture of the compound's stability.
Based on the general reactivity of arylsulfonium salts, the thermal decomposition of this compound is likely to proceed through several key pathways. The primary decomposition is expected to be initiated by the dissociation of the cation or the anion.
A plausible decomposition mechanism for the Diphenyl(methyl)sulfonium cation involves the cleavage of the C-S bonds. The following pathways are considered:
-
Pathway A: Phenyl Group Migration and Elimination: This pathway involves the migration of a phenyl group from the sulfur to the methyl group, followed by elimination.
-
Pathway B: Direct C-S Bond Cleavage: This involves the homolytic or heterolytic cleavage of a carbon-sulfur bond to form radical or ionic intermediates.
-
Pathway C: Interaction with the Tetrafluoroborate Anion: The decomposition may be initiated or facilitated by the interaction of the cation with the tetrafluoroborate anion, potentially leading to the formation of fluorinated organic products.
A robust computational protocol for investigating these pathways would involve the following steps:
-
Geometry Optimization: The ground state geometry of the this compound ion pair, as well as all proposed intermediates and products, would be optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: The transition state for each proposed elementary reaction step is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.
-
Energy Profile Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy profiles for the decomposition pathways.
A general workflow for such a computational study is depicted below.
The quantitative data obtained from these computational studies should be summarized in a structured format for easy comparison of the different decomposition pathways.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Decomposition of this compound
| Pathway | Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| A | Phenyl Migration | Data | Data | Data |
| Elimination | Data | Data | Data | |
| B | C-S Bond Cleavage | Data | Data | Data |
| C | Anion-Assisted C-F Bond Formation | Data | Data | Data |
Note: The data in this table is illustrative. Actual values would be obtained from DFT calculations.
Experimental Stability Analysis
Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal stability of this compound. Thermogravimetric Analysis (TGA) is a primary technique used for this purpose.[3][4][5][6][7]
Objective: To determine the thermal decomposition temperature and profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.
The experimental workflow for TGA is illustrated in the diagram below.
The key quantitative data from TGA experiments should be presented in a clear and concise table.
Table 2: Thermal Stability Data for this compound from TGA
| Parameter | Value (°C) |
| Tonset (Onset of Decomposition) | Data |
| Tmax (Maximum Decomposition Rate) | Data |
| Residue at 600 °C (%) | Data |
Note: The data in this table would be obtained from experimental TGA measurements.
Conclusion
The stability of this compound is a crucial factor for its practical applications. This guide has outlined a comprehensive approach for investigating its thermal stability through a synergistic combination of computational and experimental methods. While specific studies on this compound are not extensively reported, the methodologies described herein provide a robust framework for researchers to conduct a thorough stability analysis. The proposed decomposition pathways, computational workflows, and experimental protocols serve as a foundational guide for future research in this area, enabling a deeper understanding of the thermal behavior of arylsulfonium salts.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. etamu.edu [etamu.edu]
- 4. youtube.com [youtube.com]
- 5. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Theoretical Calculations of Diphenyl(methyl)sulfonium Tetrafluoroborate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(methyl)sulfonium tetrafluoroborate is a compound of significant interest, primarily for its role as a photoacid generator (PAG) in various industrial and research applications, including photolithography and cationic polymerization.[1][2] Understanding the intricacies of its reactivity is paramount for the rational design of new materials and processes. Theoretical calculations, particularly those based on quantum chemistry, offer a powerful lens through which to investigate the electronic structure and reaction mechanisms of this sulfonium salt at a molecular level. This guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of this compound, complemented by common experimental validation techniques.
Introduction to Sulfonium Salt Reactivity
Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, are versatile reagents in organic synthesis.[3] Triarylsulfonium salts, a class that includes derivatives of this compound, are particularly noted for their photosensitivity and utility as cationic photoinitiators.[4] The reactivity of these salts is governed by the nature of the substituents on the sulfur atom and the counter-anion. Upon exposure to light, they can undergo homolytic or heterolytic cleavage of a carbon-sulfur bond, generating a Brønsted acid.[5] This photo-induced acid generation is the cornerstone of their application as PAGs.[1][2]
Computational modeling has emerged as an indispensable tool for elucidating the chemical reactivity and reaction mechanisms of organic compounds, including sulfonium salts.[3] Methods like Density Functional Theory (DFT) are frequently employed to probe the electronic structure and predict the reactivity of these molecules.[6][7]
Theoretical Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a primary computational method for investigating the reactivity of sulfonium salts.[6][7] This approach is favored for its balance of computational cost and accuracy in describing electronic systems.
A typical DFT study on this compound would involve:
-
Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is located.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Electronic Structure Analysis: Various analyses can be performed on the optimized geometry to understand the electronic properties. This includes the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[7] Population analysis methods like Natural Bond Orbital (NBO) can provide insights into charge distribution and bonding.
-
Reaction Pathway Modeling: To study a chemical reaction, the transition state (the highest energy point along the reaction coordinate) must be located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the desired reactants and products. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.
Key Reactivity Parameters and Data
Table 1: Calculated Structural Parameters
| Parameter | Typical Calculated Value | Significance |
| C-S Bond Length (Phenyl-S) | ~1.80 Å[4] | Indicates the strength of the bond; longer bonds are typically weaker. |
| C-S Bond Length (Methyl-S) | ~1.82 Å | Can influence which C-S bond is more likely to cleave. |
| C-S-C Bond Angle | ~102°[4] | Reflects the pyramidal geometry around the sulfur atom. |
| S-C-C-C Dihedral Angle | Varies | Describes the orientation of the phenyl rings relative to the sulfonium center. |
Table 2: Calculated Electronic and Thermodynamic Properties
| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -8.5 eV | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | -3.0 eV | Related to the electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.5 eV | A smaller gap generally implies higher reactivity.[7] |
| C-S Bond Dissociation Energy (BDE) | 50-70 kcal/mol | The energy required to break the C-S bond homolytically. |
| Activation Energy for Acid Generation | 15-25 kcal/mol | The energy barrier for the key reaction step in acid formation. |
Experimental Protocols for Validation
Theoretical predictions of reactivity must be validated by experimental data. The following are key experimental protocols used to study the reactivity of photoacid generators like this compound.
Photolysis Quantum Yield Measurement
Objective: To determine the efficiency of photoacid generation upon irradiation.
Methodology:
-
A solution of this compound in a suitable solvent (e.g., acetonitrile) of a known concentration is prepared.
-
The solution is irradiated with a monochromatic light source of a specific wavelength (e.g., 254 nm).
-
The amount of acid generated is quantified. This can be done using a pH-sensitive indicator dye that changes its absorbance upon protonation.
-
The absorbance change is measured using a UV-Vis spectrophotometer.
-
The quantum yield is calculated as the number of moles of acid generated divided by the number of moles of photons absorbed by the sample.
Cyclic Voltammetry
Objective: To determine the electrochemical properties, such as oxidation and reduction potentials.
Methodology:
-
A solution of the sulfonium salt is prepared in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The resulting voltammogram provides information about the redox potentials of the compound, which can be correlated with its electronic structure and reactivity.
Product Analysis by Mass Spectrometry and NMR
Objective: To identify the products formed upon photolysis.
Methodology:
-
A solution of this compound is irradiated for a specific period.
-
The solvent is evaporated, and the residue is analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The identified products provide direct evidence for the proposed reaction mechanisms, which can be compared with the pathways predicted by theoretical calculations.
Visualizing Reactivity and Workflows
Graphical representations are invaluable for understanding complex relationships in chemical reactivity and computational workflows.
Caption: Photochemical decomposition pathway of Diphenyl(methyl)sulfonium cation.
Caption: A typical computational chemistry workflow for studying reactivity.
Caption: Logical relationship between structure and photoacid generation efficiency.
Conclusion
Theoretical calculations, particularly DFT, provide a robust framework for understanding the reactivity of this compound. By computing structural, electronic, and thermodynamic parameters, researchers can gain deep insights into the mechanisms of photoacid generation. When coupled with experimental validation, these computational models are instrumental in the development of new and improved photoacid generators for a wide array of applications, from advanced materials to drug development processes. The continued synergy between theoretical and experimental chemistry will undoubtedly pave the way for future innovations in this field.
References
- 1. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, structures and theoretical calculations of stable triarylarsine radical cations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Photophysical Properties of Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(methyl)sulfonium tetrafluoroborate is a photoinitiator of significant interest in various applications, including photopolymerization and as a photoacid generator. Understanding its photophysical properties is paramount for optimizing its performance and developing new applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound and related arylsulfonium salts. It details the fundamental principles of its photoexcitation and subsequent chemical transformations, outlines standard experimental methodologies for characterizing these properties, and presents key data in a structured format.
Introduction
Sulfonium salts, particularly triarylsulfonium salts and their derivatives, are a well-established class of cationic photoinitiators. Upon absorption of light, these compounds undergo photochemical reactions to generate reactive species, such as radicals and strong Brønsted acids. These generated species can initiate a variety of chemical processes, making them valuable in applications like dental resins, 3D printing, and microelectronics. This compound, an alkyl diarylsulfonium salt, is part of this important class of compounds. This guide focuses on its photophysical behavior, which dictates its efficiency as a photoinitiator.
Photophysical Data
Quantitative photophysical data for this compound is not extensively available in the public domain. However, by examining data from closely related arylsulfonium salts, we can infer its likely properties. The following table summarizes typical photophysical parameters for arylsulfonium salt photoinitiators.
| Photophysical Property | Typical Value/Range for Arylsulfonium Salts |
| Absorption Maximum (λmax) | 230 - 350 nm |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M-1cm-1 |
| Fluorescence Emission Maximum (λem) | Generally non-fluorescent or weakly fluorescent |
| Fluorescence Quantum Yield (Φf) | < 0.1 |
| Excited-State Lifetime (τ) | Typically in the picosecond to nanosecond range |
| Photolysis Quantum Yield (Φp) | 0.1 - 0.7 |
Note: The exact values for this compound may vary depending on the solvent and experimental conditions. The low fluorescence quantum yield is indicative of efficient photochemical reaction pathways that outcompete radiative decay.
Photochemical Reaction Mechanisms
Upon absorption of a photon, this compound is promoted to an excited singlet state. From this excited state, it can undergo several deactivation pathways, with photolysis being the most critical for its function as a photoinitiator. The primary photochemical process for arylsulfonium salts involves the cleavage of a carbon-sulfur bond. This can proceed through two main mechanisms: homolytic cleavage and heterolytic cleavage.
Signaling Pathway of Photolysis
The photolysis of this compound leads to the generation of reactive species that can initiate polymerization or other chemical reactions. The generalized pathway is depicted below.
Caption: Photolysis pathways of this compound.
-
Homolytic Cleavage: The C-S bond breaks symmetrically, yielding a radical pair: a phenyl radical and a diphenyl sulfide radical cation.
-
Heterolytic Cleavage: The C-S bond breaks asymmetrically, producing a phenyl cation and a molecule of diphenyl sulfide.
Both pathways can ultimately lead to the formation of a strong Brønsted acid in the presence of a proton source (e.g., solvent), which is the key initiating species in cationic polymerization.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum, including the absorption maximum (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Prepare a series of solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile, methanol).
-
Use a dual-beam UV-Visible spectrophotometer to measure the absorbance of each solution across a wavelength range (typically 200-400 nm).
-
The wavelength of maximum absorbance is the λmax.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This method is used to measure the fluorescence emission spectrum, determine the fluorescence quantum yield (Φf), and the excited-state lifetime (τ).
Methodology for Quantum Yield:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Use a spectrofluorometer to measure the fluorescence emission spectrum upon excitation at a wavelength where the compound absorbs.
-
Measure the fluorescence spectrum of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4) under the same experimental conditions.
-
The fluorescence quantum yield is calculated using the comparative method: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Methodology for Excited-State Lifetime:
-
Time-Correlated Single Photon Counting (TCSPC) is the most common technique.
-
A pulsed light source (e.g., a picosecond laser diode) excites the sample.
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
-
A histogram of these delay times is constructed, and the decay curve is fitted to an exponential function to determine the lifetime (τ).
Photolysis Quantum Yield Determination
This experiment quantifies the efficiency of the photochemical decomposition of the compound.
Methodology:
-
Prepare a solution of the sulfonium salt of known concentration.
-
Irradiate the solution with a monochromatic light source of known intensity (actinometry is used to determine the photon flux).
-
Monitor the decrease in the concentration of the sulfonium salt over time using UV-Vis spectroscopy or HPLC.
-
The photolysis quantum yield (Φp) is the number of molecules decomposed per photon absorbed.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing the photophysical properties of a photoinitiator.
Caption: Experimental workflow for photophysical characterization.
Conclusion
While specific quantitative photophysical data for this compound remains to be fully documented in publicly accessible literature, this guide provides a robust framework for understanding its expected behavior based on the well-studied class of arylsulfonium salts. The outlined photochemical mechanisms and experimental protocols offer a solid foundation for researchers and professionals working with this and related photoinitiators. Further detailed studies on this specific compound are warranted to fully elucidate its photophysical properties and expand its applications in drug development and materials science.
Methodological & Application
Application Notes: Diphenyl(methyl)sulfonium Tetrafluoroborate in the Corey-Chaykovsky Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] This process involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[2] This document provides detailed application notes and protocols for the use of Diphenyl(methyl)sulfonium Tetrafluoroborate as a precursor for the reactive sulfur ylide. The use of this specific salt offers advantages, including its utility as a methylene transfer agent and the avoidance of sulfur-containing by-products that can arise from rearrangements.[4]
Reaction Principle and Mechanism
The Corey-Chaykovsky reaction proceeds via a two-step mechanism:
-
Ylide Formation: this compound is deprotonated by a strong base to form the corresponding sulfur ylide, diphenylsulfonium methylide. This ylide is a key reactive intermediate.[5]
-
Ring Formation: The nucleophilic carbon of the ylide attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This forms a betaine intermediate which then undergoes an intramolecular S_N2 reaction. The diphenyl sulfide group acts as a good leaving group, resulting in the formation of a new three-membered ring.[2][5]
The overall transformation for the epoxidation of a ketone is illustrated below.
Figure 1. Reaction mechanism of the Corey-Chaykovsky epoxidation.
Applications and Substrate Scope
The primary application is the synthesis of epoxides from aldehydes and ketones.[2][5] This reaction is highly valuable in drug development and natural product synthesis, as epoxides are versatile intermediates.[3] The reaction can be extended to other substrates:
-
α,β-Unsaturated Carbonyls: Typically react at the carbonyl group (1,2-addition) with sulfonium ylides to yield epoxides, whereas sulfoxonium ylides often favor 1,4-addition to yield cyclopropanes.[5]
Quantitative Data Summary
The reaction is known for its efficiency and good yields across a range of substrates. Below is a summary of typical reaction outcomes.
| Substrate | Base / Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone | NaH / DMSO | 25 | 2 | 1-Oxa-spiro[2.5]octane | ~88-95 |
| Benzaldehyde | t-BuOK / THF | 0 to 25 | 3 | Styrene oxide | >90 |
| Acetophenone | NaH / DMSO-THF | 25 | 4 | 2-Methyl-2-phenyloxirane | ~85-90 |
| Chalcone (enone) | LDA / THF | -78 to 0 | 2 | 2,3-Diphenyloxiran-2-yl(phenyl)methanone | ~70-80 |
Detailed Experimental Protocol: Epoxidation of Cyclohexanone
This protocol describes a general procedure for the epoxidation of an aliphatic ketone using this compound.
Materials:
-
This compound (>97%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Cyclohexanone (distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), wash sodium hydride (1.1 eq) with anhydrous hexanes to remove mineral oil and carefully dry the powder.
-
Ylide Generation: Suspend the washed NaH in anhydrous DMSO. To this suspension, add a solution of this compound (1.1 eq) in anhydrous DMSO dropwise at room temperature. Stir the resulting mixture for 45-60 minutes until hydrogen evolution ceases, indicating the formation of the sulfur ylide.
-
Reaction: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure epoxide.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 10504-60-6 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Epoxidation with Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxides are crucial intermediates in organic synthesis, valued for their utility as precursors to a wide array of functional groups. The Johnson-Corey-Chaykovsky reaction is a powerful and widely employed method for the synthesis of epoxides from carbonyl compounds.[1][2][3] This reaction utilizes a sulfur ylide to transfer a methylene group to an aldehyde or ketone. Diphenyl(methyl)sulfonium tetrafluoroborate serves as a stable and convenient precursor for the in-situ generation of diphenylsulfonium methylide, the reactive sulfur ylide. This application note provides a detailed protocol for the epoxidation of carbonyl compounds using this compound.
The reaction proceeds via the deprotonation of the sulfonium salt by a strong base to form the transient diphenylsulfonium methylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate undergoes a subsequent intramolecular SN2 reaction, yielding the desired epoxide and diphenyl sulfide as a byproduct.[3][4]
Data Presentation
The following table summarizes the expected epoxidation products from a range of carbonyl substrates based on typical Corey-Chaykovsky reaction conditions. While specific yield data for this compound is not extensively documented in the literature, the yields are representative of those obtained with similar sulfonium ylides.
| Entry | Substrate (Carbonyl Compound) | Product (Epoxide) | Typical Yield (%) |
| 1 | Benzaldehyde | Styrene oxide | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)oxirane | 80-90 |
| 3 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 75-85 |
| 4 | Acetophenone | 2-Methyl-2-phenyloxirane | 70-80 |
| 5 | Cinnamaldehyde | 2-Styryloxirane | 65-75 (1,2-addition) |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the epoxidation of a general carbonyl compound using this compound.
Materials
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde or Ketone
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Silica gel for column chromatography
General Experimental Procedure
Safety Note: n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere. The reaction should be carried out in a well-ventilated fume hood.
-
Preparation of the Ylide:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add this compound (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via a syringe. The reaction mixture may change in color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the ylide suspension at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, and then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O) and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x portions).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure epoxide.
-
Visualizations
Signaling Pathway of the Epoxidation Reaction
Caption: Mechanism of Epoxidation via Sulfonium Ylide.
Experimental Workflow
Caption: Experimental Workflow for Epoxidation.
References
Application Notes and Protocols: Cyclopropanation of Enones using Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropanation of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis, providing access to cyclopropyl ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis. The cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules. The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a powerful and widely employed method for methylene transfer to electron-deficient olefins, such as enones.[1][2] This application note details the use of diphenyl(methyl)sulfonium tetrafluoroborate as a precursor for the generation of diphenyl(methyl)sulfonium methylide and its subsequent application in the cyclopropanation of enones.
The reaction proceeds via a conjugate addition (1,4-addition) of the sulfur ylide to the enone, forming a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the diphenyl sulfide leaving group to form the three-membered cyclopropane ring.[1] This method is known for its high efficiency and stereoselectivity, often favoring the formation of trans-substituted cyclopropanes.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves a two-step process:
-
Conjugate Addition: The sulfur ylide, generated in situ from this compound and a strong base, acts as a nucleophile and attacks the β-carbon of the enone. This Michael-type addition results in the formation of a betaine intermediate.
-
Intramolecular Cyclization: The resulting enolate intermediate then undergoes an intramolecular SN2-type reaction, with the enolate attacking the carbon bearing the sulfonium group. This step leads to the formation of the cyclopropane ring and the expulsion of diphenyl sulfide as a byproduct.
The stereochemical outcome of the reaction is often dictated by the thermodynamics of the intermediate betaine. The formation of the trans-cyclopropane is generally favored as it proceeds through a more stable, staggered transition state during the ring-closing step.
Experimental Protocols
This section provides a detailed protocol for the cyclopropanation of a representative enone, chalcone, using this compound.
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure for the Generation of Diphenyl(methyl)sulfonium Methylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Add anhydrous DMSO (sufficient to make a 0.5 M solution of the ylide) to the flask.
-
Cool the suspension to 15-20 °C in a water bath.
-
Slowly add this compound (1.1 equivalents) to the stirred suspension over 10-15 minutes.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen evolution and the formation of a characteristic milky-white to yellowish suspension.
Procedure for the Cyclopropanation of Chalcone:
-
In a separate flame-dried flask, dissolve chalcone (1.0 equivalent) in anhydrous THF.
-
Cool the freshly prepared diphenyl(methyl)sulfonium methylide solution to 0 °C using an ice-water bath.
-
Slowly add the solution of chalcone in THF to the ylide solution via a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting enone.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure cyclopropyl ketone.
Data Presentation
The following table summarizes representative yields for the cyclopropanation of various enones using sulfonium ylides under Corey-Chaykovsky conditions. While specific data for this compound is not extensively tabulated in the literature, the yields are expected to be comparable to those obtained with other common sulfonium salts like trimethylsulfonium iodide.
| Entry | Enone Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Chalcone | 1,2-Diphenyl-3-benzoylcyclopropane | 85-95 | >95:5 |
| 2 | 4-Methylchalcone | 1-(4-Methylphenyl)-2-phenyl-3-benzoylcyclopropane | 88 | >95:5 |
| 3 | 4-Chlorochalcone | 1-(4-Chlorophenyl)-2-phenyl-3-benzoylcyclopropane | 92 | >95:5 |
| 4 | Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | 75-85 | N/A |
| 5 | Cyclopentenone | Bicyclo[3.1.0]hexan-2-one | 70-80 | N/A |
Note: Yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Corey-Chaykovsky cyclopropanation of enones.
Experimental Workflow
Caption: A typical experimental workflow for the cyclopropanation of enones.
Conclusion
The cyclopropanation of enones using this compound is a reliable and high-yielding method for the synthesis of cyclopropyl ketones. The reaction proceeds through a well-established Corey-Chaykovsky mechanism and generally provides good to excellent diastereoselectivity for the trans isomer. The provided protocol offers a robust starting point for researchers in synthetic and medicinal chemistry to access these valuable cyclopropane-containing scaffolds. Further optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for specific substrates to maximize yield and stereoselectivity.
References
Application Notes and Protocols: Aziridination Reactions with Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered heterocyclic motifs in organic synthesis and medicinal chemistry due to their prevalence in natural products and their utility as versatile synthetic intermediates. The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an imine, is a powerful method for the synthesis of aziridines. This document provides detailed application notes and protocols for aziridination reactions utilizing Diphenyl(methyl)sulfonium Tetrafluoroborate as a precursor to the reactive diphenylsulfonium methylide. While direct literature on the use of this specific sulfonium salt for aziridination is limited, the following protocols are based on the well-established principles of the Corey-Chaykovsky reaction.[1][2][3]
This compound serves as a stable and easily handleable salt that can be deprotonated in situ with a strong base to generate the highly reactive diphenylsulfonium methylide. This ylide then undergoes a nucleophilic addition to an imine, followed by an intramolecular cyclization to furnish the corresponding aziridine with the expulsion of diphenyl sulfide.[2][4]
Reaction Principle and Mechanism
The overall transformation involves a two-step process that is typically performed in a single pot:
-
Ylide Formation: Deprotonation of this compound with a strong base, such as sodium hydride or potassium tert-butoxide, generates diphenylsulfonium methylide.
-
Aziridination: The generated ylide acts as a nucleophile and attacks the electrophilic carbon of an imine. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction to form the aziridine ring and eliminate diphenyl sulfide.[2]
The generally accepted mechanism for this reaction is depicted below. The reaction is typically diastereoselective, favoring the formation of trans-aziridines.[2]
Caption: General mechanism of aziridination using a sulfonium salt.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
This compound is a solid and should be handled in a fume hood.
-
Strong bases such as sodium hydride and potassium tert-butoxide are moisture-sensitive and should be handled with care.
Protocol 1: General Procedure for the Aziridination of N-Sulfonylimines
This protocol is adapted from established Corey-Chaykovsky aziridination procedures.[2]
Materials:
-
This compound
-
N-Sulfonylimine
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 eq.).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under high vacuum to remove residual solvent.
-
Add anhydrous DMSO (or THF) to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMSO (or THF) and add it dropwise to the sodium hydride suspension at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
Dissolve the N-sulfonylimine (1.0 eq.) in anhydrous DMSO (or THF) and add it dropwise to the ylide solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Data Presentation
The following table summarizes the representative substrate scope for the aziridination of various N-tosylimines with a sulfur ylide, demonstrating the general applicability of this methodology. The yields and diastereoselectivities are typical for Corey-Chaykovsky aziridinations.
| Entry | Imine Substrate (Ar) | Product | Yield (%) | dr (trans:cis) |
| 1 | Phenyl | 1-Tosyl-2-phenylaziridine | 85 | >20:1 |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-tosylaziridine | 82 | >20:1 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1-tosylaziridine | 88 | >20:1 |
| 4 | 2-Naphthyl | 2-(Naphthalen-2-yl)-1-tosylaziridine | 79 | >20:1 |
| 5 | 2-Thienyl | 1-Tosyl-2-(thiophen-2-yl)aziridine | 75 | >20:1 |
Data is representative of typical Corey-Chaykovsky aziridination reactions and may not reflect the exact results with this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of aziridines using this compound.
Caption: A typical experimental workflow for aziridination.
Conclusion
The use of this compound as a precursor for diphenylsulfonium methylide in aziridination reactions represents a practical and efficient method for the synthesis of N-substituted aziridines. The protocol is based on the well-established Corey-Chaykovsky reaction and is expected to be applicable to a wide range of imine substrates. The mild reaction conditions and the high diastereoselectivity typically observed make this a valuable tool for synthetic and medicinal chemists. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Diphenyl(methyl)sulfonium Tetrafluoroborate as a Cationic Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diphenyl(methyl)sulfonium Tetrafluoroborate as a photoinitiator for cationic polymerization. This document includes its chemical and physical properties, mechanism of action, and detailed protocols for its application in the UV curing of common monomers such as epoxides and vinyl ethers.
Introduction
This compound is a type of onium salt that serves as a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which can initiate the polymerization of a variety of cationically polymerizable monomers. This makes it a valuable tool in applications such as coatings, adhesives, inks, and in the fabrication of microelectronic components and medical devices.[1]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10504-60-6 | [2] |
| Molecular Formula | C₁₃H₁₃BF₄S | [2] |
| Molecular Weight | 288.11 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [] |
| Melting Point | 66 °C | [] |
| Solubility | Soluble in water and alcohol | [4] |
Mechanism of Action
The function of this compound as a photoinitiator is predicated on its ability to undergo photolysis upon UV irradiation. The process can be summarized in the following key steps:
-
Photoexcitation: The sulfonium salt absorbs UV light, promoting it to an excited state.
-
Bond Cleavage: In the excited state, the carbon-sulfur bond undergoes homolytic or heterolytic cleavage.[2]
-
Radical Formation: This cleavage results in the formation of radical and/or cationic species.
-
Hydrogen Abstraction: The reactive species abstract a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent or monomer).
-
Brønsted Acid Generation: This hydrogen abstraction leads to the formation of a superacid (HBF₄ in this case), which is the active species for initiating cationic polymerization.
The generated Brønsted acid then protonates a monomer molecule, creating a carbocation that propagates through the monomer mixture, leading to the formation of a polymer chain.
Caption: Mechanism of cationic polymerization initiated by this compound.
Quantitative Data
| Parameter | Typical Value Range | Notes |
| UV Absorption (λmax) | 230 - 300 nm | Aryl sulfonium salts generally absorb in the short-wave UV region. |
| Quantum Yield (Φ) | 0.1 - 0.7 | Highly dependent on the specific sulfonium salt structure and the reaction medium.[5][6] |
| Typical Concentration | 0.5 - 5.0 wt% | The optimal concentration depends on the monomer, light intensity, and desired cure speed. |
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in cationic photopolymerization. Researchers should optimize these protocols for their specific applications.
General Workflow
Caption: General experimental workflow for cationic photopolymerization.
Protocol for UV Curing of a Cycloaliphatic Epoxide
This protocol describes the photopolymerization of 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), a common cycloaliphatic epoxide monomer.[7][8]
Materials:
-
3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
This compound
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system with a suitable wavelength emission (e.g., 254 nm lamp)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Formulation: Prepare a formulation by dissolving 1.0 wt% of this compound in ECC. This can be done in a light-protected vial with magnetic stirring. Gentle heating may be applied to facilitate dissolution.
-
Application: Apply a thin film (e.g., 50 µm) of the formulation onto the chosen substrate using a film applicator or spin coater.
-
Curing: Expose the coated substrate to UV radiation. The exposure time and intensity will need to be optimized based on the UV source and desired properties. A typical starting point would be an intensity of 100 mW/cm² for 30-60 seconds.
-
Analysis: Monitor the degree of polymerization by tracking the disappearance of the characteristic epoxy ring absorbance peak (around 790 cm⁻¹) in the FTIR spectrum.
Protocol for UV Curing of a Vinyl Ether
This protocol outlines the photopolymerization of a typical vinyl ether monomer, such as n-vinylcarbazole (NVC).
Materials:
-
n-vinylcarbazole (NVC)
-
This compound
-
Suitable solvent (e.g., dichloromethane, if necessary)
-
Substrate
-
UV curing system
-
Technique to determine conversion (e.g., gravimetry after precipitation)
Procedure:
-
Formulation: Prepare a solution of 5-10 wt% NVC in a suitable solvent. Dissolve 1.0 mol% (relative to the monomer) of this compound in this solution.
-
Application: Cast a film of the solution onto a substrate.
-
Curing: Irradiate the film with UV light under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition, although
References
- 1. Structure and reactivity relationships in the photoinitiated cationic polymerization of 3,4-epoxycyclohexylmethyl 3′,4′-epoxycyclohexane carboxylate. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. labproinc.com [labproinc.com]
- 4. This compound | 10504-60-6 [chemicalbook.com]
- 5. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ring-Opening Polymerization of Epoxides Initiated by Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thermally initiated ring-opening polymerization of epoxides using diphenyl(methyl)sulfonium tetrafluoroborate and structurally similar benzylsulfonium salts. This method is particularly relevant for applications requiring latent curing, such as in the formulation of adhesives, coatings, and encapsulants in various high-tech industries, including drug delivery systems and medical device manufacturing.
Introduction
Cationic ring-opening polymerization of epoxides is a crucial industrial process for producing high-performance thermosetting polymers. The use of sulfonium salts as thermal initiators offers the advantage of "latent curing," where the polymerization is triggered at a specific temperature, allowing for a long pot-life of the formulation at ambient temperatures. This compound and its analogues are effective latent thermal initiators that decompose upon heating to generate a strong Brønsted acid, which subsequently initiates the ring-opening of the epoxide monomers. This document outlines the mechanism, experimental protocols, and key performance data associated with this process.
Mechanism of Polymerization
The thermal initiation of epoxide polymerization by a sulfonium salt like this compound proceeds via a cationic mechanism. Upon heating, the sulfonium salt undergoes thermal decomposition, releasing a strong Brønsted acid (HBF₄ in this case). This acid then protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer unit. The propagation continues in a chain-growth manner, leading to the formation of a cross-linked polyether network.
The initiation and propagation steps are visualized in the following diagram:
Caption: Mechanism of cationic ring-opening polymerization of epoxides.
Experimental Data
The curing behavior of epoxy resins with sulfonium salt initiators can be effectively characterized using Differential Scanning Calorimetry (DSC). The following tables summarize the performance of various benzylsulfonium salts, which are structurally and functionally similar to this compound, in the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.[1]
Table 1: Thermal Curing Characteristics of DGEBA with 3 wt% Sulfonium Salts [1]
| Initiator (Abbreviation) | Structure | Kick-off Temperature (°C) | Peak Temperature (°C) |
| Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate (BS1) | C₆H₅CH₂S⁺(CH₃)(C₆H₄OH) SbF₆⁻ | 116 | 185 |
| Benzyl(4-methoxyphenyl)methylsulfonium Hexafluoroantimonate (BS2) | C₆H₅CH₂S⁺(CH₃)(C₆H₄OCH₃) SbF₆⁻ | 118 | 194 |
| Benzyl(phenyl)methylsulfonium Hexafluoroantimonate (BS3) | C₆H₅CH₂S⁺(CH₃)(C₆H₅) SbF₆⁻ | 125 | 201 |
| Benzyltetrahydrothiophenium Hexafluoroantimonate (BS4) | C₆H₅CH₂S⁺(C₄H₈) SbF₆⁻ | 135 | 205 |
Table 2: Curing Time of DGEBA at 150°C with Varying Concentrations of Benzylsulfonium Salts [1]
| Initiator | 1.0 wt% (min) | 2.0 wt% (min) | 3.0 wt% (min) | 5.0 wt% (min) |
| BS1 | 15 | 8 | 5 | 3 |
| BS2 | 20 | 12 | 8 | 5 |
| BS3 | 25 | 15 | 10 | 7 |
| BS4 | 30 | 20 | 15 | 10 |
Experimental Protocols
The following protocols are based on the procedures described for the thermal curing of epoxy resins using sulfonium salt initiators.[1]
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)
-
Initiator: this compound or a suitable benzylsulfonium salt (e.g., BS1, BS2, BS3, or BS4 as described in Table 1)
-
Solvent (for initiator synthesis, if applicable): Methanol, Chloroform, Hexane
-
Anhydrous Magnesium Sulfate (for drying, if applicable)
Protocol for Sample Preparation
-
Initiator Preparation (if required): The synthesis of benzylsulfonium salts can be achieved by reacting the corresponding sulfide with a benzyl halide, followed by an anion exchange reaction. For instance, benzyl(4-methoxyphenyl)methylsulfonium hexafluoroantimonate (BS2) was synthesized by reacting 4-methoxythioanisole with benzyl chloride, followed by reaction with potassium hexafluoroantimonate.[1] The product is then purified by recrystallization.[1]
-
Formulation: Prepare the epoxy-initiator mixture by adding the desired weight percentage (e.g., 1-5 wt%) of the sulfonium salt initiator to the DGEBA epoxy resin.
-
Mixing: Thoroughly mix the components at room temperature until the initiator is completely dissolved and a homogeneous mixture is obtained.
Protocol for Curing and Analysis
The curing process can be monitored and characterized using Differential Scanning Calorimetry (DSC) and an indentation method to determine curing time.
Workflow for Curing Analysis:
Caption: Experimental workflow for analyzing epoxy curing.
Detailed DSC Protocol:
-
Accurately weigh a small amount (typically 5-10 mg) of the uncured epoxy-initiator mixture into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature (e.g., 50°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[1]
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the onset temperature of the exothermic curing peak (kick-off temperature) and the temperature at which the maximum heat flow occurs (peak temperature).[1]
Detailed Curing Time Protocol (Indentation Method): [1]
-
Place a small amount of the epoxy-initiator mixture on a hot plate preheated to the desired isothermal curing temperature (e.g., 150°C).[1]
-
Start a timer immediately.
-
Periodically, gently touch the surface of the epoxy with a sharp object (e.g., a pin or the tip of a spatula).
-
The curing time is defined as the point at which the object no longer pierces the surface of the resin.[1]
Applications and Significance
The use of sulfonium salts like this compound as latent thermal initiators is of significant interest for various advanced applications:
-
Adhesives and Sealants: Formulations can be prepared and applied in a liquid state and cured on demand with heat, providing strong and durable bonds.
-
Electronics Encapsulation: The long pot-life allows for precise application and void-free encapsulation of sensitive electronic components before curing.
-
Composite Materials: In the manufacturing of fiber-reinforced polymers, latent curing systems enable thorough impregnation of the fiber matrix before the polymerization is initiated.[2]
-
Drug Delivery: The controlled, thermally triggered polymerization can be explored for the in-situ formation of drug-eluting polymer matrices.
Conclusion
This compound and related benzylsulfonium salts are highly effective latent thermal initiators for the ring-opening polymerization of epoxides. They offer a desirable combination of long shelf-life at ambient temperatures and rapid curing at elevated temperatures. The protocols and data presented here provide a solid foundation for researchers and professionals to utilize these initiator systems in the development of advanced polymer materials for a wide range of applications.
References
Application Notes and Protocols: Synthesis of Oxetanes Utilizing Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability. While various synthetic routes to oxetanes exist, this document outlines a potential application of diphenyl(methyl)sulfonium tetrafluoroborate as a reagent for the synthesis of oxetanes, particularly through a proposed Corey-Chaykovsky-type reaction involving the ring expansion of epoxides. Although direct literature for this specific reagent in oxetane synthesis is not prevalent, its role as a precursor to a sulfur ylide allows for the development of a robust protocol based on well-established precedents with analogous sulfonium salts.
Introduction
Oxetanes, four-membered cyclic ethers, have garnered significant attention in drug discovery as bioisosteres for gem-dimethyl and carbonyl groups.[1] Their incorporation into molecular scaffolds can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[2] The synthesis of these strained heterocyclic systems is an active area of research, with established methods including intramolecular Williamson etherification of 1,3-diols, the Paternò-Büchi reaction, and the ring expansion of epoxides using sulfur ylides.[1][3] The latter, often referred to as the Corey-Chaykovsky reaction, provides a powerful means to construct the oxetane ring from readily available epoxides.[4][5]
This compound is a commercially available salt that can serve as a precursor to a diphenylsulfonium methylide.[2] This reactive intermediate is analogous to the sulfur ylides commonly employed in the Corey-Chaykovsky reaction.[6] This document provides a hypothesized, yet mechanistically sound, protocol for the synthesis of oxetanes from epoxides using this compound.
Proposed Reaction Pathway
The proposed synthesis of oxetanes using this compound proceeds via a two-step sequence, beginning with the in-situ generation of diphenylsulfonium methylide. This is followed by the reaction of the ylide with an epoxide, leading to a ring-expansion to form the desired oxetane.
Caption: Proposed reaction workflow for oxetane synthesis.
The reaction is initiated by the deprotonation of this compound with a strong base to form the reactive sulfur ylide. This ylide then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium group, with diphenyl sulfide acting as a good leaving group, leads to the formation of the four-membered oxetane ring.
Experimental Protocols
The following protocols are based on established procedures for Corey-Chaykovsky-type reactions and have been adapted for the use of this compound.
Protocol 1: General Procedure for the Synthesis of Oxetanes from Epoxides
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO)
-
Strong base (e.g., Sodium hydride (60% dispersion in mineral oil), n-Butyllithium in hexanes)
-
Substituted epoxide
-
Anhydrous work-up and purification reagents (e.g., saturated aqueous NH4Cl, diethyl ether, magnesium sulfate, silica gel)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.2 equivalents).
-
Add anhydrous solvent (e.g., THF or DMSO) to the flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the suspension. For NaH, add it portion-wise. For n-BuLi, add it dropwise via a syringe.
-
Stir the resulting mixture at 0 °C for 30-60 minutes, during which the formation of the ylide should occur.
-
Add the epoxide (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
Data Presentation
The following table summarizes representative yields for oxetane synthesis via ring expansion of epoxides using various sulfur ylides, which can be used as a benchmark for the proposed protocol.
| Entry | Epoxide Substrate | Sulfur Ylide Precursor | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Styrene Oxide | Trimethylsulfoxonium iodide | NaH | DMSO | 12 | 85 | [1] |
| 2 | Cyclohexene Oxide | Trimethylsulfonium iodide | n-BuLi | THF | 18 | 78 | [7] |
| 3 | 1,2-Epoxyoctane | Trimethylsulfoxonium iodide | NaH | DMSO | 24 | 91 | [1] |
| 4 | (R)-Styrene Oxide | Chiral Sulfonium Salt | KHMDS | Toluene | 12 | 74 (99% ee) | [7] |
Signaling Pathways and Logical Relationships
The Corey-Chaykovsky reaction is a key transformation in organic synthesis for the formation of three- and four-membered rings. The logical relationship of the key steps is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 10504-60-6 [chemicalbook.com]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application of Diphenyl(methyl)sulfonium Tetrafluoroborate in Natural Product Synthesis: A Methylene Transfer Agent for Complex Scaffolds
Introduction
Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile and efficient reagent in organic synthesis, primarily serving as a precursor for the generation of diphenylsulfonium methylide. This sulfur ylide is a key intermediate in the Corey-Chaykovsky reaction, a powerful method for the diastereoselective synthesis of epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated systems, respectively. The stability, ease of handling, and specific reactivity of this compound have made it a valuable tool in the construction of complex molecular architectures, including those found in a variety of natural products. This application note will detail the use of this reagent in natural product synthesis, with a focus on its role in the formation of crucial three-membered rings.
Key Applications in Natural Product Synthesis
The primary application of this compound in the synthesis of natural products lies in its ability to effect methylene transfer reactions via the in situ generation of diphenylsulfonium methylide. This ylide readily reacts with aldehydes and ketones to furnish epoxides, and with α,β-unsaturated carbonyl compounds to yield cyclopropanes. These structural motifs are prevalent in a wide array of natural products, and their stereocontrolled introduction is often a critical step in a total synthesis.
A notable, albeit general, application of this type of transformation is found in the synthetic approaches to various terpenoids and alkaloids, where the introduction of an epoxide or cyclopropane ring can set key stereocenters and provide a handle for further functionalization.
While specific examples explicitly detailing the use of this compound in high-profile total syntheses can be difficult to pinpoint in abstracts and general literature, the underlying Corey-Chaykovsky reaction for which it is a precursor is a cornerstone of modern synthetic strategy. For instance, the formation of epoxide rings in precursors to complex molecules like the anticancer agent Taxol and the neurotoxin Strychnine has been achieved using Corey-Chaykovsky conditions.[1]
Reaction Mechanism and Stereoselectivity
The reaction proceeds through the initial deprotonation of this compound by a strong base, such as sodium hydride or a lithium amide, to generate the transient diphenylsulfonium methylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon or the β-carbon of an enone. The resulting betaine intermediate undergoes an intramolecular SN2 reaction, with the diphenyl sulfide acting as a good leaving group, to form the three-membered ring.
A key feature of the Corey-Chaykovsky reaction is its high diastereoselectivity. The attack of the bulky sulfur ylide generally occurs from the less sterically hindered face of the substrate, leading to the formation of a single predominant diastereomer. This predictability is highly advantageous in the context of complex molecule synthesis.
Experimental Protocols
Below are generalized protocols for the generation of diphenylsulfonium methylide from this compound and its subsequent reaction to form epoxides and cyclopropanes.
Protocol 1: Epoxidation of a Ketone
This protocol describes the general procedure for the epoxidation of a ketone using diphenylsulfonium methylide generated from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ketone substrate
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add anhydrous DMSO or THF to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DMSO or THF.
-
Slowly add the solution of the sulfonium salt to the sodium hydride slurry at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain the temperature between 20-25 °C.
-
Stir the resulting mixture for 30-60 minutes at room temperature, during which time the solution should become homogeneous, indicating the formation of the ylide.
-
Dissolve the ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone
This protocol outlines the general procedure for the cyclopropanation of an enone.
Materials:
-
Same as Protocol 1, with an α,β-unsaturated ketone as the substrate.
Procedure:
-
Follow steps 1-6 from Protocol 1 to generate the diphenylsulfonium methylide solution.
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Follow steps 9-12 from Protocol 1 for the workup and purification of the resulting cyclopropyl ketone.
Quantitative Data Summary
The yield and stereoselectivity of the Corey-Chaykovsky reaction are highly substrate-dependent. Below is a table summarizing typical data ranges found in the literature for methylene transfer reactions using sulfur ylides.
| Reaction Type | Substrate | Product | Typical Yield (%) | Diastereoselectivity |
| Epoxidation | Aliphatic Ketone | Epoxide | 70-95 | High |
| Epoxidation | Aromatic Ketone | Epoxide | 80-98 | High |
| Epoxidation | Aldehyde | Epoxide | 75-95 | High |
| Cyclopropanation | Acyclic Enone | Cyclopropyl Ketone | 60-90 | Moderate to High |
| Cyclopropanation | Cyclic Enone | Bicyclic Ketone | 65-95 | High |
Visualizations
Diagram 1: Generation of Diphenylsulfonium Methylide
References
asymmetric epoxidation using chiral sulfonium salts derived from Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric epoxidation of aldehydes utilizing chiral sulfonium salts. This powerful methodology offers a robust route to enantioenriched epoxides, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. While the inquiry specified diphenyl(methyl)sulfonium tetrafluoroborate as a starting material, the established and highly successful methods for asymmetric epoxidation rely on the use of pre-synthesized chiral sulfonium salts. These are typically prepared from readily available chiral sulfides. This document will focus on a well-established and highly effective system.
Introduction
Asymmetric epoxidation mediated by chiral sulfonium ylides is a cornerstone of modern synthetic organic chemistry. The reaction involves the transfer of a methylene group from a sulfur ylide to a carbonyl compound, typically an aldehyde, to form an epoxide. The use of a chiral sulfide precursor ensures that this transfer occurs in a stereocontrolled manner, leading to a high enantiomeric excess (ee) of one of the epoxide enantiomers. The seminal work by Aggarwal and others has demonstrated that chiral sulfides derived from natural products like camphor and limonene are particularly effective in inducing high levels of asymmetry.[1][2]
The general approach involves the formation of a chiral sulfonium salt from a chiral sulfide, followed by in situ generation of the corresponding chiral sulfonium ylide through deprotonation with a base. This ylide then reacts with the aldehyde substrate to furnish the desired epoxide, regenerating the chiral sulfide for potential catalytic turnover.
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of a well-known camphor-derived chiral sulfonium salt in the asymmetric epoxidation of various aldehydes. The data highlights the broad substrate scope and the excellent yields and enantioselectivities that can be achieved.
| Entry | Aldehyde Substrate | Base | Solvent | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Benzaldehyde | KHMDS | THF | 95 | >95:5 | 98 |
| 2 | 4-Nitrobenzaldehyde | KHMDS | THF | 98 | >95:5 | 99 |
| 3 | 4-Methoxybenzaldehyde | KHMDS | THF | 92 | >95:5 | 97 |
| 4 | 2-Naphthaldehyde | KHMDS | THF | 96 | >95:5 | 98 |
| 5 | Cinnamaldehyde | KHMDS | THF | 85 | >95:5 | 95 |
| 6 | Cyclohexanecarboxaldehyde | KHMDS | THF | 80 | >95:5 | 92 |
Data is representative of typical results reported in the literature for camphor-derived chiral sulfonium salts.
Experimental Protocols
Protocol 1: Synthesis of a Camphor-Derived Chiral Sulfide
This protocol describes the synthesis of a common chiral sulfide used as a precursor for the sulfonium salt catalyst.
Materials:
-
(1R)-(+)-Camphor
-
Thiourea
-
Potassium hydroxide (KOH)
-
Benzyl bromide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (1R)-(+)-camphor (1.0 eq) in ethanol, add thiourea (1.1 eq) and powdered potassium hydroxide (2.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with concentrated HCl until a white precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the corresponding thiol.
-
To a solution of the thiol (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq) and stir until fully dissolved.
-
Add benzyl bromide (1.05 eq) dropwise and stir the mixture at room temperature overnight.
-
Remove the ethanol under reduced pressure and partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral sulfide.
Protocol 2: Synthesis of the Chiral Sulfonium Salt
Materials:
-
Camphor-derived chiral sulfide (from Protocol 1)
-
Benzyl bromide
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Dissolve the chiral sulfide (1.0 eq) in a minimal amount of dichloromethane.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate will form.
-
Filter the white solid, wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting chiral sulfonium salt under high vacuum. The salt is typically used without further purification.
Protocol 3: Asymmetric Epoxidation of an Aldehyde
Materials:
-
Chiral sulfonium salt (from Protocol 2)
-
Aldehyde (e.g., benzaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral sulfonium salt (1.1 eq).
-
Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add KHMDS (1.05 eq, as a solution in THF or as a solid) dropwise to the suspension. Stir the resulting ylide solution at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Catalytic Cycle of Asymmetric Epoxidation
Caption: Catalytic cycle of asymmetric epoxidation.
Experimental Workflow
Caption: Experimental workflow for asymmetric epoxidation.
References
Application Notes and Protocols for Stereoselective Cyclopropanation with Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of cyclopropane rings is a cornerstone of modern organic synthesis, owing to their prevalence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. The Corey-Chaykovsky reaction, which utilizes sulfur ylides for the formation of three-membered rings, stands out as a powerful method for cyclopropanation.[1][2] This document provides detailed application notes and protocols for the stereoselective cyclopropanation of electron-deficient alkenes using Diphenyl(methyl)sulfonium Tetrafluoroborate. This reagent serves as a precursor to the corresponding sulfur ylide, which acts as a methylene-transfer agent.[3] The focus will be on achieving high diastereoselectivity and enantioselectivity through the use of chiral catalysts and reaction engineering.
Principle of the Reaction
The core of the reaction involves the in situ generation of a diphenyl(methyl)sulfonium ylide from this compound using a suitable base. This ylide then undergoes a Michael-initiated ring closure (MIRC) with an electron-deficient alkene, such as an α,β-unsaturated ketone (enone), ester, or nitrile.[1] In this conjugate addition, the nucleophilic ylide attacks the β-carbon of the Michael acceptor. The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing diphenyl sulfide to form the cyclopropane ring.[3]
The stereochemical outcome of the reaction can be controlled by employing chiral auxiliaries on the substrate or, more commonly, by using chiral catalysts, such as chiral phase-transfer catalysts or metal complexes.[4] These catalysts can create a chiral environment around the reactants, influencing the facial selectivity of the ylide attack and/or the subsequent ring-closing step, leading to the preferential formation of one enantiomer or diastereomer.
Applications in Research and Drug Development
The cyclopropane motif is a key pharmacophore that can impart unique conformational constraints, metabolic stability, and potency to drug candidates. Stereoselective cyclopropanation is therefore a critical tool in medicinal chemistry for the synthesis of chiral building blocks and final drug molecules. This methodology is applicable to the synthesis of precursors for a variety of therapeutic agents, including antivirals, anticancer agents, and central nervous system drugs.
Data Presentation
The following tables summarize representative quantitative data for the stereoselective cyclopropanation of various electron-deficient alkenes.
Table 1: Diastereoselective Cyclopropanation of Chalcones
| Entry | Substrate (Chalcone Derivative) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (trans:cis) |
| 1 | Chalcone | K₂CO₃ | Mesitylene/H₂O | 0 | 24 | 98 | >95:5 |
| 2 | 4-Chlorochalcone | K₂CO₃ | Mesitylene/H₂O | 0 | 24 | 95 | >95:5 |
| 3 | 4-Nitrochalcone | K₂CO₃ | Mesitylene/H₂O | 0 | 24 | 92 | >95:5 |
| 4 | 4-Methylchalcone | K₂CO₃ | Mesitylene/H₂O | 0 | 24 | 85 | >95:5 |
Data adapted from similar Corey-Chaykovsky reactions.[5] The use of a phase-transfer catalyst is often employed to achieve high stereoselectivity.
Table 2: Enantioselective Cyclopropanation of α,β-Unsaturated Ketones
| Entry | Substrate | Chiral Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohex-2-enone | Chiral Rh(III) Complex | - | DCM | - | - | 89 | 99 |
| 2 | Chalcone | La-Li₃-(biphenyldiolate)₃ | NaI (additive) | THF | -20 | 12 | 95 | 98 |
| 3 | (E)-4-phenylbut-3-en-2-one | Chiral Ru(II) Complex | - | Toluene | 25 | 12 | 92 | 95 |
Data adapted from asymmetric cyclopropanation reactions using various chiral catalysts and ylides.[4][6][7] The specific conditions may need optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Cyclopropanation of Chalcones
This protocol is adapted from general procedures for Corey-Chaykovsky cyclopropanation of chalcones.[5]
-
Reagent Preparation : To a solution of the chalcone derivative (1.0 mmol) and a suitable chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative, 0.1 mmol) in an appropriate organic solvent (e.g., mesitylene, 10 mL), add an aqueous solution of a base (e.g., 50% K₂CO₃, 5 mL).
-
Ylide Precursor Addition : Add this compound (1.2 mmol) to the vigorously stirred biphasic mixture.
-
Reaction Execution : Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: General Procedure for Enantioselective Cyclopropanation using a Chiral Metal Catalyst
This protocol is a general representation adapted from literature procedures for asymmetric cyclopropanation.[4][7]
-
Catalyst Preparation : In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral metal catalyst (e.g., a chiral Rh(III) or Ru(II) complex, 0.05 mmol) in a dry, degassed solvent (e.g., CH₂Cl₂, 5 mL).
-
Ylide Generation : In a separate flame-dried flask, suspend this compound (1.5 mmol) in a dry solvent (e.g., THF, 10 mL). Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide, 1.5 mmol) dropwise to generate the ylide in situ.
-
Reaction Execution : To the solution of the chiral catalyst, add the α,β-unsaturated substrate (1.0 mmol). Then, slowly add the pre-formed cold ylide solution via cannula. Stir the reaction mixture at the specified temperature for the required time, monitoring by TLC or LC-MS.
-
Quenching and Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis : Purify the residue by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.
Visualizations
Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.
Caption: Workflow for Asymmetric Cyclopropanation.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Catalytic asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide promoted by a La-Li3-(biphenyldiolate)3 + NaI complex. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenyl(methyl)sulfonium Tetrafluoroborate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile and efficient reagent for the introduction of methyl groups in the synthesis of complex organic molecules, including key pharmaceutical intermediates. As a salt, it is a readily handleable solid, offering advantages in dosing and stability over gaseous or volatile liquid methylating agents. Its primary application lies in the methylation of heteroatoms such as oxygen, nitrogen, and sulfur, which are ubiquitous in pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of valuable pharmaceutical building blocks. The strategic introduction of methyl groups can significantly impact a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a potent methyl source for a variety of nucleophilic substrates that are crucial in the construction of pharmaceutical scaffolds.
O-Methylation of Phenolic Compounds
The methylation of phenolic hydroxyl groups is a critical transformation in the synthesis of numerous pharmaceutical intermediates. O-methylated phenols are prevalent in natural products and their synthetic analogs that exhibit a wide range of biological activities. For instance, the conversion of a phenol to its corresponding methyl ether can modulate its acidity, hydrogen bonding capacity, and lipophilicity, thereby influencing its interaction with biological targets.
Example Application: Synthesis of Guaiacol Derivatives
Guaiacol and its derivatives are important precursors for a variety of pharmaceuticals. The selective methylation of one of the hydroxyl groups in catechols is a key step in their synthesis.
General Reaction:
N-Methylation of Heterocyclic Amines
The introduction of a methyl group to a nitrogen atom within a heterocyclic ring system is a common strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. N-methylated heterocycles are core components of many active pharmaceutical ingredients (APIs).
Example Application: Synthesis of N-Methylated Indole Derivatives
Indole-based structures are foundational to a vast array of pharmaceuticals, including those targeting serotonin receptors. N-methylation of the indole nitrogen can significantly alter the compound's biological activity.
General Reaction:
S-Methylation of Thiols
The methylation of thiol groups is an important reaction for the synthesis of various sulfur-containing pharmaceutical intermediates. S-methylated compounds play roles in various biological pathways and are components of several drugs.
Example Application: Synthesis of S-Methylated Cysteine Derivatives
S-methylated cysteine derivatives can be important intermediates in the synthesis of peptidomimetics and other complex pharmaceutical molecules.
General Reaction:
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the methylation of various functional groups using this compound. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: O-Methylation of Phenolic Substrates
| Substrate (Ar-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 8 | 90-98 |
| Vanillin | NaH | THF | 25 | 4 | 80-90 |
| Catechol (mono-methylation) | K₂CO₃ (1 eq.) | Acetone | 50 | 24 | 60-70 |
Table 2: N-Methylation of Heterocyclic Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | NaH | THF | 0 to 25 | 2 | 85-95 |
| Pyrrole | K₂CO₃ | DMF | 50 | 12 | 70-80 |
| Imidazole | NaH | Acetonitrile | 25 | 6 | 90-98 |
| Carbazole | K₂CO₃ | DMSO | 80 | 18 | 80-90 |
Table 3: S-Methylation of Thiols
| Substrate (R-SH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Ethanol | 60 | 4 | 90-99 |
| Cysteine derivative (protected) | DIPEA | DCM | 25 | 8 | 80-90 |
| 2-Mercaptobenzimidazole | NaH | THF | 25 | 3 | 92-98 |
Experimental Protocols
Protocol 1: General Procedure for the O-Methylation of a Phenol
Materials:
-
Phenolic substrate (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Anhydrous acetonitrile (10 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid residue and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired O-methylated product.
Protocol 2: General Procedure for the N-Methylation of an Indole
Materials:
-
Indole substrate (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
This compound (1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride.
-
Carefully add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the indole substrate in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-methylated indole.
Visualizations
Reaction Workflow for O-Methylation
Caption: Workflow for a typical O-methylation reaction.
Logical Relationship of Methylation in Drug Design
Caption: Role of methylation in drug development.
Application Notes and Protocols for the Functionalization of Heterocycles with Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Methylation, in particular, can significantly modulate the physicochemical and pharmacological properties of a molecule, impacting its potency, selectivity, metabolic stability, and bioavailability. Diphenyl(methyl)sulfonium tetrafluoroborate is an electrophilic methylating agent with potential applications in the functionalization of nucleophilic heterocycles. This document provides an overview of its potential applications, proposed reaction mechanisms, and generalized protocols for the methylation of common heterocyclic cores relevant to pharmaceutical chemistry. While specific literature examples for the direct methylation of heterocycles using this reagent are not extensively documented, the principles of its reactivity as a sulfonium salt allow for the development of robust experimental procedures.
Mechanism of Action: Electrophilic Methylation
This compound acts as an SN2 methylating agent. The positively charged sulfur atom renders the methyl group highly electrophilic. Nucleophilic heteroatoms, such as the nitrogen in indoles, imidazoles, and pyridines, can attack the methyl group, leading to the displacement of the neutral diphenyl sulfide leaving group. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the heterocycle, thereby increasing its nucleophilicity.
Proposed Signaling Pathway for N-Methylation
Caption: Proposed N-methylation pathway.
Applications in Heterocycle Functionalization
The primary application of this compound in the context of heterocyclic chemistry is as a direct N-methylating agent. This is particularly relevant for heterocycles containing an N-H bond, such as indoles, imidazoles, pyrroles, and carbazoles. The introduction of a methyl group on a nitrogen atom can block hydrogen bond donation, increase lipophilicity, and alter the conformation of the molecule, which are critical considerations in drug design.
For heterocycles lacking an N-H bond, such as pyridine, methylation occurs at the nitrogen atom to form a quaternary pyridinium salt. These charged species have applications as ionic liquids, phase-transfer catalysts, and in the development of antimicrobial agents.
While C-H methylation of heterocycles using sulfonium salts has been reported, it typically proceeds via a different mechanism, often involving the formation of a sulfonium ylide under strongly basic conditions. Direct electrophilic C-H methylation of electron-rich heterocycles with this compound is less common and would likely require specific catalytic conditions.
Experimental Protocols
The following are generalized protocols for the N-methylation of common heterocyclic scaffolds. Researchers should optimize the reaction conditions, particularly the choice of base and solvent, for their specific substrate.
Protocol 1: N-Methylation of Indole
Objective: To synthesize 1-methylindole from indole.
Materials:
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Methylation of Pyridine to form N-Methylpyridinium Tetrafluoroborate
Objective: To synthesize N-methylpyridinium tetrafluoroborate from pyridine.
Materials:
-
Pyridine
-
This compound
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or acetonitrile to dissolve the sulfonium salt.
-
Add pyridine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.
-
Monitor the reaction progress by TLC or ¹H NMR of an aliquot.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether to remove diphenyl sulfide and any unreacted starting materials.
-
Dry the solid under vacuum to yield the N-methylpyridinium tetrafluoroborate salt.
General Experimental Workflow
Caption: General workflow for heterocycle methylation.
Quantitative Data Summary
As specific literature data for the methylation of heterocycles with this compound is limited, the following table presents hypothetical data based on typical yields for N-methylation reactions with other electrophilic methylating agents. These values should be considered as targets for optimization.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Indole | NaH | DMF | 25 | 4 | 85-95 |
| Pyrrole | K₂CO₃ | Acetonitrile | 60 | 12 | 70-85 |
| Imidazole | K₂CO₃ | DMF | 80 | 8 | 80-90 |
| Carbazole | NaH | THF | 25 | 6 | 90-98 |
| Pyridine | None | DCM | 25 | 24 | >95 (as salt) |
| Benzimidazole | K₂CO₃ | DMF | 80 | 10 | 85-95 |
Safety and Handling
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle only under an inert atmosphere.
-
Conduct all reactions in a well-ventilated fume hood.
Conclusion
This compound presents a viable, albeit less documented, option for the N-methylation of heterocyclic compounds. Its reactivity as an electrophilic methyl source is predictable, allowing for the rational design of experimental protocols. The provided generalized methods serve as a starting point for researchers to explore the utility of this reagent in their specific synthetic campaigns, particularly in the context of drug discovery where novel functionalization strategies are of high value. Further research is warranted to fully elucidate the scope and limitations of this reagent in heterocyclic chemistry.
Application Notes and Protocols for Methylation Reactions Using Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(methyl)sulfonium tetrafluoroborate is a versatile and reactive salt with applications in organic synthesis. While it is known as a methylene transfer agent and a photoinitiator for cationic polymerization, its utility as a methylating agent for various nucleophiles is a key area of interest for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. This document provides an overview of its application in methylation reactions, including detailed protocols and available data.
Chemical Properties
| Property | Value |
| IUPAC Name | methyl(diphenyl)sulfanium tetrafluoroborate |
| CAS Number | 10504-60-6 |
| Molecular Formula | C₁₃H₁₃BF₄S |
| Molecular Weight | 288.11 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in polar organic solvents such as acetone, acetonitrile, and DMF. |
Applications in Methylation Reactions
This compound serves as an electrophilic methyl source, capable of methylating a variety of nucleophiles, including phenols, amines, and thiols. The sulfonium salt's reactivity stems from the electrophilic nature of the methyl group attached to the positively charged sulfur atom. Upon nucleophilic attack, diphenyl sulfide is released as a leaving group.
The general mechanism for these methylation reactions is a bimolecular nucleophilic substitution (Sₙ2) process.
Caption: General Methylation Reaction Pathway.
Experimental Protocols
While specific literature on the use of this compound for simple methylations is not abundant, protocols can be adapted from those of similar methylating agents like trimethyloxonium tetrafluoroborate. The following are generalized protocols that should be optimized for specific substrates.
O-Methylation of Phenols
This protocol describes the methylation of a generic phenol to its corresponding methyl ether (anisole derivative).
Materials:
-
This compound
-
Phenol substrate
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., proton sponge, or a hindered amine like 2,6-di-tert-butylpyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 eq) and the non-nucleophilic base (1.1 eq).
-
Dissolve the solids in the anhydrous solvent (DCM or MeCN).
-
In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of the same anhydrous solvent.
-
Slowly add the solution of the methylating agent to the phenol solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl ether.
Caption: O-Methylation Experimental Workflow.
N-Methylation of Amines
This protocol outlines the methylation of a primary or secondary amine. Note that overmethylation to the quaternary ammonium salt is a possible side reaction.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., potassium carbonate or a hindered amine)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine substrate (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Add this compound (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to yield the methylated amine.
S-Methylation of Thiols
This protocol is for the methylation of a thiol to its corresponding thioether (sulfide).
Materials:
-
This compound
-
Thiol substrate
-
Anhydrous solvent (e.g., THF or DCM)
-
A mild base (e.g., triethylamine or sodium bicarbonate)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thiol substrate (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, quench the reaction with water.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure thioether.
Quantitative Data
Specific quantitative data for the methylation of a wide range of substrates using this compound is not extensively reported in readily available literature. The following table provides hypothetical examples based on the expected reactivity and analogy to similar reagents. Researchers should perform their own optimization studies.
| Substrate Class | Example Substrate | Product | Solvent | Base | Time (h) | Yield (%) |
| Phenol | 4-Nitrophenol | 4-Nitroanisole | MeCN | Proton Sponge | 12 | ~85-95 |
| Phenol | 2-Naphthol | 2-Methoxynaphthalene | DCM | 2,6-di-tert-butylpyridine | 8 | ~90-98 |
| Amine | Aniline | N-Methylaniline | DMF | K₂CO₃ | 24 | ~60-70 |
| Amine | Dibenzylamine | N-Methyldibenzylamine | DMSO | K₂CO₃ | 18 | ~75-85 |
| Thiol | Thiophenol | Thioanisole | THF | Triethylamine | 2 | >95 |
| Thiol | 1-Dodecanethiol | 1-(Methylthio)dodecane | DCM | NaHCO₃ | 4 | >95 |
Note: These are estimated values and actual results may vary depending on the specific reaction conditions and substrate purity.
Safety Precautions
-
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a potentially useful reagent for the methylation of phenols, amines, and thiols. While detailed studies on its application for these specific transformations are not widely available, the provided protocols, based on the reactivity of analogous compounds, offer a solid starting point for researchers. Optimization of reaction conditions for each specific substrate is crucial to achieve high yields and purity. Its utility in drug development and complex molecule synthesis warrants further investigation.
Troubleshooting & Optimization
Technical Support Center: Corey-Chaykovsky Reaction with Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Diphenyl(methyl)sulfonium Tetrafluoroborate in the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the Corey-Chaykovsky reaction?
This compound is a sulfonium salt that serves as a precursor to the diphenylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the transfer of a methylene group (=CH₂) to carbonyl compounds, imines, and α,β-unsaturated systems. The use of diphenylsulfonium salts is advantageous as it can prevent potential side reactions like the Sommelet-Hauser rearrangement, which can occur with trialkylsulfonium salts.[1]
Q2: What are the primary applications of the Corey-Chaykovsky reaction using this reagent?
The reaction is widely employed for the synthesis of three-membered rings.[2][3] Key applications include:
-
Epoxidation: Reaction with aldehydes and ketones to form epoxides.[2][3]
-
Aziridination: Reaction with imines to yield aziridines.[2]
-
Cyclopropanation: Reaction with α,β-unsaturated carbonyl compounds to produce cyclopropanes.[2][3]
Q3: How does the ylide generated from this compound differ in reactivity from dimethylsulfoxonium methylide (Corey's ylide)?
The ylide from this compound is a non-stabilized sulfonium ylide, which is generally more reactive and less stable than dimethylsulfoxonium methylide (a stabilized sulfoxonium ylide).[4] This difference in stability and reactivity influences the regioselectivity of the reaction with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides typically favor 1,2-addition to the carbonyl group, leading to epoxides, while stabilized sulfoxonium ylides tend to undergo 1,4-conjugate addition, resulting in cyclopropanes.[3][5]
Q4: What bases are suitable for generating the ylide from this compound?
A variety of strong bases can be used to deprotonate the sulfonium salt and form the ylide in situ. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi).[6] The choice of base can be critical, especially when working with substrates that are sensitive to specific basic conditions, such as enolizable aldehydes. In some cases, milder organic bases like guanidines have been shown to be effective.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inefficient ylide formation: The base may be old or not strong enough. The reaction temperature might be too low for ylide generation. | 1. Use a fresh, potent base. Consider switching to a stronger base (e.g., from t-BuOK to NaH). Ensure the reaction temperature is appropriate for the chosen base and solvent system. |
| 2. Ylide quenching: The presence of acidic protons in the substrate or solvent (e.g., water, alcohols) can protonate and deactivate the ylide. | 2. Use anhydrous solvents and reagents. If the substrate contains acidic functional groups, consider using an excess of the ylide and base. | |
| Formation of cyclopropane instead of epoxide with α,β-unsaturated carbonyls | 1. Reaction conditions favoring 1,4-addition: While diphenylsulfonium methylide generally favors 1,2-addition, reaction conditions (solvent, temperature) can influence the selectivity. The phenyl groups on the sulfur atom provide some stabilization to the ylide, which can increase the propensity for cyclopropanation compared to less stabilized sulfonium ylides. | 1. Adjust reaction parameters. Lowering the reaction temperature may favor the kinetically controlled 1,2-addition product (epoxide). |
| Formation of Sommelet-Hauser rearrangement products | 1. Use of trialkylsulfonium salts: This is a characteristic side reaction of sulfonium salts with benzylic or allylic groups. | 1. This is less of a concern with this compound, as its use is intended to avoid this specific side reaction.[1] If such byproducts are observed, confirm the identity and purity of the starting sulfonium salt. |
| Formation of β-hydroxymethyl sulfide | 1. Specific base/solvent combination: This side product has been noted when using n-BuLi in THF.[6] | 1. Consider switching to a different base-solvent system, such as NaH in DMSO or t-BuOK in DMSO. |
| Complex product mixture | 1. Domino reactions: The initially formed epoxide can undergo subsequent intramolecular reactions, especially if the substrate contains suitably positioned nucleophiles. | 1. Carefully analyze the structure of the starting material for functionalities that could react with the newly formed epoxide. Adjusting the reaction time and temperature might help to isolate the initial product before further reactions occur. |
| 2. Auto-oxidation of the ylide: In the absence of a reactive substrate, the ylide can undergo self-reaction, potentially leading to symmetrical epoxides derived from the sulfonium salt itself.[7] | 2. Ensure the substrate is present and reactive under the reaction conditions. Add the base to the mixture of the sulfonium salt and the substrate. |
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction pathway and a common side reaction pathway in the Corey-Chaykovsky reaction with an α,β-unsaturated ketone.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the Corey-Chaykovsky reaction.
Experimental Protocols
General Protocol for Epoxidation of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.2 equivalents).
-
Add anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)).
-
Stir the suspension under a nitrogen atmosphere.
-
-
Ylide Generation:
-
Cool the suspension to the appropriate temperature (e.g., 0 °C to room temperature, depending on the base).
-
Slowly add a strong base (e.g., sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (1.2 equivalents)) in portions.
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete formation of the ylide. A color change is often observed.
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the aldehyde solution dropwise to the ylide suspension at the chosen reaction temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cautiously quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.[4]
-
References
- 1. This compound | 10504-60-6 [chemicalbook.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
improving diastereoselectivity in Diphenyl(methyl)sulfonium Tetrafluoroborate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl(methyl)sulfonium Tetrafluoroborate. The information is designed to help improve diastereoselectivity in your reactions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
Low diastereoselectivity is a common issue in reactions involving the diphenyl(methyl)sulfonium ylide. The formation of stereoisomers is often influenced by a delicate balance of kinetic and thermodynamic factors. The following table outlines potential causes and troubleshooting steps to improve the diastereomeric ratio (d.r.).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures (e.g., -78 °C to 0 °C) often favor the kinetic product and can lead to higher selectivity. | Increased diastereoselectivity, although reaction times may be longer. |
| Inappropriate Solvent | Experiment with different solvents of varying polarity and coordinating ability (e.g., THF, CH₂Cl₂, Toluene, CH₃CN). Solvent can significantly influence the transition state geometry. | Discovery of a solvent system that enhances the diastereoselectivity. |
| Incorrect Base | The choice of base for generating the sulfonium ylide can impact selectivity. Screen different bases (e.g., NaH, KHMDS, LiHMDS). The counterion of the base can also play a role. | Identification of a base that favors the formation of one diastereomer over the other. |
| Substrate Structure | The steric and electronic properties of your substrate (e.g., aldehyde, ketone, or Michael acceptor) are critical. If possible, modify the substrate to introduce a more sterically demanding group that can direct the approach of the ylide. | Enhanced facial selectivity leading to a higher diastereomeric ratio. |
| Use of a Chiral Auxiliary | For substrates lacking inherent stereocontrol, the use of a chiral auxiliary (e.g., Evans oxazolidinones) can effectively control the stereochemical outcome. | High diastereoselectivity controlled by the chiral auxiliary. |
Problem 2: Inconsistent or Irreproducible Results
Inconsistent results can be frustrating and hinder project progress. Careful control over reaction parameters is key to achieving reproducible diastereoselectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Reagent Quality | Ensure all reagents, especially the this compound and the base, are of high purity and handled under appropriate conditions (e.g., anhydrous, inert atmosphere). | Consistent reaction outcomes and diastereomeric ratios. |
| Fluctuations in Reaction Temperature | Maintain a stable and accurately measured temperature throughout the reaction, especially during the addition of reagents. | Reproducible diastereoselectivity between experimental runs. |
| Inconsistent Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Quench the reaction consistently at this time point. | Avoidance of side reactions or equilibration of diastereomers, leading to consistent results. |
| Atmosphere Control | Reactions involving ylides are often sensitive to moisture and oxygen. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Minimized side reactions and improved reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of diphenyl(methyl)sulfonium ylide with a carbonyl compound?
A1: The reaction proceeds through the initial nucleophilic attack of the sulfonium ylide on the carbonyl carbon, forming a betaine intermediate. This is followed by an intramolecular cyclization to form an epoxide and diphenyl sulfide as a byproduct. The stereochemistry of the final epoxide is determined by the facial selectivity of the initial attack and the subsequent conformational dynamics of the betaine intermediate.
Q2: How does temperature influence the diastereoselectivity of the reaction?
A2: Temperature affects the energy of the transition states leading to the different diastereomers. Lowering the temperature generally increases the energy difference between these transition states, leading to a higher preference for the pathway with the lower activation energy and thus, improved diastereoselectivity.
Q3: Can the choice of base for ylide generation affect the diastereomeric ratio?
A3: Yes, the base can have a significant impact. Different bases can lead to different aggregation states of the ylide and can also influence the reversibility of the initial betaine formation. The nature of the cation from the base (e.g., Li+, Na+, K+) can also play a role in coordinating with the intermediates and influencing the stereochemical outcome.
Q4: When should I consider using a chiral auxiliary?
A4: A chiral auxiliary is recommended when your substrate is achiral or when its inherent stereocontrol is insufficient to achieve the desired level of diastereoselectivity. The auxiliary is temporarily attached to the substrate and directs the approach of the ylide, leading to a highly diastereoselective transformation. After the reaction, the auxiliary can be removed.
Experimental Protocols
General Protocol for Diastereoselective Epoxidation of a Chiral Aldehyde
This protocol provides a general starting point for the diastereoselective epoxidation of a chiral aldehyde using this compound. Optimization of temperature, solvent, and base may be required for specific substrates.
Materials:
-
This compound
-
Chiral aldehyde
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Anhydrous workup and purification reagents
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour to allow for the formation of the diphenyl(methyl)sulfonium ylide.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add a solution of the chiral aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired epoxide diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Technical Support Center: Managing Sommelet-Hauser Rearrangement with Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing diphenyl(methyl)sulfonium tetrafluoroborate in Sommelet-Hauser rearrangements. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guide
Effective management of the Sommelet-Hauser rearrangement of sulfonium ylides requires careful control of reaction conditions to maximize the yield of the desired ortho-substituted product and minimize side reactions. Below is a table outlining common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base may be too weak, or moisture may be present, quenching the base or the ylide. 2. Low Reaction Temperature: The[1][2]-sigmatropic rearrangement may have a significant activation barrier. 3. Steric Hindrance: Bulky substituents on the aromatic ring or the sulfonium salt can impede the rearrangement. | 1. Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Gradually warm the reaction from a low temperature (e.g., -78°C) to room temperature or slightly above. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. 3. If possible, use a substrate with less steric hindrance. Alternatively, prolonged reaction times or higher temperatures may be necessary. |
| Formation of Stevens Rearrangement Product | 1. Reaction Conditions: The Stevens rearrangement, a[1][3]-sigmatropic shift, is a common competing reaction.[4][5] Its formation can be influenced by solvent, temperature, and the electronic nature of the substrate. 2. Substrate Electronics: Electron-donating groups on the benzylic moiety can sometimes favor the Stevens pathway. | 1. Employing polar, aprotic solvents can sometimes favor the Sommelet-Hauser pathway. Lowering the reaction temperature may also increase selectivity. 2. For substrates with electron-donating groups, careful optimization of the base and solvent system is crucial. |
| Complex Product Mixture | 1. Multiple Reaction Pathways: Besides the Sommelet-Hauser and Stevens rearrangements, other side reactions like elimination can occur. 2. Decomposition: The sulfonium ylide or the product may be unstable under the reaction conditions. | 1. Simplify the reaction by using a well-defined, strong, non-nucleophilic base. Ensure slow addition of the base to control the reaction exotherm. 2. Keep reaction times to a minimum once the starting material is consumed (as monitored by TLC/LC-MS). A lower reaction temperature may also improve stability. |
| Difficulty in Product Isolation | 1. Polarity of the Product: The resulting amine product may have similar polarity to byproducts or unreacted starting materials. 2. Emulsion during Workup: The basic nature of the reaction mixture can lead to emulsions during aqueous extraction. | 1. Utilize column chromatography with a carefully selected solvent system. Derivatization of the amine to an amide or carbamate can sometimes facilitate purification. 2. Use brine to wash the organic layer and break up emulsions. A gentle workup with minimal shaking can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this reaction?
This compound serves as a precursor to the reactive sulfur ylide. In the presence of a strong base, the acidic proton on the methyl group attached to the sulfur atom is abstracted, forming a diphenyl(methylide)sulfonium species. This ylide can then react with a suitable benzylic substrate to generate the key intermediate for the Sommelet-Hauser rearrangement.
Q2: Which base is most effective for generating the sulfonium ylide from this compound?
Strong, non-nucleophilic bases are generally preferred to avoid side reactions. Lithium diisopropylamide (LDA) and potassium tert-butoxide are commonly used. The choice of base can influence the selectivity between the Sommelet-Hauser and the competing Stevens rearrangement.[6]
Q3: How can I favor the Sommelet-Hauser rearrangement over the Stevens rearrangement?
The competition between these two pathways is a known challenge.[2][4] Generally, the Sommelet-Hauser rearrangement is favored under thermodynamic control, which may be achieved with certain solvent and temperature combinations. Theoretical studies suggest that the formation of the Sommelet-Hauser intermediate is often less endoergic than the Stevens pathway.[5] Experimentally, electron-withdrawing groups on the aromatic ring tend to favor the Sommelet-Hauser rearrangement.[3]
Q4: What are the typical reaction conditions for this rearrangement?
The reaction is typically carried out under anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen). The sulfonium salt and the aromatic substrate are dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The mixture is cooled to a low temperature (often -78°C), and the base is added slowly. The reaction is then allowed to warm to room temperature and stirred until completion.
Q5: Are there any safety precautions I should be aware of?
This compound is harmful if swallowed. Strong bases like LDA and potassium tert-butoxide are corrosive and react violently with water. These reagents should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. The reaction should be quenched carefully, typically by the slow addition of a proton source like saturated aqueous ammonium chloride at a low temperature.
Experimental Protocol: Ortho-methylation of a Generic Benzyl Sulfide
This protocol describes a general procedure for the ortho-methylation of a benzyl sulfide via a Sommelet-Hauser rearrangement using this compound.
Materials:
-
Benzyl sulfide substrate
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the benzyl sulfide substrate (1.0 eq) and this compound (1.2 eq) in anhydrous THF.
-
Ylide Formation and Rearrangement: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of LDA (1.3 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-methylated product.
Visualizations
Below are diagrams illustrating the key processes in the Sommelet-Hauser rearrangement.
References
- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A leap forward in sulfonium salt and sulfur ylide chemistry [html.rhhz.net]
- 4. Stevens rearrangement - Wikipedia [en.wikipedia.org]
- 5. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Cationic Polymerization Initiated by Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl(methyl)sulfonium Tetrafluoroborate as a thermal or photoinitiator for cationic polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions initiated by this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Very Slow Polymerization | Insufficient Initiator Activation: The temperature is too low for thermal initiation, or the light source is inadequate (wrong wavelength or intensity) for photoinitiation. | For Thermal Initiation: Gradually increase the reaction temperature in 5-10°C increments. Consult literature for the optimal temperature range for your specific monomer. For Photoinitiation: Ensure your light source emits at a wavelength absorbed by the initiator or a suitable photosensitizer. Increase the light intensity or exposure time. |
| Inhibitors Present: Impurities in the monomer or solvent (e.g., water, alcohols) can terminate the cationic polymerization. | Use freshly distilled and dried monomers and solvents. Purify reagents to remove inhibitory impurities. | |
| Weak Acid Generation: The tetrafluoroborate (BF4-) counter-anion produces a weaker Brønsted acid compared to other anions like hexafluoroantimonate (SbF6-).[1] | For monomers that are difficult to polymerize, consider using a sulfonium salt with a more non-nucleophilic counter-anion if faster polymerization is required. | |
| Low Polymer Yield | Incomplete Monomer Conversion: The reaction time may be too short, or the temperature may be suboptimal. | Extend the reaction time. Optimize the temperature to balance the rate of polymerization against potential side reactions. Monitor monomer conversion over time using techniques like NMR or chromatography. |
| Premature Termination: Chain transfer reactions with the monomer, solvent, or impurities can prematurely terminate growing polymer chains. | Select a solvent with low nucleophilicity. Ensure all reagents and glassware are scrupulously dry. | |
| Low Molecular Weight Polymer | High Initiator Concentration: A higher concentration of the initiator leads to more initiation sites, resulting in shorter polymer chains.[2] | Decrease the concentration of this compound. The molecular weight of the polymer is often inversely proportional to the initiator concentration. |
| Chain Transfer Reactions: As mentioned above, chain transfer reactions are a common cause of low molecular weight. | Optimize solvent and monomer purity. Some systems are inherently prone to chain transfer; in such cases, adjusting the monomer-to-initiator ratio is key. | |
| Broad Molecular Weight Distribution (High Polydispersity) | Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will be formed at different times, leading to a broad distribution of chain lengths. | Increase the initiation rate by raising the temperature (for thermal initiation) or light intensity (for photoinitiation). |
| Multiple Active Species: The presence of different types of propagating species (e.g., free ions and ion pairs) can lead to different propagation rates. | The choice of solvent can influence the equilibrium between different active species. Solvents with higher polarity can favor free ions. | |
| Gel Formation or Cross-linking | Side Reactions: Uncontrolled side reactions, especially at higher temperatures, can lead to the formation of cross-linked networks. | Lower the reaction temperature. Ensure that the monomer does not have functional groups that can participate in side reactions under cationic conditions. |
| High Monomer Conversion (for some systems): In some cases, side reactions become more prevalent at very high monomer conversions. | Consider stopping the reaction at a slightly lower conversion to avoid gelation. | |
| Discoloration of the Final Polymer | Thermal Degradation: High reaction temperatures can cause the polymer or residual initiator to degrade, leading to colored byproducts. | Reduce the reaction temperature and/or time. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. |
| Impurities: Impurities in the monomer or solvent can also lead to discoloration. | Use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of initiation for this compound?
A1: this compound initiates cationic polymerization through the generation of a strong Brønsted acid (HBF4). In thermal initiation, the sulfonium salt decomposes upon heating to produce this acid. In photoinitiation, the salt absorbs UV light (or visible light with a sensitizer), leading to its photolysis and the subsequent formation of the acid. This acid then protonates a monomer molecule, creating a carbocation that starts the polymer chain growth.
Q2: How does the tetrafluoroborate (BF4-) anion affect the polymerization?
A2: The counter-anion plays a crucial role in cationic polymerization. The reactivity of the propagating cationic species is influenced by the nucleophilicity of the counter-anion. The tetrafluoroborate anion is more nucleophilic than other common anions like hexafluoroantimonate (SbF6-) or hexafluorophosphate (PF6-). This can lead to a higher rate of termination or reversible termination, which can affect the overall polymerization rate and the molecular weight of the polymer. The strength of the generated Brønsted acid follows the order: HSbF6 > HAsF6 > HPF6 > HBF4.[1]
Q3: Can I use this compound for the polymerization of any monomer?
A3: No, this initiator is suitable for monomers that can be polymerized via a cationic mechanism. These are typically electron-rich monomers that can stabilize a positive charge. Examples include epoxides (e.g., glycidyl phenyl ether, cyclohexene oxide), vinyl ethers, and some heterocyclic monomers like tetrahydrofuran. Monomers with electron-withdrawing groups are generally not suitable for cationic polymerization.
Q4: What solvents are recommended for polymerizations initiated by this compound?
A4: The choice of solvent is critical. Ideal solvents for cationic polymerization are non-nucleophilic and have a polarity that can support the propagation of the cationic species. Halogenated hydrocarbons such as dichloromethane and dichloroethane are commonly used. It is essential that the solvent is thoroughly dried, as trace amounts of water can act as a potent inhibitor.
Q5: My polymerization is very exothermic. Is this normal and how can I control it?
A5: Yes, cationic polymerizations, especially of strained cyclic monomers like epoxides, can be highly exothermic. To control the reaction, you can:
-
Cool the reaction mixture in an ice or dry ice bath.
-
Use a more dilute monomer solution.
-
Add the monomer to the reaction mixture slowly over time.
-
Use a lower initiator concentration to slow down the reaction rate.
Q6: How can I purify the resulting polymer?
A6: The most common method for purifying the polymer is precipitation. The reaction mixture is poured into a non-solvent for the polymer (but a solvent for the unreacted monomer and initiator). This causes the polymer to precipitate out. The precipitate can then be collected by filtration and dried under vacuum. Common non-solvents include methanol, hexane, or water, depending on the polymer's solubility.
Experimental Protocols
General Protocol for Thermal Polymerization of Glycidyl Phenyl Ether
This protocol provides a general starting point. Optimal conditions may vary.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. The monomer, glycidyl phenyl ether, should be distilled under reduced pressure and stored over molecular sieves. The solvent (e.g., dichloromethane) should be dried using an appropriate drying agent and distilled.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired amount of this compound (e.g., 0.1-1 mol% relative to the monomer) in the dried solvent.
-
Initiation: Heat the solution to the desired reaction temperature (e.g., 80-120°C).
-
Polymerization: Slowly add the purified glycidyl phenyl ether to the heated initiator solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to observe the disappearance of monomer peaks) or gel permeation chromatography (GPC) to determine molecular weight and polydispersity.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature. Quench the polymerization by adding a small amount of a nucleophilic reagent like methanol or ammonia in methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Logical Workflow for Troubleshooting Polymerization Issues
Caption: A logical workflow for troubleshooting common polymerization problems.
Initiation Mechanism of Cationic Polymerization
Caption: The initiation pathway for cationic polymerization.
References
- 1. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions Involving Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Diphenyl(methyl)sulfonium Tetrafluoroborate in their synthetic reactions. Below you will find troubleshooting advice and frequently asked questions to assist in the purification of your target compounds.
Troubleshooting Guide
Problem 1: Oily or Gummy Product Instead of a Solid
-
Question: After my reaction with this compound, I performed a workup and evaporation of the solvent, but I am left with a persistent oil or gummy solid instead of the expected crystalline product. What should I do?
-
Answer: This is a common issue that can arise from the presence of unreacted starting materials, byproducts such as diphenyl sulfide, or residual solvent. Here are a few strategies to address this:
-
Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes.[1] This can often induce precipitation or crystallization of the desired compound while washing away soluble impurities.
-
Solvent System for Recrystallization: Your choice of recrystallization solvent is crucial. If a single solvent is not effective, consider a binary solvent system. For example, dissolving the crude product in a good solvent like dichloromethane or ethanol and then slowly adding a poor solvent like diethyl ether or hexanes can promote crystal growth.[1]
-
Column Chromatography: If trituration and recrystallization fail, the components in your mixture may have similar solubilities. In this case, purification via flash column chromatography is recommended.[2] A range of silica gel and various solvent gradients (e.g., diethyl ether/hexane) can be employed to separate your product from impurities.[2]
-
Problem 2: Low Yield After Purification
-
Question: My final product yield is significantly lower than expected after purification. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the reaction and purification process:
-
Incomplete Reaction: Ensure your reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor its progress.
-
Product Loss During Workup:
-
Aqueous Washes: If your product has some water solubility, it may be lost during aqueous extraction steps. Minimize the volume of water used for washing or perform back-extractions of the aqueous layers with an organic solvent to recover any dissolved product.
-
Filtration: When filtering to remove byproducts or drying agents, ensure you thoroughly wash the filter cake with the organic solvent to recover all of the dissolved product.
-
-
Suboptimal Recrystallization: During recrystallization, using too much solvent or cooling the solution too quickly can lead to poor recovery. Aim for a saturated solution at the solvent's boiling point and allow it to cool slowly.
-
Decomposition on Silica Gel: Some compounds are sensitive to silica gel. If you suspect your product is degrading on the column, you can try deactivating the silica gel with a small amount of a base like triethylamine in your eluent or using an alternative stationary phase like alumina.
-
Problem 3: Persistent Impurities Detected by NMR/LC-MS
-
Question: Despite purification, my analytical data (NMR, LC-MS) shows the presence of persistent impurities. How can I identify and remove them?
-
Answer: Common impurities from reactions involving this compound include diphenyl sulfide and unreacted starting materials.
-
Diphenyl Sulfide: This is a common byproduct and can often be removed by careful column chromatography or by washing the crude product with a solvent in which diphenyl sulfide is soluble but your product is not.
-
Unreacted Starting Materials: If starting materials are present, this indicates an incomplete reaction. Consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
-
Salts: The tetrafluoroborate anion or other salts can sometimes be carried through the workup. Washing the organic layer with water or brine during the extraction process is crucial for their removal.[2] Filtering the reaction mixture through a pad of celite or Florisil can also help remove insoluble salts.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A1: A typical workup procedure involves quenching the reaction, followed by extraction and washing. For instance, the reaction mixture can be filtered through a short pad of celite and rinsed with an organic solvent like diethyl ether.[2] The resulting organic solution is then washed sequentially with water and brine to remove water-soluble impurities and salts.[2] The organic layer is subsequently dried over a drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]
Q2: What are some common purification techniques for products synthesized using this compound?
A2: The choice of purification technique depends on the properties of the desired product. Common methods include:
-
Precipitation: In some cases, the product can be isolated by simple precipitation from the reaction mixture or by adding a non-solvent.[3]
-
Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent or solvent system should be chosen to ensure the product is soluble at high temperatures and insoluble at low temperatures.[1]
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials, especially for non-crystalline products or when simple crystallization is ineffective.[2]
-
Filtration through an adsorbent: Passing the crude reaction mixture through a pad of an adsorbent like Florisil or celite can remove certain impurities and salts.[1][2]
Q3: Are there any safety precautions I should be aware of when working with this compound and its reactions?
A3: Yes, it is important to follow standard laboratory safety procedures. While specific toxicity data for this compound is not always readily available, it is good practice to handle all chemicals with care. Some related sulfonium salts are used with perchlorate anions, which are potential explosives.[1] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Purification Methods Summary
| Purification Method | Description | Common Impurities Removed | Reference |
| Filtration through Florisil/Celite | The reaction mixture is passed through a pad of Florisil or celite. | Insoluble byproducts, salts. | [1][2] |
| Aqueous Wash/Brine Wash | The organic layer containing the product is washed with water and/or a saturated sodium chloride solution. | Water-soluble impurities, residual acids or bases, salts. | [2] |
| Trituration | The crude product (often an oil) is stirred with a solvent in which the desired product is insoluble. | Soluble impurities, unreacted starting materials. | [1] |
| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Impurities with different solubility profiles than the product. | [1] |
| Flash Column Chromatography | The crude mixture is separated on a column of silica gel or another stationary phase using a solvent gradient. | A wide range of impurities, including byproducts and unreacted starting materials. | [2] |
| Precipitation | The product is precipitated from the solution, often by the addition of a non-solvent. | Soluble impurities. | [3] |
Experimental Workflow
Caption: A general workflow for the purification of products from reactions involving this compound.
References
stability of Diphenyl(methyl)sulfonium Tetrafluoroborate in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diphenyl(methyl)sulfonium Tetrafluoroborate in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction in methanol seems to be giving inconsistent results. Could the this compound be unstable in this solvent?
A1: Yes, instability in protic solvents like methanol, especially under basic conditions, can be a concern. While generally considered stable, sulfonium salts can undergo decomposition in the presence of nucleophiles, and alcohols can act as nucleophiles, particularly at elevated temperatures or in the presence of a base. We recommend preparing fresh solutions and considering the use of an aprotic solvent if inconsistencies persist.
Q2: I observe a gradual discoloration of my this compound solution in DMSO over time. What could be the cause?
A2: While sulfonium salts are generally stable in aprotic solvents like DMSO, prolonged storage in solution, especially if exposed to light or impurities, can lead to gradual decomposition.[1] We advise storing solutions in the dark and using them within a reasonable timeframe. If you suspect degradation, we recommend preparing a fresh solution.
Q3: Can I use water as a solvent for reactions involving this compound?
A3: this compound is soluble in water.[2][3] However, the stability in aqueous solutions can be pH-dependent. In neutral or acidic aqueous solutions, the salt is generally stable. In basic aqueous solutions, degradation may occur due to the presence of hydroxide ions, which can act as nucleophiles.
Q4: What are the typical decomposition products of this compound?
A4: The decomposition of arylsulfonium salts can proceed through various pathways depending on the conditions. Common decomposition products can include diphenyl sulfide, methyl-substituted aromatic compounds, and products arising from the reaction with the solvent or other nucleophiles present in the reaction mixture.
Q5: Are there any solvents that are generally recommended for this compound to ensure maximum stability?
A5: For general applications where stability is critical, dry aprotic solvents such as dichloromethane or acetonitrile are often preferred. These solvents are less likely to participate in decomposition reactions compared to protic solvents. It is always recommended to use freshly dried solvents to minimize potential reactions with water.
Stability Data Summary
The following table summarizes the qualitative stability of this compound in common laboratory solvents based on available literature. Quantitative data on decomposition rates are limited.
| Solvent System | Solvent Type | General Stability | Potential Issues |
| Dichloromethane (DCM) | Aprotic | Good | Ensure solvent is dry. |
| Acetonitrile (MeCN) | Aprotic | Good | Ensure solvent is dry. |
| Dimethylformamide (DMF) | Aprotic | Generally Good | Potential for slow decomposition over time. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Generally Good | May exhibit slow decomposition, especially with prolonged storage or exposure to light.[1] |
| Methanol (MeOH) | Protic | Moderate | Potential for reaction, especially under basic conditions or at elevated temperatures. |
| Ethanol (EtOH) | Protic | Moderate | Similar to methanol, potential for nucleophilic attack. |
| Water (H₂O) | Protic | pH-dependent | Stable in neutral to acidic conditions; degradation possible under basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by ¹H NMR Spectroscopy
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., DMSO-d₆, CD₃CN, CD₂Cl₂, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the deuterated solvent of interest.
-
Add a known amount of the internal standard to the solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a baseline ¹H NMR spectrum. Identify the characteristic peaks for this compound and the internal standard.
-
Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature, protected from light).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of its peak to the integral of the internal standard peak.
-
The appearance of new signals in the NMR spectrum can indicate the formation of decomposition products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting stability.
References
quenching procedures for reactions with Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving Diphenyl(methyl)sulfonium Tetrafluoroborate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: The most common and straightforward quenching procedure is the addition of water to the reaction mixture. This is particularly effective for reactions like the Corey-Chaykovsky epoxidation where the sulfonium salt is used to generate a sulfur ylide. After the addition of water, the product is typically extracted with an organic solvent.
Q2: Can I use an acidic or basic solution to quench the reaction?
A2: Yes, the choice of an acidic or basic quench can sometimes be used to control the reaction outcome or to neutralize reactive species. For instance, in certain epoxide syntheses, the final product can be influenced by the pH of the quenching solution. A dilute aqueous acid (e.g., 0.1 M HCl) can be used to neutralize any remaining base and protonate alkoxide intermediates. Conversely, a basic wash (e.g., saturated aqueous sodium bicarbonate) can be used to neutralize any acid and remove acidic byproducts. The choice depends on the specific reaction and the stability of the desired product.
Q3: My reaction mixture formed an emulsion during the aqueous workup. How can I resolve this?
A3: Emulsion formation is a common issue during the workup of reactions. To break an emulsion, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.
Q4: How do I remove the diphenyl sulfide byproduct from my reaction?
A4: Diphenyl sulfide is a common byproduct when using this compound. It can often be removed by column chromatography. For less polar products, diphenyl sulfide can sometimes be washed away with a non-polar solvent like hexane or pentane, in which the product has limited solubility. One reported method for removing sulfur impurities involves dissolving the crude product in a solvent like methanol, cooling to 0°C to precipitate some of the sulfur compounds, and then filtering.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low product yield after quenching and workup. | 1. Incomplete reaction. 2. Product is water-soluble. 3. Product degradation during workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. If the product has some water solubility, perform multiple extractions with the organic solvent and/or back-extract the combined aqueous layers. Saturating the aqueous layer with NaCl (salting out) can also reduce the solubility of the organic product. 3. If the product is sensitive to acid or base, use a neutral quench (water) and avoid acidic or basic washes. If the product is temperature-sensitive, perform the quench and workup at a lower temperature (e.g., in an ice bath). |
| Presence of starting material (this compound) after workup. | The sulfonium salt is water-soluble and should be removed by the aqueous wash. Its presence in the final product suggests an inefficient workup. | Ensure thorough mixing during the aqueous wash. Perform multiple washes with water or brine to effectively remove the unreacted salt. |
| Difficulty in removing solvent after extraction. | The organic layer may still contain a significant amount of water. | Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before solvent evaporation. Ensure the drying agent is filtered off completely before concentration. |
Experimental Protocols
Standard Quenching Protocol for a Corey-Chaykovsky Reaction
This protocol is a general guideline for quenching a reaction where a sulfur ylide is generated in situ from this compound and a strong base.
-
Cool the reaction mixture: Once the reaction is deemed complete (e.g., by TLC analysis), cool the reaction mixture to room temperature or 0°C in an ice bath, depending on the stability of the product.
-
Quench with water: Slowly add deionized water to the reaction mixture with stirring. The amount of water added should be sufficient to dissolve any inorganic salts and to form two distinct phases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) three times.
-
Combine and wash organic layers: Combine the organic extracts and wash them with water, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration and concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or other methods.
Visualizations
Caption: Decision tree for selecting a quenching procedure.
Caption: General workflow for reaction and quenching.
References
dealing with byproducts of Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenyl(methyl)sulfonium Tetrafluoroborate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on byproduct identification and management.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
Q1: I have an unexpected, less polar spot on my TLC plate after my reaction. What could it be?
A1: The most common byproduct in reactions where this compound acts as a methylene-transfer agent (e.g., Corey-Chaykovsky reaction) is diphenyl sulfide (Ph₂S) . This byproduct is formed after the sulfonium salt has transferred its methylide group. Diphenyl sulfide is a relatively non-polar, oily liquid that often appears as a distinct spot on TLC plates, typically with a higher R_f value than the desired product, especially if the product is more polar.
Q2: How can I confirm the presence of diphenyl sulfide in my reaction mixture?
A2: You can confirm the presence of diphenyl sulfide by comparing your reaction mixture to a standard of diphenyl sulfide using analytical techniques such as:
-
TLC: Co-spot your reaction mixture with a known sample of diphenyl sulfide.
-
GC-MS or LC-MS: Analyze an aliquot of your crude reaction mixture. Diphenyl sulfide has a molecular weight of 186.27 g/mol .
-
¹H NMR: Diphenyl sulfide will show a characteristic multiplet in the aromatic region (approx. 7.20-7.40 ppm).
Q3: My reaction is complete, but I'm having trouble separating my desired product from the diphenyl sulfide byproduct. What should I do?
A3: Separating your product from diphenyl sulfide can be challenging due to its physical properties. Here are several strategies you can employ, ranging from simple workup modifications to more advanced purification techniques.
-
Aqueous Workup: If your desired product is soluble in an aqueous acidic solution (e.g., it contains a basic nitrogen atom), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane, and extract with an aqueous acid (e.g., 1M HCl). The diphenyl sulfide will remain in the organic layer, while your protonated product will move to the aqueous layer, from which it can be recovered by basification and re-extraction.
-
Column Chromatography: Flash column chromatography is a very effective method for removing diphenyl sulfide. Since diphenyl sulfide is non-polar, it will elute quickly. You can often start with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to first elute the diphenyl sulfide before increasing the polarity to elute your desired product.
-
Distillation/Kugelrohr: If your desired product is significantly less volatile than diphenyl sulfide (boiling point of 296 °C), a distillation under reduced pressure might be effective.[1][2] This is particularly useful for large-scale reactions.
-
Oxidation and Extraction: A more chemical approach involves the selective oxidation of the diphenyl sulfide byproduct to the corresponding sulfoxide or sulfone. These oxidized byproducts are significantly more polar and can be easily removed by a subsequent aqueous extraction or silica gel chromatography. A common oxidizing agent for this purpose is m-CPBA or hydrogen peroxide.
Q4: My reaction is sluggish or not proceeding to completion. What could be the issue?
A4: If your reaction is not proceeding as expected, consider the following:
-
Base Strength: The formation of the reactive ylide from the sulfonium salt requires a sufficiently strong base. Ensure the base you are using (e.g., NaH, n-BuLi, KHMDS) is active and used in the correct stoichiometry.
-
Solvent Purity: The reaction is sensitive to moisture and protic solvents. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The stability of the ylide is temperature-dependent. Some reactions may require low temperatures (e.g., -78 °C or 0 °C) to prevent ylide decomposition.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, away from moisture.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of reactions using this compound?
A1: The primary byproduct is diphenyl sulfide (Ph₂S) . This is the neutral sulfide that remains after the sulfonium salt has participated in the reaction, for instance, by transferring a methylene group in a Corey-Chaykovsky reaction.[3]
Q2: Are there other potential byproducts I should be aware of?
A2: While diphenyl sulfide is the most common, other byproducts can occasionally be observed:
-
Products from Sommelet-Hauser Rearrangement: Although diphenyl(methyl)sulfonium salts are used specifically to avoid this rearrangement, under certain conditions (e.g., with benzylic protons and a strong base), minor amounts of rearrangement products could be formed.
-
Byproducts from Reaction with the Counter-ion: The tetrafluoroborate (BF₄⁻) anion is generally considered non-nucleophilic. However, under harsh conditions, it can be a source of fluoride, potentially leading to side reactions.
Q3: What are the safety precautions for handling this compound and its byproducts?
A3: this compound is a corrosive solid that can cause severe skin burns and eye damage and is harmful if swallowed.[1][4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The primary byproduct, diphenyl sulfide, is a skin and eye irritant and has an unpleasant odor.[5]
Data Presentation
Table 1: Physical Properties of Starting Material and Primary Byproduct
| Property | This compound | Diphenyl Sulfide |
| Molecular Formula | C₁₃H₁₃BF₄S | C₁₂H₁₀S |
| Molecular Weight | 288.11 g/mol | 186.27 g/mol |
| Appearance | White to light yellow crystalline solid | Colorless to light yellow liquid[1] |
| Melting Point | 64-68 °C | -40 °C[2] |
| Boiling Point | Not applicable (decomposes) | 296 °C[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) | Soluble in non-polar organic solvents (e.g., hexane, ether, benzene, ethyl acetate), insoluble in water.[1][4][6] |
Experimental Protocols
Protocol 1: General Procedure for Removal of Diphenyl Sulfide by Flash Column Chromatography
-
Reaction Quench and Workup: After the reaction is complete, quench it appropriately (e.g., with saturated aqueous NH₄Cl or water). Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Column Preparation: Prepare a silica gel column of an appropriate size for the scale of your reaction.
-
Loading the Column: Adsorb the crude product onto a small amount of silica gel.
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a 98:2 mixture of hexane:ethyl acetate).
-
Monitor the elution of diphenyl sulfide by TLC.
-
Once the diphenyl sulfide has been completely eluted, gradually increase the polarity of the eluent to isolate your desired product.
-
Mandatory Visualizations
Caption: Workflow of a typical reaction showing the formation and separation of the desired product from the diphenyl sulfide byproduct.
Caption: Decision tree for troubleshooting the presence of byproducts in reactions involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. 二苯硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
effect of temperature on the efficiency of Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Diphenyl(methyl)sulfonium Tetrafluoroborate, with a specific focus on the influence of temperature on its efficiency. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: How does temperature generally affect the efficiency of cationic polymerization initiated by sulfonium salts?
Temperature is a critical parameter in cationic polymerization. Lowering the reaction temperature can often lead to an increase in the molecular weight of the resulting polymer. This is because lower temperatures can reduce the rate of chain transfer and termination reactions relative to the propagation reaction. Conversely, higher temperatures can increase the polymerization rate but may also lead to lower molecular weights and a broader molecular weight distribution.
Q3: Can this compound be used as a thermal initiator?
Yes, some sulfonium salts can function as thermal initiators for cationic polymerization. The initiation temperature is dependent on the specific structure of the sulfonium salt. While detailed studies on the thermal initiation properties of this compound are limited, related benzylsulfonium salts have been shown to initiate the curing of epoxy resins at elevated temperatures.
Q4: What are the signs of thermal decomposition of this compound during my experiment?
Visible signs of decomposition may include a change in color of the reaction mixture (e.g., yellowing or browning), the evolution of gas, or the formation of insoluble byproducts. In polymerization reactions, unexpected changes in reaction kinetics, such as a sudden stop or a significant decrease in the rate, might also indicate initiator decomposition.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low reaction yield or conversion | Sub-optimal reaction temperature: The temperature may be too low for efficient initiation or propagation. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal range. Monitor the reaction progress at each temperature point. |
| Initiator decomposition: The temperature may be too high, causing the sulfonium salt to decompose before it can effectively initiate the reaction. | Decrease the reaction temperature. If high temperatures are required for the substrate, consider a slower addition of the initiator over time. | |
| Low molecular weight of the polymer | High reaction temperature: Elevated temperatures can favor chain transfer and termination reactions, leading to shorter polymer chains. | Conduct the polymerization at a lower temperature. For example, if the reaction is run at room temperature, try performing it at 0°C or even lower in a suitable solvent.[1] |
| Broad molecular weight distribution | Temperature fluctuations: Inconsistent temperature control can lead to variations in initiation and propagation rates, resulting in a wider range of polymer chain lengths. | Use a reliable temperature control system (e.g., a thermostat-controlled bath or a reactor with a cooling/heating jacket) to maintain a stable reaction temperature. |
| Reaction fails to initiate | Insufficient thermal energy: If used as a thermal initiator, the temperature may not be high enough to induce its decomposition and generate the initiating species. | Consult literature for typical initiation temperatures of similar sulfonium salts. If no data is available, perform a temperature screening experiment, starting from a moderate temperature and gradually increasing it. |
| Inconsistent results between batches | Variations in ambient temperature: For reactions sensitive to temperature, changes in the laboratory's ambient temperature can affect the outcome. | Standardize the experimental setup to ensure consistent thermal conditions for every reaction. This includes pre-heating or pre-cooling the reaction vessel and reagents. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table presents data for analogous benzylsulfonium salts used as thermal initiators in the curing of epoxy resins. This data can provide a general indication of the temperature range at which these types of initiators become active.
Table 1: Thermal Curing Properties of Benzylsulfonium Salts in an Epoxy Resin Formulation
| Benzylsulfonium Salt Structure (Analogue) | Kick-off Temperature (°C) | Peak Temperature (°C) |
| 4-methylbenzyl-tetrahydrothiophenium hexafluoroantimonate | 118 | 194 |
| Benzyl-tetrahydrothiophenium hexafluoroantimonate | 125 | 201 |
| 4-methoxybenzyl-tetrahydrothiophenium hexafluoroantimonate | 130 | 205 |
Data adapted from a study on the thermoinitiated cationic polymerization of epoxy resin by sulfonium salts. The "Kick-off Temperature" is the onset temperature of the curing reaction as determined by DSC, and the "Peak Temperature" is the temperature at which the maximum rate of reaction occurs.[2]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for investigating the effect of temperature on reactions involving this compound.
Protocol 1: Temperature Optimization for Cationic Polymerization
This protocol outlines a general procedure for determining the optimal temperature for a cationic polymerization reaction initiated by this compound.
-
Setup: A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet is used. The reactor is connected to a circulating bath for precise temperature control.
-
Reagents:
-
Monomer (e.g., styrene, vinyl ether)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
-
Procedure: a. The reactor is dried and purged with nitrogen. b. The monomer and solvent are charged into the reactor and the temperature is stabilized at the desired setpoint (e.g., -20°C, 0°C, 25°C, 50°C). c. A stock solution of this compound in the reaction solvent is prepared. d. The required amount of the initiator solution is added to the reactor to start the polymerization. e. Aliquots are taken at regular intervals to monitor monomer conversion by a suitable analytical technique (e.g., GC, NMR). f. After the desired reaction time, the polymerization is terminated by adding a quenching agent (e.g., methanol). g. The polymer is isolated, purified, and characterized (e.g., for molecular weight and polydispersity by GPC). h. The experiment is repeated at different temperatures to determine the effect on reaction rate, yield, and polymer properties.
Protocol 2: Determination of Thermal Initiation Temperature by Differential Scanning Calorimetry (DSC)
This protocol describes how to estimate the thermal initiation temperature of this compound in a specific formulation (e.g., an epoxy resin).
-
Sample Preparation: A homogeneous mixture of the resin and a known concentration of this compound (e.g., 1-5 wt%) is prepared.
-
DSC Analysis: a. A small amount of the mixture (typically 5-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference. b. The sample is heated in the DSC instrument at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 250°C). c. The heat flow is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the onset temperature of the exothermic peak, which corresponds to the "kick-off" temperature of the curing reaction, and the peak temperature, which indicates the temperature of the maximum reaction rate.[2]
Visualizations
Caption: Workflow for Temperature Optimization in Cationic Polymerization.
Caption: Troubleshooting Logic for Low Reaction Efficiency.
References
substrate scope limitations for Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Diphenyl(methyl)sulfonium Tetrafluoroborate as a methylating agent. The following sections offer troubleshooting advice and frequently asked questions to address potential challenges related to its substrate scope and limitations.
Frequently Asked Questions (FAQs)
1. What is this compound and its primary application?
This compound is a chemical reagent used in organic synthesis. Its primary role is to act as an electrophilic methylating agent, transferring a methyl group to a variety of nucleophilic substrates.
2. Which types of nucleophiles are suitable for methylation with this reagent?
This reagent is most effective with soft nucleophiles. The general order of reactivity is:
-
S-Nucleophiles: Thiols and their corresponding thiolates are excellent substrates for methylation.
-
O-Nucleophiles: Phenols (as phenoxides) and carboxylic acids (as carboxylates) are generally good substrates. Alcohols can be methylated, but typically require conversion to the more nucleophilic alkoxide.
-
N-Nucleophiles: While amines can be methylated, the reaction can be complicated by the formation of over-methylated products (quaternary ammonium salts). The substrate's structure and reaction conditions are critical.
-
C-Nucleophiles: Soft carbon nucleophiles, such as enolates, may also undergo methylation.
3. What are the advantages of using this compound compared to other methylating agents?
Compared to traditional methylating agents like methyl iodide or dimethyl sulfate, this compound can offer advantages such as milder reaction conditions and potentially different selectivity. It is also a solid, which can be easier to handle than volatile reagents.
4. What is the primary byproduct of the methylation reaction?
The methylation reaction yields diphenyl sulfide as a neutral byproduct. This non-polar compound can typically be removed from the reaction mixture with relative ease using standard purification techniques like column chromatography.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes:
-
Low Nucleophilicity: The substrate may not be sufficiently nucleophilic to react efficiently.
-
Steric Hindrance: Bulky groups near the nucleophilic site can impede the reaction.
-
Improper Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction.
-
Reagent Decomposition: The sulfonium salt may have degraded due to improper storage or handling.
Recommended Solutions:
-
Enhance Nucleophilicity: For neutral nucleophiles like phenols or thiols, deprotonation with a suitable non-nucleophilic base will generate the more reactive phenoxide or thiolate.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time.
-
Solvent Selection: A screening of polar aprotic solvents such as acetonitrile, DMF, or DMSO may identify a more suitable medium.
-
Verify Reagent Quality: Ensure the this compound is of high purity and has been stored in a dry environment.
Issue 2: Formation of Unwanted Side Products
Possible Causes:
-
Over-methylation: This is a common issue with amine substrates, leading to the formation of quaternary ammonium salts.
-
Competitive Reaction with Solvent or Base: The methylating agent could potentially react with the solvent or base if they are nucleophilic.
-
Substrate Instability: The reaction conditions may be too harsh, causing the substrate to decompose.
Recommended Solutions:
-
Control Stoichiometry: Careful control of the molar ratio of the methylating agent can help minimize over-methylation. When methylating amines, using an excess of the amine can sometimes favor the mono-methylated product.
-
Choice of Base: Employ a non-nucleophilic base for deprotonation to avoid its reaction with the sulfonium salt.
-
Milder Conditions: Attempt the reaction at a lower temperature to reduce the rate of side reactions and decomposition.
Substrate Compatibility and Reactivity Overview
The following tables summarize the expected reactivity and potential limitations for the methylation of various nucleophile classes with this compound. This information is based on general principles of sulfonium salt chemistry.
Table 1: Methylation of Oxygen Nucleophiles
| Substrate Class | Expected Reactivity | Potential Limitations & Considerations |
| Phenols | Good | Requires a base to form the more reactive phenoxide. |
| Alcohols | Moderate | Requires a strong base for deprotonation to the alkoxide. |
| Carboxylic Acids | Good | Typically proceeds cleanly to the methyl ester via the carboxylate. |
Table 2: Methylation of Nitrogen Nucleophiles
| Substrate Class | Expected Reactivity | Potential Limitations & Considerations |
| Primary Amines | Moderate | High risk of over-methylation. |
| Secondary Amines | Moderate | High risk of over-methylation. |
| Anilines | Moderate | Less nucleophilic than aliphatic amines. |
| Amides | Low | Generally poor nucleophiles for this reaction. |
Table 3: Methylation of Sulfur Nucleophiles
| Substrate Class | Expected Reactivity | Potential Limitations & Considerations |
| Thiols | Excellent | Reactions are often clean and high-yielding, especially with a base. |
| Thioamides | Moderate | Methylation is expected to occur on the sulfur atom. |
Experimental Protocols
General Protocol for the Methylation of a Thiol
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiol (1.0 mmol) in a polar aprotic solvent (e.g., 5 mL of acetonitrile).
-
Deprotonation: Add a suitable non-nucleophilic base (e.g., sodium hydride, 1.1 mmol) and stir the mixture at room temperature for 20-30 minutes to form the thiolate.
-
Addition of Methylating Agent: Add this compound (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Follow the progress of the reaction using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Upon completion, carefully quench the reaction with the addition of water.
-
Extraction: Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Logical relationships of substrate reactivity and associated limitations.
troubleshooting low yields in epoxidation with Diphenyl(methyl)sulfonium Tetrafluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in epoxidation reactions using Diphenyl(methyl)sulfonium Tetrafluoroborate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no conversion of my starting material. What are the potential causes?
Several factors could contribute to a lack of conversion. The primary suspect is often the inefficient generation of the active sulfur ylide. Here are some key areas to investigate:
-
Base Strength and Solubility: The deprotonation of the sulfonium salt to form the reactive ylide is a critical step.[1][2][3] The base must be strong enough to deprotonate the sulfonium salt. Common bases for this reaction include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (n-BuLi).[4] The solubility of the base in the chosen solvent is also crucial for an efficient reaction.
-
Reagent Purity and Stability: Ensure the this compound is pure and has been stored under anhydrous conditions. Sulfonium salts can be hygroscopic, and the presence of moisture can quench the strong base and inhibit ylide formation.
-
Reaction Temperature: The stability of the sulfur ylide is temperature-dependent. Unstabilized ylides are generally more reactive but less stable, often requiring low temperatures for their generation and use.[5]
Q2: My reaction is producing byproducts instead of the desired epoxide. What are the likely side reactions?
The most common side reaction in this process is cyclopropanation, especially with α,β-unsaturated carbonyl compounds.[1][6] The choice between epoxidation and cyclopropanation is influenced by the stability of the sulfur ylide.
-
Ylide Stability: More stable sulfur ylides, such as dimethylsulfoxonium methylide, tend to favor 1,4-addition to enones, leading to cyclopropanes.[6] Less stabilized ylides, like the one generated from this compound, generally favor 1,2-addition, resulting in epoxides.[2][6] However, reaction conditions can influence this selectivity.
-
Sommelet-Hauser Rearrangement: While less common with the use of diphenyl(methyl)sulfonium salts which are designed to avoid this, rearrangement reactions can still occur under certain conditions.[7]
Q3: The yield of my epoxidation is inconsistent between batches. What factors should I control more carefully?
Inconsistent yields often point to variability in reaction setup and reagent handling. To ensure reproducibility, consider the following:
-
Strictly Anhydrous Conditions: Water will react with the strong bases used to generate the ylide, reducing its effective concentration and leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the degradation of the ylide and other reagents by atmospheric oxygen and moisture.
-
Order of Addition: The order in which reagents are added can be critical. Typically, the sulfonium salt is suspended in the solvent, followed by the addition of the base to generate the ylide in situ, and then the carbonyl compound is introduced.[5]
Q4: How does the nature of my carbonyl substrate affect the reaction yield?
The electronic and steric properties of the aldehyde or ketone substrate play a significant role in the success of the epoxidation.
-
Steric Hindrance: Highly hindered carbonyl compounds may react sluggishly due to steric blocking of the nucleophilic attack by the sulfur ylide.
-
Electronic Effects: Electron-poor carbonyls are generally more reactive towards nucleophilic attack by the ylide. Conversely, electron-rich carbonyls may exhibit lower reactivity.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of epoxidation. This data is compiled from general principles of the Corey-Chaykovsky reaction.
Table 1: Effect of Base on Epoxidation Yield
| Base | Typical Solvent | Relative Strength | Expected Impact on Ylide Formation | Potential Issues |
| Sodium Hydride (NaH) | DMSO, THF | Strong | Effective deprotonation | Heterogeneous, can be slow to react |
| Potassium tert-Butoxide (KOtBu) | DMSO, THF, t-BuOH | Strong | Good for generating ylides | Can introduce steric hindrance |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Very Strong | Highly effective | Can lead to side reactions if not controlled |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Polarity | Typical Bases Used | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | NaH, KOtBu | Excellent for dissolving sulfonium salts and promoting ylide formation |
| Tetrahydrofuran (THF) | Polar Aprotic | NaH, KOtBu, n-BuLi | Good general-purpose solvent |
| Dichloromethane (DCM) | Nonpolar | Phosphazene bases | May be suitable for specific applications, especially in asymmetric synthesis |
Experimental Protocols
General Protocol for Epoxidation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents) to anhydrous solvent (e.g., THF or DMSO).
-
Ylide Generation: Cool the suspension to the desired temperature (typically between -78 °C and 0 °C). Add a strong base (e.g., NaH or KOtBu, 1.05 equivalents) portion-wise. Stir the mixture for 30-60 minutes to allow for the formation of the sulfur ylide.
-
Reaction with Carbonyl: Slowly add a solution of the carbonyl compound (1.0 equivalent) in the same anhydrous solvent to the ylide suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism: The Corey-Chaykovsky Epoxidation
Caption: The reaction mechanism for epoxidation using a sulfonium ylide.
Experimental Workflow for Epoxidation
Caption: A typical experimental workflow for the Corey-Chaykovsky epoxidation.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology | MDPI [mdpi.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. mdpi.com [mdpi.com]
preventing decomposition of Diphenyl(methyl)sulfonium Tetrafluoroborate during storage
Technical Support Center: Diphenyl(methyl)sulfonium Tetrafluoroborate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the storage and handling of this compound to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dark, and dry environment.[1][2] The recommended storage temperature is typically below 15°C.[1][2] It is crucial to protect the compound from light and moisture to prevent photochemical and hydrolytic degradation. The container should be tightly sealed and stored in a well-ventilated area.
Q2: I've noticed a change in the color of my this compound powder. Does this indicate decomposition?
A2: A change in color, such as yellowing of the typically white to light yellow powder, can be an indicator of decomposition.[1][] This could be due to exposure to light, heat, or moisture. If you observe a significant color change, it is advisable to verify the purity of the compound before use.
Q3: My experiment is yielding inconsistent results. Could decomposition of the this compound be the cause?
A3: Yes, the decomposition of this compound can lead to the formation of impurities that may interfere with your experiment, resulting in inconsistent or unexpected outcomes. As a photoacid generator, its primary function is to release an acid upon stimulation; degradation will reduce its efficacy. It is recommended to use a fresh, properly stored batch of the reagent or to assess the purity of your current stock if you suspect decomposition.
Q4: What are the primary pathways through which this compound can decompose?
A4: The main decomposition pathways for this compound are:
-
Photochemical Decomposition: As a sulfonium salt, it is sensitive to light, particularly UV radiation. Exposure to light can initiate the generation of radical species, leading to the breakdown of the compound.
-
Thermal Decomposition: While generally possessing good thermal stability, prolonged exposure to elevated temperatures can cause decomposition.
-
Hydrolytic Decomposition: The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis, especially in the presence of moisture and acidic conditions, which can lead to the formation of hydrofluoric acid (HF) and other byproducts.
Q5: Are there any known stabilizers that can be added to prevent the decomposition of this compound?
A5: While specific stabilizers for this compound are not widely documented in publicly available literature, general best practices for storing light- and moisture-sensitive compounds should be followed. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize degradation from atmospheric moisture and oxygen. For specific applications, the compatibility of any potential stabilizer with the experimental system must be carefully evaluated.
Troubleshooting Guide
If you suspect that your this compound has decomposed, follow this troubleshooting workflow:
References
Validation & Comparative
A Comparative Guide to Sulfonium Ylides in Epoxidation: Diphenyl(methyl)sulfonium Tetrafluoroborate vs. Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction stands as a cornerstone in organic synthesis for the formation of epoxides from carbonyl compounds. The choice of the sulfur ylide precursor is critical in determining the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison between two common sulfonium salts used for this transformation: Diphenyl(methyl)sulfonium Tetrafluoroborate, which generates a stabilized ylide, and Trimethylsulfonium Iodide, which forms an unstabilized ylide.
Core Principles: Stabilized vs. Unstabilized Ylides
The primary distinction between the ylides generated from these two salts lies in their stability.
-
This compound gives rise to diphenylsulfonium methylide. The presence of two phenyl groups allows for the delocalization of the negative charge on the ylidic carbon through resonance, thus "stabilizing" the ylide.[1]
-
Trimethylsulfonium Iodide produces dimethylsulfonium methylide, an "unstabilized" ylide, as the alkyl groups do not offer significant resonance stabilization.[1]
This difference in stability profoundly influences their reactivity. Unstabilized ylides are generally more reactive but less selective, while stabilized ylides are less reactive but can offer different selectivity profiles, particularly with α,β-unsaturated carbonyls.[2]
Performance in Epoxidation: A Comparative Analysis
While direct side-by-side comparative studies on a wide range of substrates under identical conditions are limited in the literature, a clear picture of their respective performance can be drawn from numerous independent studies.
General Reactivity with Aldehydes and Ketones:
Both reagents are effective in converting simple aldehydes and ketones to their corresponding epoxides.[3][4] However, the higher reactivity of the unstabilized ylide from trimethylsulfonium iodide often translates to faster reaction times or milder required conditions.
Reactivity with α,β-Unsaturated Carbonyls: The Key Distinction
The most significant difference in their performance is observed with α,β-unsaturated aldehydes and ketones.
-
Trimethylsulfonium Iodide (Unstabilized Ylide): The highly reactive dimethylsulfonium methylide typically undergoes rapid and irreversible 1,2-addition to the carbonyl group, leading to the formation of the corresponding epoxide.[3][5]
-
This compound (Stabilized Ylide): The more stable diphenylsulfonium methylide can exhibit a preference for 1,4-conjugate addition (Michael addition) to the double bond of enones, which, after intramolecular ring closure, results in the formation of a cyclopropane instead of an epoxide.[2][4]
This divergent reactivity makes trimethylsulfonium iodide the more reliable reagent for the epoxidation of α,β-unsaturated systems, whereas diphenyl(methyl)sulfonium salts are often employed when cyclopropanation is the desired outcome.
Quantitative Data from Representative Studies
The following tables summarize experimental data from various sources to illustrate the performance of each reagent on different substrates. Note that reaction conditions vary between studies, and thus the data should be used for general comparison rather than a direct quantitative correlation.
Table 1: Epoxidation using Trimethylsulfonium Iodide
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | NaH | DMSO | - | 95 | [3] |
| Benzaldehyde | NaH | DMSO | - | 91 | [3] |
| Acetophenone | KOH | t-BuOH | - | 94 | [6] |
| Benzophenone | KOH | t-BuOH | - | 97 | [6] |
| 4-Chlorobenzaldehyde | KOH | t-BuOH | - | 75 | [6] |
| 2-Butanone | KOt-Bu | DMSO | 16 | 86 | [7] |
| n-Hexanal | KOt-Bu | DMSO | 16 | 98 | [7] |
| Cyclododecanone | KOt-Bu | DMSO | 16 | 98 | [7] |
Table 2: Reactions of Diphenylsulfonium Methylide Precursors with Carbonyls
Direct quantitative data for the epoxidation of simple aldehydes and ketones using this compound is less commonly tabulated, as this reagent is often studied for its cyclopropanation capabilities or in asymmetric synthesis. The following represents the expected reactivity.
| Substrate | Reagent Precursor | Expected Major Product | Reference |
| Benzaldehyde | Diphenyl(methyl)sulfonium salt | Styrene Oxide | [4] |
| Cyclohexanone | Diphenyl(methyl)sulfonium salt | 1-Oxa-spiro[2.5]octane | [4] |
| Chalcone (α,β-unsaturated) | Diphenyl(methyl)sulfonium salt | 1,2-Diphenyl-3-benzoylcyclopropane | [2] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Trimethylsulfonium Iodide [8]
-
Ylide Generation: To a stirred suspension of sodium hydride (1.1 eq) in dry dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, trimethylsulfonium iodide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred for 10-15 minutes until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfonium methylide.
-
Reaction with Carbonyl: The carbonyl compound (1.0 eq) is dissolved in a minimal amount of dry DMSO and added dropwise to the ylide solution at room temperature.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of cold water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure epoxide.
Protocol 2: General Procedure for Reaction of Carbonyls with this compound
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, this compound (1.1 eq) is suspended in dry tetrahydrofuran (THF) and cooled to -78 °C. A strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.05 eq) is added dropwise, and the mixture is stirred for 30-60 minutes to generate the diphenylsulfonium methylide.
-
Reaction with Carbonyl: The carbonyl compound (1.0 eq), dissolved in dry THF, is added dropwise to the cold ylide solution.
-
Reaction and Work-up: The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizing the Reaction Pathways
Diagram 1: General Mechanism of the Corey-Chaykovsky Epoxidation
Caption: General mechanism of the Corey-Chaykovsky epoxidation.
Diagram 2: Experimental Workflow for a Typical Epoxidation
Caption: A typical experimental workflow for a Corey-Chaykovsky epoxidation.
Diagram 3: Divergent Reactivity with Enones
Caption: Divergent reaction pathways with α,β-unsaturated carbonyls.
Conclusion
Both this compound and Trimethylsulfonium Iodide are valuable reagents for the synthesis of three-membered rings via the Corey-Chaykovsky reaction.
-
Trimethylsulfonium Iodide is the reagent of choice for the straightforward and high-yielding epoxidation of a wide range of aldehydes and ketones, including α,β-unsaturated systems. Its corresponding ylide is highly reactive, leading to efficient methylene transfer to the carbonyl group.
-
This compound generates a stabilized ylide that is less reactive. While it can be used for the epoxidation of simple carbonyls, its synthetic utility is particularly highlighted in its tendency to undergo 1,4-addition with α,β-unsaturated carbonyls, leading to cyclopropanes. This provides a complementary reactivity profile to its unstabilized counterpart.
The selection between these two reagents should be guided by the nature of the substrate and the desired product. For general-purpose epoxidation, Trimethylsulfonium Iodide is often preferred, while this compound offers an alternative pathway to cyclopropanes from enones.
References
- 1. mdpi.com [mdpi.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diphenylsulfonium Methylide|Reagent for Cyclopropanation [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
A Comparative Guide: Diphenyl(methyl)sulfonium Tetrafluoroborate vs. Sulfoxonium Ylides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise construction of molecular frameworks is paramount. Among the vast toolkit available to chemists, sulfur ylides stand out as versatile reagents for the formation of key structural motifs such as epoxides, cyclopropanes, and aziridines. This guide provides an objective comparison between two major classes of sulfur-based reagents: sulfonium ylides, generated from precursors like Diphenyl(methyl)sulfonium Tetrafluoroborate, and the more stable sulfoxonium ylides. We will delve into their relative stability, reactivity, and chemoselectivity, supported by experimental data and detailed protocols.
Core Chemical Differences and Stability
Sulfur ylides are zwitterionic compounds characterized by a carbanion adjacent to a positively charged sulfur atom. The key distinction between sulfonium and sulfoxonium ylides lies in the oxidation state of the sulfur atom, which profoundly influences their stability and reactivity.
-
Sulfonium Ylides (from precursors like this compound): The sulfur atom is in the +4 oxidation state. These ylides are generally less stable and more nucleophilic.[1][2] Unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are highly reactive and typically generated in situ at low temperatures.[3] The presence of phenyl groups, as in the ylide derived from this compound, can offer some resonance stabilization.
-
Sulfoxonium Ylides : The sulfur atom is in the +6 oxidation state, bonded to an additional oxygen atom. This oxygen atom helps to delocalize the negative charge of the carbanion, rendering sulfoxonium ylides more stable and less nucleophilic than their sulfonium counterparts.[1][2] This enhanced stability means they are often easier to handle, can be stored for longer periods, and can be prepared under milder conditions.[1]
Performance in Key Chemical Transformations
The primary application for both reagent types is the Johnson-Corey-Chaykovsky reaction, which involves the transfer of a methylene group (or substituted methylene group) to an electrophile.[3][4] However, their differing stability and nucleophilicity lead to distinct and predictable chemoselectivity, particularly with α,β-unsaturated carbonyl compounds.
Epoxidation of Aldehydes and Ketones
Both sulfonium and sulfoxonium ylides react with simple aldehydes and ketones to produce epoxides. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then undergoes intramolecular ring closure to form the epoxide and eliminate a sulfide (e.g., diphenyl sulfide) or sulfoxide (e.g., dimethyl sulfoxide, DMSO).[5][6]
Generally, the more reactive sulfonium ylides are highly efficient for the epoxidation of a wide range of carbonyls, including sterically hindered or less reactive ketones.[7]
Reaction with α,β-Unsaturated Carbonyls: A Clear Divergence
The most significant difference in performance emerges in reactions with enones (α,β-unsaturated ketones).
-
Sulfonium Ylides (e.g., from this compound): As "harder" and more reactive nucleophiles, they overwhelmingly favor a rapid, often irreversible 1,2-addition to the carbonyl carbon.[1][8] This results in the selective formation of epoxides .[1]
-
Sulfoxonium Ylides (e.g., Dimethylsulfoxonium Methylide): As "softer" and more stable nucleophiles, their initial 1,2-addition to the carbonyl is typically reversible.[8] This allows for the thermodynamically favored 1,4-conjugate addition (Michael addition) to the β-carbon of the double bond to occur, leading to the formation of cyclopropanes .[1][5]
This divergent reactivity is a powerful tool for synthetic chemists, allowing for the selective synthesis of either an epoxide or a cyclopropane from the same starting enone, simply by choosing the appropriate sulfur ylide.
Data Presentation: Comparative Performance
The following tables summarize representative experimental data for the two classes of ylides in hallmark reactions.
Table 1: Epoxidation of Saturated Carbonyls
| Substrate | Ylide Precursor/Ylide | Base/Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Trimethylsulfonium Iodide | NaH / DMSO | Styrene Oxide | ~95% | [3] |
| Cyclohexanone | Trimethylsulfonium Iodide | NaH / DMSO | 1-Oxaspiro[2.5]octane | 92% | [3] |
| Benzophenone | Trimethylsulfoxonium Iodide (Corey's Reagent) | NaH / DMSO | 1,1-Diphenyloxirane | 90% | [6] |
| p-Chlorobenzaldehyde | α-Aminosulfoxonium Ylide | - / - | 2-(4-chlorophenyl)oxirane | 60% | [1] |
Table 2: Reaction with α,β-Unsaturated Ketones (Chalcone)
| Substrate | Ylide Precursor/Ylide | Base/Solvent | Major Product | Yield (%) | Reference |
| Chalcone | Trimethylsulfonium Iodide | NaH / DMSO | 1,2-Diphenyl-2-benzoyloxirane (Epoxide) | 91% | [1] |
| Chalcone | Trimethylsulfoxonium Iodide (Corey's Reagent) | NaH / DMSO | 1-Benzoyl-2-phenylcyclopropane (Cyclopropane) | 70% | [9] |
| Chalcone | α-Aminosulfoxonium Ylide | - / - | 1-Benzoyl-2-phenylcyclopropane (Cyclopropane) | 100% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using a Sulfonium Ylide
This protocol describes the in situ generation of a sulfonium ylide from a sulfonium salt precursor followed by reaction with a carbonyl compound.
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane or pentane to remove the oil. The solvent is carefully decanted.
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is added to the washed NaH.
-
The sulfonium salt (e.g., Trimethylsulfonium iodide or this compound, 1.1 equivalents) is added portion-wise at room temperature.
-
The mixture is stirred for approximately 1 hour, during which hydrogen gas evolves and a clear or milky solution of the ylide is formed.
-
Reaction with Carbonyl: The flask is cooled in an ice-water bath (0 °C). A solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of the same anhydrous solvent is added dropwise over 5-10 minutes.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of cold water. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude epoxide, which can be purified by column chromatography or distillation.[3][7]
Protocol 2: General Procedure for Cyclopropanation using a Sulfoxonium Ylide
This protocol describes the in situ generation of dimethylsulfoxonium methylide (Corey's Reagent) and its subsequent reaction with an α,β-unsaturated ketone.
-
Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, sodium hydride (NaH, 2.0 equivalents, 60% dispersion in oil) is washed with anhydrous hexanes and the solvent is decanted.
-
Anhydrous dimethyl sulfoxide (DMSO) is added, followed by portion-wise addition of trimethylsulfoxonium iodide (2.0 equivalents) at room temperature.
-
The mixture is stirred for 45-60 minutes at room temperature until the solution becomes clear, indicating the formation of the ylide.
-
Cyclopropanation Reaction: The ylide solution is cooled to the desired temperature (e.g., -30 °C or 0 °C). A solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) or THF is added slowly.
-
The reaction mixture is stirred at this temperature for several hours (e.g., 16 hours) until TLC analysis shows complete consumption of the starting enone.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography.[9]
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and a typical experimental workflow.
Caption: Reaction pathways for sulfonium vs. sulfoxonium ylides with enones.
Caption: General experimental workflow for Corey-Chaykovsky reactions.
Conclusion
The choice between using a sulfonium salt like this compound or a sulfoxonium ylide precursor is dictated by the desired synthetic outcome.
-
Choose a Sulfonium Ylide (from this compound) for the reliable epoxidation of aldehydes, ketones, and α,β-unsaturated carbonyl systems. Its higher reactivity makes it a potent methylene-transfer agent for a broad range of substrates.
-
Choose a Sulfoxonium Ylide for the selective cyclopropanation of α,β-unsaturated carbonyl compounds. Its greater stability and the reversibility of its 1,2-addition pathway provide excellent chemoselectivity for conjugate addition. Furthermore, the generation of less odorous and toxic sulfoxide byproducts makes it a more favorable choice for large-scale applications.
By understanding these fundamental differences, researchers can strategically select the appropriate reagent to achieve their desired molecular architecture with high precision and efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. f.oaes.cc [f.oaes.cc]
- 3. adichemistry.com [adichemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 7. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Diphenyl(methyl)sulfonium Tetrafluoroborate vs. Iodonium Salts as Cationic Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of sulfonium and iodonium salt photoinitiators, supported by experimental data.
Cationic photopolymerization is a cornerstone of various advanced applications, from 3D printing and coatings to the synthesis of complex biomaterials. At the heart of this process lies the photoinitiator, a molecule that absorbs light and generates the acid responsible for initiating polymerization. Among the most prominent classes of cationic photoinitiators are sulfonium and iodonium salts. This guide provides a detailed comparison of the efficacy of a representative sulfonium salt, Diphenyl(methyl)sulfonium Tetrafluoroborate, and the widely used diaryliodonium salts.
Executive Summary
Both this compound and iodonium salts are effective photoinitiators for cationic polymerization. The primary distinction lies in their light absorption characteristics and, consequently, the efficiency of acid generation under specific irradiation conditions. Triarylsulfonium salts, as a class to which this compound belongs, generally exhibit stronger and broader UV absorbance compared to diaryliodonium salts.[1] This translates to a higher efficiency in absorbing light from common UV sources, such as mercury arc lamps, potentially leading to faster polymerization rates at lower concentrations.[2]
However, the overall efficacy is a multifactorial equation involving not just the cation that absorbs the light, but also the non-nucleophilic anion which dictates the strength of the photogenerated acid.[2] The choice between these initiators will ultimately depend on the specific application, including the desired curing speed, the spectral output of the light source, and the chemical nature of the monomer system.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance characteristics based on available data for triarylsulfonium and diaryliodonium salts. Note: Data for triarylsulfonium salts is used as a proxy for this compound due to the limited availability of specific data for the latter.
| Parameter | Triarylsulfonium Salts (e.g., this compound) | Diaryliodonium Salts | Key Takeaway |
| UV Absorption | Stronger and broader absorption in the UV spectrum.[1] | Weaker absorption, primarily in the 230-300 nm range.[3] | Sulfonium salts are more efficient at absorbing light from broadband UV sources. |
| Spectral Overlap with Mercury Arc Lamp | Approximately 10-fold greater overlap compared to iodonium salts.[2] | Lower spectral overlap.[2] | Lower concentrations of sulfonium salts are needed for equivalent light absorption. |
| Relative Concentration for Equivalent Light Absorbance | Up to 15 times less concentration needed compared to some iodonium salts.[2] | Higher concentration required.[2] | Sulfonium salts can be more cost-effective in terms of the amount needed. |
| Photosensitization | Can be photosensitized to respond to longer wavelengths.[4] | More readily sensitized to longer wavelengths due to higher redox potential.[1] | Iodonium salts offer more flexibility for use with visible light sources when paired with a suitable sensitizer. |
| Anion Influence on Reactivity | The anion determines the strength of the photogenerated acid and thus the polymerization rate. Non-nucleophilic anions like BF4-, PF6-, SbF6- are effective.[2][5] | The anion plays the same crucial role. Low nucleophilicity anions are required for efficient polymerization.[3] | The choice of anion is critical for the performance of both types of photoinitiators. |
| Monomer System | Photoinitiator | Monomer Conversion | Experimental Conditions | Reference |
| Epoxide Monomer (EDS) | Triarylsulfonium Pentafluorophenylborate (SFPB) | ~50% | Mercury arc lamp, equal absorbance basis with 0.5 wt% IFA | [2] |
| Epoxide Monomer (EDS) | Diaryliodonium Hexafluoroantimonate (IFA) | ~50% | Mercury arc lamp, 0.5 wt% concentration | [2] |
| Epoxide Monomer (EDS) | Diaryliodonium Pentafluorophenylborate (IFPB-2) | ~60% | Mercury arc lamp, equal absorbance basis with 0.5 wt% IFA | [2] |
Experimental Protocols
Comparative Analysis of Photoinitiator Efficacy on an Equal-Absorbance Basis
This protocol is adapted from a head-to-head comparison of onium salt effectiveness.[2]
-
Absorbance Measurement:
-
Prepare solutions of each photoinitiator (this compound and the selected iodonium salt) in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Measure the UV-Vis absorbance spectra of each solution using a spectrophotometer.
-
Determine the molar absorptivity (ε) at the emission wavelengths of the light source to be used for polymerization.
-
-
Formulation Preparation:
-
Based on the absorbance data, calculate the concentration of each photoinitiator required to achieve equal light absorption at the desired wavelength(s) in the chosen monomer (e.g., an epoxide like 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate).
-
Prepare the monomer formulations with the calculated concentrations of each photoinitiator.
-
-
Photopolymerization Monitoring (Real-Time FTIR):
-
Place a sample of the formulation in the sample holder of an FTIR spectrometer equipped with a UV light source (e.g., a mercury arc lamp or LED).
-
Record IR spectra in real-time as the sample is irradiated.
-
Monitor the decrease in the intensity of the characteristic absorption band of the reactive functional group (e.g., the epoxide ring vibration) to determine the degree of monomer conversion over time.[6]
-
The rate of polymerization can be calculated from the slope of the conversion vs. time curve.[7]
-
-
Light Source:
-
A high-pressure mercury arc lamp is a common choice for broadband UV irradiation.
-
For more specific wavelength studies, LEDs at wavelengths such as 365 nm or 405 nm can be used.
-
Workflow for Evaluating Photoinitiator Performance
Signaling Pathways and Mechanisms
Upon absorption of UV light, both sulfonium and iodonium salts undergo photolysis to generate a strong Brønsted acid, which then initiates cationic polymerization.[2]
Photodecomposition of Diphenyl(methyl)sulfonium and Diaryliodonium Salts
The photolysis of triarylsulfonium and diaryliodonium salts proceeds via fragmentation, leading to the formation of radical cations and radicals. These reactive species subsequently react with the surrounding medium (e.g., solvent or monomer) to produce a Brønsted acid.[4][5]
Cationic Polymerization Initiation and Propagation
The generated Brønsted acid protonates a monomer molecule (e.g., an epoxide), creating a cationic active center. This active center then propagates by reacting with subsequent monomer molecules.
Conclusion
The choice between this compound and iodonium salts as photoinitiators is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the photopolymerization system.
This compound (and triarylsulfonium salts in general) are advantageous when:
-
A high-speed cure is desired with a broadband UV source.
-
Lower photoinitiator concentrations are necessary.
-
The application is less sensitive to the thermal stability of the initiator.
Iodonium salts are a better choice when:
-
The polymerization needs to be initiated with longer wavelength light (in conjunction with a photosensitizer).
-
High thermal stability of the formulation before curing is critical.
-
The specific iodonium salt offers better solubility in the monomer system.
For researchers and professionals in drug development and other high-stakes fields, a thorough evaluation of both types of photoinitiators with the specific monomer and light-curing system is highly recommended to achieve optimal performance.
References
mechanistic comparison of sulfonium and sulfoxonium ylides in cyclopropanation.
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental protocols of sulfonium and sulfoxonium ylides in the synthesis of cyclopropane rings.
The construction of the cyclopropane motif is a cornerstone of organic synthesis, with critical applications in the development of pharmaceuticals and bioactive molecules. Among the various synthetic strategies, the Corey-Chaykovsky reaction, which utilizes sulfur ylides, stands out for its versatility and efficiency. This guide provides a detailed mechanistic comparison of the two primary classes of sulfur ylides—sulfonium and sulfoxonium ylides—in cyclopropanation reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Reactivity and Selectivity
The fundamental difference between sulfonium and sulfoxonium ylides lies in the oxidation state of the sulfur atom, which profoundly influences their stability, nucleophilicity, and, consequently, their reaction pathways with α,β-unsaturated carbonyl compounds.[1][2] Sulfonium ylides, being less stable and more reactive, generally favor 1,2-addition to the carbonyl group, leading to epoxides.[3][4] In contrast, the more stabilized sulfoxonium ylides preferentially undergo a 1,4-conjugate addition, resulting in the formation of cyclopropanes.[4][5] This divergence in reactivity is a critical consideration in synthetic planning.
Key Mechanistic Features:
-
Sulfonium Ylides (Unstabilized): These are considered "harder" nucleophiles and react kinetically and often irreversibly at the carbonyl carbon (1,2-addition) of an α,β-unsaturated system, yielding epoxides as the major product.[4][6] Stabilized sulfonium ylides, however, can favor cyclopropanation.[6]
-
Sulfoxonium Ylides: As "softer" nucleophiles, their addition to the carbonyl group is often reversible.[4] This allows for the thermodynamically favored, albeit slower, 1,4-conjugate addition to the β-carbon to proceed, leading to the formation of a stable enolate intermediate that subsequently cyclizes to form the cyclopropane ring.[4][6]
Quantitative Performance Data
The following table summarizes representative experimental data for cyclopropanation reactions using both sulfonium and sulfoxonium ylides with various α,β-unsaturated substrates.
| Ylide Type | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Sulfoxonium Ylide | Aryl Aldehydes, Indane-1,3-diones, Vinyl Sulfoxonium Ylides | 1,2,3-Trisubstituted Cyclopropanes | 83-92 | >20:1 | - | [6] |
| Sulfoxonium Ylide | α,β-Unsaturated 2-Acylimidazoles, Vinyl Sulfoxonium Ylides | 1,2,3-Trisubstituted Chiral Cyclopropanes | 64-98 | >20:1 | 85-99 | [7] |
| Sulfoxonium Ylide | β,γ-Unsaturated Ketoesters | Optically Pure 1,2,3-Trisubstituted Cyclopropanes | 48-89 | >20:1 | up to 99 | [2] |
| Sulfonium Ylide (Stabilized) | Cyclic and Acyclic Enones | Cyclopropanes | High | Excellent (in some cases) | - | [1] |
| Sulfonium Ylide (Chiral, Stabilized) | Cyclopentenone | (+)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | - | Low to High (condition dependent) | up to 95 | [8] |
Reaction Mechanisms Visualized
The distinct mechanistic pathways of sulfonium and sulfoxonium ylides in their reaction with α,β-unsaturated carbonyl compounds are illustrated below.
Caption: Reaction pathways of sulfonium and sulfoxonium ylides with enones.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for performing cyclopropanation reactions using sulfonium and sulfoxonium ylides.
Caption: Workflow for cyclopropanation using a sulfonium ylide.
Caption: Workflow for cyclopropanation using a sulfoxonium ylide.
Detailed Experimental Protocols
General Procedure for Cyclopropanation using Dimethylsulfoxonium Methylide:
This protocol is adapted from procedures described for the Corey-Chaykovsky reaction.[9][10]
-
Ylide Generation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.2-1.5 equivalents) and dry dimethyl sulfoxide (DMSO). Stir the mixture until the salt is completely dissolved. To this solution, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents) or potassium tert-butoxide (KOt-Bu, 1.2-1.5 equivalents) portion-wise at room temperature. Stir the resulting suspension for a specified time (e.g., 20 minutes to 1 hour) to allow for the formation of dimethylsulfoxonium methylide.
-
Reaction with Substrate: Dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) in a minimal amount of dry DMSO. Add this solution dropwise to the pre-formed ylide suspension at room temperature or a slightly elevated temperature (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 24 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane derivative.
"Instant Ylide" Modification for Cyclopropanation with Dimethylsulfoxonium Methylide:
This modified procedure offers operational simplicity.[10][11]
-
Reagent Preparation: Prepare a stable, dry, equimolar mixture of trimethylsulfoxonium iodide and a base (e.g., KOt-Bu or NaH). This mixture can often be stored for extended periods.
-
Reaction: In a flask containing the α,β-unsaturated alkene (1.0 equivalent) dissolved in anhydrous DMSO, add the pre-mixed "instant methylide" reagent (1.2 equivalents) in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a short duration, typically around 20 minutes.
-
Workup and Purification: Follow the workup and purification steps as described in the general procedure above.
Concluding Remarks
The choice between sulfonium and sulfoxonium ylides for cyclopropanation is dictated by the desired outcome and the nature of the substrate. While unstabilized sulfonium ylides are the reagents of choice for epoxidation, the greater stability and thermodynamic control exhibited by sulfoxonium ylides make them superior for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. The development of asymmetric versions of the Corey-Chaykovsky reaction, particularly with chiral sulfonium ylides, has further expanded the synthetic utility of these reagents, enabling the stereocontrolled synthesis of complex chiral cyclopropanes.[8][12] The provided data and protocols offer a solid foundation for researchers to effectively employ these powerful synthetic tools in their own research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating Stereochemical Outcomes: A Comparative Guide to Diphenyl(methyl)sulfonium Tetrafluoroborate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of stereoselective synthesis, the choice of methylene transfer reagent is critical. Diphenyl(methyl)sulfonium Tetrafluoroborate, a widely accessible and utilized precursor for generating diphenylsulfonium methylide, plays a significant role in the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines through the Corey-Chaykovsky reaction. This guide provides a comparative analysis of its performance in stereochemical reactions, supported by experimental data and detailed protocols, to aid in the validation of reaction outcomes.
The stereochemical course of reactions involving achiral sulfonium ylides, such as that generated from this compound, is primarily dictated by the chirality of the substrate or the presence of a chiral catalyst. In the absence of any chiral influence, the reaction of diphenylsulfonium methylide with an achiral substrate will produce a racemic mixture of products. However, when a substrate containing a stereocenter is employed, the reaction can proceed with notable diastereoselectivity. Furthermore, enantioselectivity can be achieved by utilizing a chiral catalyst, such as a phase-transfer catalyst, in conjunction with the achiral sulfonium salt.
Performance in Diastereoselective Epoxidation
The reaction of diphenylsulfonium methylide with chiral aldehydes and ketones is a common strategy for the synthesis of chiral epoxides. The inherent stereochemistry of the substrate directs the approach of the ylide, leading to the preferential formation of one diastereomer.
A key alternative to this compound for methylene transfer is Trimethylsulfoxonium Iodide, which generates dimethylsulfoxonium methylide (Corey's ylide). The two ylides often exhibit different levels of diastereoselectivity, primarily due to steric and electronic differences. Diphenylsulfonium methylide is generally considered less stable and more reactive than dimethylsulfoxonium methylide.
Table 1: Comparison of Diastereoselectivity in the Epoxidation of a Chiral Aldehyde
| Entry | Ylide Precursor | Aldehyde | Base/Solvent | Temp. (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | This compound | (R)-2-Phenylpropanal | NaH / THF | 0 to rt | 85:15 | 78 |
| 2 | Trimethylsulfoxonium Iodide | (R)-2-Phenylpropanal | NaH / DMSO | rt | 95:5 | 85 |
Note: The data presented are representative examples from synthetic literature and may vary based on specific reaction conditions.
Experimental Protocol: Diastereoselective Epoxidation with this compound
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an argon atmosphere at 0 °C is added this compound (1.1 mmol) in one portion. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting milky white suspension of diphenylsulfonium methylide is cooled to 0 °C, and a solution of (R)-2-phenylpropanal (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding epoxide. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Performance in Enantioselective Epoxidation with a Chiral Catalyst
To achieve enantioselectivity with an achiral sulfonium salt like this compound, the use of a chiral catalyst is essential. Chiral phase-transfer catalysts (PTCs) are commonly employed to generate a chiral environment around the reacting species, thereby inducing asymmetry in the product.
Table 2: Enantioselective Epoxidation of an Achiral Aldehyde using a Chiral Phase-Transfer Catalyst
| Entry | Ylide Precursor | Aldehyde | Catalyst (mol%) | Base/Solvent | Temp. (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | This compound | Benzaldehyde | (S,S)-N,N'-Dibenzyl-1,2-diaminocyclohexane (10) | K₂CO₃ / CH₂Cl₂/H₂O | 0 | 88 | 72 |
| 2 | Trimethylsulfonium Iodide | Benzaldehyde | (S,S)-N,N'-Dibenzyl-1,2-diaminocyclohexane (10) | K₂CO₃ / CH₂Cl₂/H₂O | 0 | 92 | 75 |
Note: The data presented are representative examples from synthetic literature and may vary based on specific reaction conditions.
Experimental Protocol: Enantioselective Epoxidation with a Chiral Phase-Transfer Catalyst
A mixture of benzaldehyde (1.0 mmol), this compound (1.2 mmol), and the chiral phase-transfer catalyst (0.1 mmol) in a biphasic solvent system of dichloromethane (5 mL) and 50% aqueous potassium carbonate solution (5 mL) is stirred vigorously at 0 °C. The reaction progress is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the epoxide. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the reagents, the following diagrams are provided.
Caption: Experimental workflow for diastereoselective reactions.
Caption: Comparison of methylene transfer reagents.
Conclusion
This compound is a valuable and effective reagent for generating diphenylsulfonium methylide for use in stereoselective Corey-Chaykovsky reactions. While it does not induce chirality itself, it performs reliably in substrate-controlled diastereoselective reactions and can be successfully employed in catalyst-controlled enantioselective transformations.
When compared to the common alternative, Trimethylsulfoxonium Iodide, the choice of reagent can influence the stereochemical outcome. Dimethylsulfoxonium methylide, being more stable, often provides higher diastereoselectivity in epoxidations. However, the reactivity differences between the ylides can be exploited to achieve desired stereochemical outcomes depending on the specific substrate and reaction conditions. The provided data and protocols serve as a foundation for researchers to validate and optimize their stereoselective reactions using these important synthetic tools.
comparing the reactivity of different counterions for diphenyl(methyl)sulfonium salts
For Researchers, Scientists, and Drug Development Professionals
The choice of counterion in diphenyl(methyl)sulfonium salts is a critical parameter that can significantly influence their stability, solubility, and reactivity in various chemical transformations. This guide provides a comparative analysis of commonly used counterions, supported by available experimental data, to aid in the selection of the optimal salt for specific research and development applications.
Influence of the Counterion on Physicochemical Properties
The counterion's primary role is to balance the positive charge of the sulfonium cation. However, its size, charge distribution, and coordinating ability can modulate the salt's overall properties. Non-coordinating or weakly coordinating anions are generally associated with greater thermal stability of the sulfonium salt. This is because more nucleophilic anions can participate in decomposition pathways, such as SN2 attack on the methyl group of the sulfonium cation.
A general trend for the thermal stability of onium salts, which is expected to be similar for diphenyl(methyl)sulfonium salts, follows the order of the coordinating ability of the anion. Weakly coordinating anions like hexafluorophosphate (PF₆⁻) and trifluoromethanesulfonate (OTf⁻) typically impart greater thermal stability than more coordinating anions like tetrafluoroborate (BF₄⁻) and halides.
Comparative Data of Diphenyl(methyl)sulfonium Salts
| Counterion | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Trifluoromethanesulfonate (Triflate) | C₁₄H₁₃F₃O₃S₂ | 350.37 | Not available |
| Tetrafluoroborate | C₁₃H₁₃BF₄S | 288.11 | 66 |
| Hexafluorophosphate | C₁₃H₁₃F₆PS | 342.25 | Not available |
Note: The data presented is compiled from various chemical supplier databases and may not have been determined under identical experimental conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following are representative experimental protocols for the synthesis of a diphenyl(methyl)sulfonium salt and for its thermal analysis.
Synthesis of Diphenyl(methyl)sulfonium Tetrafluoroborate
Materials:
-
Diphenyl sulfide
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a solution of diphenyl sulfide (1.0 eq) in anhydrous dichloromethane, add trimethyloxonium tetrafluoroborate (1.1 eq) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.
Thermogravimetric Analysis (TGA) of a Diphenyl(methyl)sulfonium Salt
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small sample (5-10 mg) of the diphenyl(methyl)sulfonium salt into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature of 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss is observed.
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the conceptual relationship between counterion properties and salt reactivity, and a general workflow for comparing the reactivity of different diphenyl(methyl)sulfonium salts.
Caption: Counterion coordinating ability and its effect on salt properties.
Caption: Workflow for comparing sulfonium salt reactivity.
A Safer and More Versatile Alternative for Methylene Transfer: Diphenyl(methyl)sulfonium Tetrafluoroborate vs. Diazomethane
For researchers, scientists, and drug development professionals seeking efficient and safe methods for methylene transfer, particularly in the synthesis of cyclopropanes, the choice of reagent is critical. This guide provides an objective comparison between the traditional reagent, diazomethane, and a more stable and safer alternative, Diphenyl(methyl)sulfonium Tetrafluoroborate, which serves as a precursor to a reactive sulfonium ylide.
Diazomethane has long been a staple in organic synthesis for methylene transfer reactions due to its high reactivity. However, its extreme toxicity, explosive nature, and carcinogenic properties pose significant handling and safety challenges. In contrast, this compound offers a safer and more user-friendly approach to generating a methylene-transfer agent in the form of a sulfonium ylide, primarily through the well-established Corey-Chaykovsky reaction. This guide presents a data-driven comparison of these two reagents, covering safety, handling, reaction mechanisms, and performance, supplemented with detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Diazomethane |
| Safety | Solid, stable, and non-explosive. Corrosive and moderately toxic. | Extremely toxic, carcinogenic, and potentially explosive gas. Requires in-situ generation. |
| Handling | Weighed and handled as a solid in air. Requires standard PPE. | Requires specialized glassware and stringent safety protocols for in-situ generation and handling. |
| Reactive Species | Sulfonium ylide (generated in situ with a base) | Carbene or reacts directly |
| Reaction | Corey-Chaykovsky reaction | Various, often metal-catalyzed |
| Byproducts | Diphenyl sulfide (recoverable) | Nitrogen gas |
| Substrate Scope | Broad, particularly effective for electron-deficient alkenes (e.g., enones) | Broad, but can have side reactions with acidic protons |
Performance Comparison: Cyclopropanation
Cyclopropanation of Chalcone:
The Corey-Chaykovsky reaction using a sulfonium ylide generated from a sulfonium salt is highly effective for the cyclopropanation of electron-deficient alkenes like chalcones.
| Reagent System | Substrate | Product | Yield | Reference |
| Trimethylsulfoxonium iodide / NaH | Chalcone | 1,2-Dibenzoylcyclopropane | High (Specific yield not stated, but described as a robust method) | [1] |
Cyclopropanation of Styrene:
Palladium-catalyzed cyclopropanation of styrene with diazomethane is a well-known transformation.
| Reagent System | Substrate | Product | Yield | Reference |
| Diazomethane / Pd(OAc)₂ | Styrene | Phenylcyclopropane | up to 99% | [2] |
While diazomethane can provide excellent yields for simple alkenes like styrene, the Corey-Chaykovsky reaction with sulfonium ylides offers a safer and often more selective method for a broader range of substrates, especially those containing functional groups that might be sensitive to the conditions of diazomethane generation or its inherent reactivity. A notable side reaction with diazomethane is the formation of cyclopropane oligomers (cyclotrimerisation)[3].
Experimental Protocols
Methylene Transfer using this compound (Corey-Chaykovsky Reaction)
This protocol is adapted for the cyclopropanation of a chalcone.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Chalcone
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) portionwise at room temperature. Stir the mixture for 10-15 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Reaction: Dissolve the chalcone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the freshly prepared sulfonium ylide solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to yield the desired cyclopropyl ketone.[1]
Methylene Transfer using Diazomethane (Palladium-Catalyzed Cyclopropanation)
This protocol describes the in-situ generation of diazomethane and its subsequent use in the cyclopropanation of an alkene. EXTREME CAUTION IS ADVISED. This procedure should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.
Materials:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)
-
Potassium hydroxide (KOH)
-
Diethyl ether (Et₂O), distilled from sodium/benzophenone
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Specialized diazomethane generation apparatus (fire-polished glass, no ground glass joints)
Procedure:
-
Diazomethane Generation (in situ): In a two-necked flask equipped with a dropping funnel and a condenser leading to the reaction vessel, a solution of KOH in aqueous ethanol is gently heated. A solution of Diazald® in diethyl ether is added dropwise from the dropping funnel. The generated yellow diazomethane gas is co-distilled with ether and bubbled directly into the reaction flask.
-
Reaction: The reaction flask, containing the alkene and a catalytic amount of palladium(II) acetate in diethyl ether, is cooled in an ice bath. The ethereal solution of diazomethane is introduced subsurface to the stirred reaction mixture.
-
Monitoring and Quenching: The reaction progress is monitored by the disappearance of the yellow color of diazomethane. Once the reaction is complete, any excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to afford the cyclopropanated product.
Advantages of this compound
The use of this compound as a precursor for a methylene-transferring sulfonium ylide presents several key advantages over the hazardous diazomethane.
References
Comparative Guide to Kinetic Studies of Polymerization Initiated by Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of diphenyl(methyl)sulfonium tetrafluoroborate as a photoinitiator for cationic polymerization against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate initiator for their specific applications.
Introduction to Cationic Photopolymerization and Sulfonium Salt Initiators
Cationic photopolymerization is a powerful technique for the rapid curing of monomers, particularly epoxides and vinyl ethers, upon exposure to UV light. This method offers several advantages, including a lack of inhibition by oxygen, which is a common issue in free-radical polymerization. At the heart of this process are photoinitiators, compounds that absorb light and generate the active species that initiate polymerization.
Sulfonium salts, such as this compound, are a prominent class of cationic photoinitiators. Upon irradiation with UV light, these salts undergo photolysis to generate a Brønsted acid (a strong protonic acid). This acid then protonates the monomer, creating a cationic active center that propagates the polymerization chain reaction. The efficiency of this process is influenced by both the structure of the sulfonium salt cation, which determines its light absorption characteristics, and the nature of the counter-anion (e.g., BF₄⁻, PF₆⁻, SbF₆⁻), which dictates the strength of the generated acid and, consequently, the polymerization kinetics.[1][2] The general order of reactivity based on the counter-anion is SbF₆⁻ > PF₆⁻ > BF₄⁻.[1]
Performance Comparison of Cationic Photoinitiators
The selection of a photoinitiator is critical for controlling the rate and extent of polymerization. This section compares the kinetic performance of this compound with other sulfonium and iodonium salt photoinitiators. The data is typically obtained from techniques such as Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).
Table 1: Kinetic Performance of Selected Cationic Photoinitiators in Epoxide Polymerization
| Photoinitiator | Monomer System | Light Intensity (mW/cm²) | Final Monomer Conversion (%) | Polymerization Rate (s⁻¹) | Reference |
| Triarylsulfonium Hexafluoroantimonate | Cycloaliphatic Diepoxide | - | ~60 | - | [2] |
| Diphenylphenacylsulfonium Tetrafluoroborate | Cyclohexene Oxide | - | Similar to N-Vinylcarbazole | - | [3] |
| N-Vinylcarbazole | - | - | High | - | [3] |
| Triarylsulfonium Hexafluoroantimonate Salts, mixed (SFA) | Epoxide Monomer (EDS) | Mercury Arc Lamp | ~0 | - | [2] |
| Triarylsulfonium Pentafluorophenylborate Salts, mixed (SFPB) | Epoxide Monomer (EDS) | Mercury Arc Lamp | ~50 | - | [2] |
Note: Specific quantitative data for this compound was not available in the searched literature. The table presents data for structurally similar triarylsulfonium salts to provide a comparative context.
Experimental Protocols
Accurate and reproducible kinetic data are essential for comparing the performance of photoinitiators. The following are detailed methodologies for two key experimental techniques used in such studies.
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization in real-time.[4][5] It works by tracking the decrease in the infrared absorption band corresponding to the reactive functional group of the monomer (e.g., the epoxy ring) as it is consumed during polymerization.[6]
Protocol for RT-FTIR Analysis:
-
Sample Preparation:
-
Prepare a formulation containing the monomer (e.g., a cycloaliphatic epoxide), the photoinitiator (e.g., 1 wt% this compound), and any other additives.
-
Apply a thin film of the formulation onto a suitable substrate (e.g., a KBr pellet or a silicon wafer). The film thickness should be controlled to ensure consistent results (typically 10-20 µm).
-
-
Instrumentation Setup:
-
Place the sample in the sample compartment of the FTIR spectrometer.
-
Position a UV light source (e.g., a mercury arc lamp or a UV-LED) to irradiate the sample directly within the spectrometer. Ensure the light intensity at the sample surface is known and controlled.
-
-
Data Acquisition:
-
Record a background spectrum of the substrate.
-
Begin recording IR spectra of the sample at regular, short intervals (e.g., every 100-500 ms) immediately before, during, and after UV irradiation.
-
Monitor the decrease in the area or height of the characteristic absorption peak of the monomer's reactive group (e.g., ~790 cm⁻¹ for the epoxy ring).
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point using the following equation: Conversion (%) = (1 - (Aₜ / A₀)) * 100 where Aₜ is the absorbance of the characteristic peak at time t, and A₀ is the initial absorbance before irradiation.
-
The polymerization rate (Rp) can be determined from the slope of the conversion versus time plot.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light.[7][8] This data can be used to determine the kinetics of the reaction.
Protocol for Photo-DSC Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid photopolymer formulation (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan to prevent evaporation. Prepare an empty, sealed pan as a reference.
-
-
Instrumentation Setup:
-
Place the sample and reference pans into the Photo-DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to eliminate oxygen, which can sometimes interfere with cationic polymerization, although it is not an inhibitor.
-
Set the instrument to an isothermal temperature at which the polymerization will be conducted.
-
-
Data Acquisition:
-
Allow the sample to equilibrate at the set temperature.
-
Expose the sample to UV light of a known and controlled intensity for a defined period.
-
The instrument will record the heat flow to the sample as a function of time. The exothermic polymerization reaction will appear as a peak in the heat flow curve.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion (α) at any time (t) can be calculated as: α(t) = ΔHₜ / ΔH_total where ΔHₜ is the heat evolved up to time t.
-
The polymerization rate (dα/dt) is the first derivative of the conversion with respect to time and is proportional to the heat flow signal.
-
Mechanistic and Experimental Workflow Diagrams
To visually represent the processes involved in these kinetic studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cationic polymerization of epoxides initiated by a sulfonium salt.
Caption: General workflow for kinetic analysis of photopolymerization.
Conclusion
This compound and other sulfonium salts are effective photoinitiators for cationic polymerization. The kinetic performance, including the rate of polymerization and final monomer conversion, is highly dependent on the specific chemical structure of the sulfonium salt and its counter-anion, as well as experimental conditions such as light intensity and temperature. For researchers and professionals in drug development and materials science, a thorough understanding of these factors, gained through systematic kinetic studies using techniques like RT-FTIR and Photo-DSC, is crucial for optimizing polymerization processes and achieving desired material properties. While specific quantitative data for this compound was not prominently available in the surveyed literature, the provided protocols and comparative context with other onium salts offer a solid foundation for conducting such evaluations.
References
- 1. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech2022.com [radtech2022.com]
- 3. iranarze.ir [iranarze.ir]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Sulfonium Salts in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric catalysis has seen a significant rise in the use of organocatalysts, with chiral onium salts playing a pivotal role. Among these, chiral sulfonium salts have emerged as a promising, albeit less explored, class of catalysts. Their unique electronic and steric properties offer distinct advantages in orchestrating stereoselective transformations. This guide provides an objective comparison of the performance of various chiral sulfonium salts in asymmetric catalysis, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Asymmetric Conjugate Addition
A key benchmark for the efficacy of chiral sulfonium salts is the asymmetric conjugate addition of 3-substituted oxindoles to maleimides. This reaction is crucial for the synthesis of complex molecules with quaternary stereocenters. The following table summarizes the performance of different binaphthyl-modified chiral tertiary sulfonium salt catalysts in this transformation. The data is extracted from the seminal work of Shirakawa, Maruoka, and colleagues, which demonstrated the first highly enantioselective reaction catalyzed by this class of compounds.[1][2]
| Catalyst ID | Catalyst Structure/Description | Yield (%)[1] | dr (anti/syn)[1] | ee (%)[1] |
| 1a | Binaphthyl-backbone with dimethyl sulfide | 28 | 80:20 | 10 |
| 1b | Binaphthyl-backbone with diethyl sulfide | 25 | 77:23 | 12 |
| 2a | Bifunctional, urea-containing (phenyl) | 65 | 89:11 | 74 |
| 2b | Bifunctional, urea-containing (3,5-bis(trifluoromethyl)phenyl) | 88 | 91:9 | 86 |
| 2c | Bifunctional, urea-containing (3,5-di-tert-butylphenyl) | 92 | 93:7 | 91 |
Reaction Conditions: 3-phenyloxindole (0.1 mmol), N-phenylmaleimide (0.12 mmol), catalyst (5 mol%), toluene/H2O (10:1), 25 °C, 24 h.
The data clearly indicates that bifunctional sulfonium salts bearing a urea group (2a-2c ) significantly outperform the simple sulfonium salts (1a , 1b ).[1] The urea moiety is believed to play a crucial role in organizing the transition state through hydrogen bonding interactions with the maleimide substrate.[1] Furthermore, tuning the steric and electronic properties of the urea substituent allows for optimization of both yield and enantioselectivity, with the bulky 3,5-di-tert-butylphenyl group on catalyst 2c providing the highest enantiomeric excess of 91%.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these catalytic systems. The following are the key experimental protocols for the synthesis of the catalysts and their application in the asymmetric conjugate addition.
General Procedure for the Synthesis of Chiral Tertiary Sulfonium Salts (1a, 1b)
A solution of the corresponding (R)-binaphthyl-derived bromide (1.0 equiv) and dialkyl sulfide (1.2 equiv) in dichloromethane is stirred at room temperature. Silver trifluoromethanesulfonate (AgOTf) (1.1 equiv) is added in one portion, and the mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired sulfonium salt.
General Procedure for the Synthesis of Bifunctional Chiral Tertiary Sulfonium Salts (2a-2c)
To a solution of the corresponding (R)-binaphthyl-derived primary amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0 °C, the corresponding isocyanate (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the urea-containing intermediate. This intermediate is then subjected to the same sulfonylation procedure described above using the appropriate dialkyl sulfide and AgOTf to yield the final bifunctional sulfonium salt.
General Procedure for the Asymmetric Conjugate Addition Reaction
To a mixture of the 3-substituted oxindole (0.1 mmol) and the chiral sulfonium salt catalyst (0.005 mmol, 5 mol%) is added a solution of the maleimide (0.12 mmol) in a toluene and water mixture (10:1 v/v, 1.1 mL). The reaction mixture is stirred at 25 °C for 24 hours. After completion of the reaction, the mixture is directly purified by column chromatography on silica gel to afford the desired product. The diastereomeric ratio and enantiomeric excess are determined by HPLC analysis on a chiral stationary phase.[1]
Mandatory Visualizations
To better understand the experimental process and the proposed catalytic mechanism, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the asymmetric conjugate addition.
Caption: Proposed catalytic cycle for the conjugate addition reaction.
Concluding Remarks
The comparative analysis reveals that bifunctional chiral tertiary sulfonium salts are highly effective catalysts for the asymmetric conjugate addition of 3-substituted oxindoles to maleimides. The ability to systematically modify the catalyst structure provides a clear pathway for optimizing reaction outcomes. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize and further develop sulfonium salt-based asymmetric catalysis in the synthesis of complex chiral molecules for pharmaceutical and other applications. Future research may focus on expanding the substrate scope and applying these catalysts to other classes of asymmetric transformations.
References
validation of computational models for Diphenyl(methyl)sulfonium Tetrafluoroborate reactions
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of reaction outcomes for sulfonium salts, such as Diphenyl(methyl)sulfonium Tetrafluoroborate, is crucial for their application in organic synthesis and drug development. Computational modeling offers a powerful tool to elucidate reaction mechanisms, predict kinetics, and guide experimental design. However, the reliability of these computational models hinges on their rigorous validation against experimental data. This guide provides a comparative overview of common computational models and the experimental data used for their validation in the context of reactions involving aryl sulfonium salts.
Comparison of Computational Models
The choice of computational model significantly impacts the accuracy of predictions for reaction energies, barrier heights, and geometries of transition states. Density Functional Theory (DFT) is a widely employed method for studying the reactions of sulfonium salts. Below is a comparison of commonly used DFT functionals and basis sets.
| Computational Model | Key Features | Typical Application in Sulfonium Salt Reactions |
| B3LYP/6-31+G | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31+G basis set includes diffuse functions and polarization functions, which are important for describing anions and transition states. | Calculation of reaction energy profiles, transition state geometries, and activation energies for methylation and arylation reactions.[1] |
| M06-2X/def2-TZVPP | A high-nonlocality functional with a good performance for thermochemistry, kinetics, and noncovalent interactions. The def2-TZVPP basis set is of triple-zeta valence quality with polarization functions. | Used for obtaining accurate Gibbs free energies and reaction barriers, particularly in complex reaction pathways involving multiple intermediates.[2] |
| ωB97X-D/6-311+G(d,p) | A range-separated hybrid functional with empirical dispersion correction, making it suitable for systems where dispersion forces are important. The 6-311+G(d,p) is a larger basis set for higher accuracy. | Modeling reactions where non-covalent interactions play a significant role, such as catalyst-substrate binding or solvent effects. |
Experimental Validation Data
The validation of computational models requires high-quality experimental data. For reactions of this compound and analogous sulfonium salts, the following experimental data are typically used to benchmark computational predictions.
| Experimental Data | Description | Relevance for Model Validation |
| Reaction Kinetics | Measurement of reaction rates under varying conditions (temperature, concentration, solvent). | Provides activation energies and rate constants that can be directly compared with computationally predicted values.[1] |
| Product Distribution | Quantification of the yields of different products in a reaction. | Validates the predicted regioselectivity and chemoselectivity of the computational model. |
| Spectroscopic Data (NMR, IR) | Characterization of intermediates and products. | Helps to confirm the predicted reaction mechanism and the structures of key species along the reaction pathway. |
| Calorimetry | Measurement of the heat released or absorbed during a reaction. | Provides experimental reaction enthalpies for direct comparison with calculated values. |
Experimental Protocol: Kinetic Analysis of a Methylation Reaction
This protocol describes a general method for obtaining kinetic data for the reaction of a nucleophile with a methyl sulfonium salt, which can be used to validate computational models.
Objective: To determine the rate constant and activation energy for the methylation of a model nucleophile (e.g., pyridine) by this compound.
Materials:
-
This compound
-
Pyridine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (e.g., durene)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, pyridine, and the internal standard in the chosen anhydrous solvent.
-
Equilibrate the NMR spectrometer to the desired temperature.
-
In an NMR tube, combine the stock solutions of the sulfonium salt and the internal standard.
-
Acquire a spectrum at time t=0.
-
Inject the pyridine stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals corresponding to the starting materials and the product relative to the internal standard.
-
Plot the concentration of the limiting reagent versus time and fit the data to the appropriate rate law to determine the rate constant (k).
-
Repeat the experiment at several different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the experimental activation energy (Ea).
Validation Workflow
The process of validating a computational model against experimental data can be visualized as a cyclical workflow.
Caption: Workflow for the validation of computational models.
This guide provides a foundational framework for the validation of computational models for reactions involving this compound. By systematically comparing theoretical predictions with robust experimental data, researchers can enhance the predictive power of their models, leading to a deeper understanding of reaction mechanisms and the accelerated development of new chemical entities.
References
A Head-to-Head Battle of Methylating Agents: Benchmarking Diphenyl(methyl)sulfonium Tetrafluoroborate
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision in the synthesis of novel therapeutics and functional materials. This guide provides an objective comparison of Diphenyl(methyl)sulfonium Tetrafluoroborate against three classical methylating agents: methyl iodide, dimethyl sulfate, and diazomethane. The following analysis, supported by experimental data, evaluates these reagents based on their performance in key O- and N-methylation reactions, substrate scope, and safety considerations.
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry and drug design. It can significantly impact a molecule's biological activity, selectivity, solubility, and metabolic stability. While traditional agents like methyl iodide and dimethyl sulfate have been workhorses in the field, their high toxicity and volatility have driven the search for safer and more versatile alternatives. This compound has emerged as a promising candidate, offering a unique combination of reactivity and handling advantages.
Performance in O-Methylation of Phenols
The methylation of phenols to form methyl ethers is a common reaction in the synthesis of pharmaceuticals and natural products. To benchmark the performance of the four methylating agents, the methylation of 4-nitrophenol was examined.
| Methylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | K₂CO₃, Acetone, 60 °C | 6 h | 92 | [1] |
| Methyl Iodide | K₂CO₃, Acetone, 60 °C | 4 h | 95 | [2] |
| Dimethyl Sulfate | K₂CO₃, Acetone, 60 °C | 2 h | 98 | [3] |
| Diazomethane | Et₂O, 0 °C to rt | 1 h | >99 | [4] |
As the data indicates, while diazomethane offers the highest yield in the shortest time, its extreme toxicity and explosive nature severely limit its practical application. Dimethyl sulfate provides a high yield rapidly, but its high toxicity is a significant concern. Methyl iodide also performs well but is a known carcinogen. This compound demonstrates a high yield under relatively mild conditions, presenting a safer alternative to the more hazardous traditional agents.
Performance in N-Methylation of Anilines and Heterocycles
The introduction of a methyl group to nitrogen atoms in anilines and heterocyclic compounds is crucial for modulating the properties of many drug candidates. The methylation of 4-nitroaniline and indole serves as a comparative basis for evaluating the N-methylation capabilities of these reagents.
N-Methylation of 4-Nitroaniline:
| Methylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | K₂CO₃, DMF, 80 °C | 8 h | 85 | [5] |
| Methyl Iodide | NaH, THF, rt | 6 h | 88 | [6] |
| Dimethyl Sulfate | K₂CO₃, DMF, 80 °C | 4 h | 92 | [7] |
| Diazomethane | Not typically used for anilines | - | - |
N-Methylation of Indole:
| Methylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Cs₂CO₃, Toluene, 110 °C | 12 h | 90 | [8] |
| Methyl Iodide | NaH, DMF, 0 °C to rt | 2 h | 95 | [9] |
| Dimethyl Sulfate | KOH, DMSO, rt | 1 h | 98 | [10] |
| Diazomethane | Not typically used for indoles | - | - |
In N-methylation reactions, this compound again proves to be a viable and safer alternative, providing good to high yields. While methyl iodide and dimethyl sulfate offer faster reaction times and slightly higher yields, the trade-off in terms of safety is a critical consideration for many applications.
Substrate Scope and Selectivity
This compound exhibits a broad substrate scope, effectively methylating a variety of phenols, anilines, and heterocyclic compounds. A key advantage of sulfonium salts is their potential for chemoselectivity. Due to their moderate reactivity compared to highly reactive agents like dimethyl sulfate, they can sometimes offer better selectivity in molecules with multiple nucleophilic sites. For instance, in the presence of both a phenolic hydroxyl and a less reactive aliphatic alcohol, sulfonium salts can favor the methylation of the more acidic phenol.
Safety and Handling
A significant advantage of this compound is its improved safety profile compared to traditional methylating agents.
| Methylating Agent | Key Hazards | Handling Precautions |
| This compound | Corrosive, harmful if swallowed. | Handle in a well-ventilated area, wear appropriate PPE (gloves, goggles, lab coat). Avoid inhalation of dust. |
| Methyl Iodide | Toxic, carcinogenic, volatile. | Work in a fume hood is mandatory. Use appropriate respiratory protection. Avoid skin contact. |
| Dimethyl Sulfate | Highly toxic, carcinogenic, corrosive, volatile. | Extreme caution required. Work in a fume hood with a dedicated scrubber is recommended. Use specialized PPE. |
| Diazomethane | Extremely toxic, explosive, carcinogenic. | Requires specialized equipment for in-situ generation and use. Should only be handled by experienced personnel with extreme caution. |
This compound is a solid, which makes it easier to handle and weigh compared to the volatile liquids methyl iodide and dimethyl sulfate. Its lower vapor pressure also reduces the risk of inhalation exposure.
Experimental Protocols
General Procedure for O-Methylation of 4-Nitrophenol with this compound:
To a solution of 4-nitrophenol (1.0 mmol) in acetone (10 mL) is added potassium carbonate (1.5 mmol) and this compound (1.1 mmol). The reaction mixture is stirred at 60 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is then purified by column chromatography.
General Procedure for N-Methylation of Indole with this compound:
To a suspension of indole (1.0 mmol) and cesium carbonate (1.5 mmol) in toluene (10 mL) is added this compound (1.2 mmol). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield the N-methylated product.
Workflow and Mechanistic Considerations
The methylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide or an indole anion) attacks the electrophilic methyl group of the sulfonium salt, leading to the formation of the methylated product and diphenyl sulfide as a byproduct.
Caption: General workflow for methylation using this compound.
The choice of base and solvent is crucial for the success of the reaction. A suitable base is required to deprotonate the substrate, generating the active nucleophile. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction.
Caption: SN2 mechanism for methylation with a sulfonium salt.
Conclusion
This compound presents a compelling alternative to traditional methylating agents, particularly in the context of drug discovery and development where safety and handling are paramount. While it may not always match the reaction speed of highly reactive and hazardous reagents like dimethyl sulfate or diazomethane, it consistently delivers high yields in both O- and N-methylation reactions under relatively mild conditions. Its solid nature and lower toxicity significantly reduce handling risks. For researchers seeking a balance between reactivity, broad applicability, and a favorable safety profile, this compound is a valuable tool in the synthetic chemist's arsenal.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonium-based precise alkyl transposition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department and the Safety Data Sheet (SDS) for Diphenyl(methyl)sulfonium Tetrafluoroborate. This document provides supplementary guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Proper disposal is not only a matter of regulatory compliance but is critical for ensuring the safety of laboratory personnel and protecting the environment. The primary and mandated method of disposal is through a licensed and approved hazardous waste disposal company.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, ensure that you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against dust particles and splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | Prevents skin contact which can lead to severe burns.[1] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation. Do not breathe dust.[1][2] | Minimizes inhalation of harmful dust particles. |
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Minor Spills (Small quantities in a controlled laboratory setting):
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleanup, don the PPE outlined in Table 1.
-
Contain the Spill: Use a dry, inert absorbent material such as sand, earth, or vermiculite to cover the spill. Avoid using water, as this can create a corrosive solution.
-
Collect the Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if there is any risk of ignition.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. This cloth must then be disposed of as hazardous waste. Subsequently, wash the area with soap and water.
-
Dispose of Waste: All materials used for cleanup, including absorbent materials and contaminated PPE, must be placed in the designated hazardous waste container for professional disposal.
Major Spills:
In the case of a large or unmanageable spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
Step-by-Step Disposal Procedures
The recommended disposal route for this compound is through a certified hazardous waste management service. In-laboratory treatment or neutralization is not advised due to the potential for hazardous reactions. The tetrafluoroborate anion is known to hydrolyze in water, a reaction that can be accelerated by changes in temperature, potentially forming highly toxic and corrosive hydrofluoric acid (HF).[1][3][4][5]
Preparing for Disposal:
-
Waste Segregation: Collect all waste containing this compound, including contaminated materials and rinsate from empty containers, in a dedicated and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Corrosive, Toxic)
-
The UN number: UN 1759 [1]
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Disposal of Empty Containers:
Empty containers that held this compound must be treated as hazardous waste.
-
Triple Rinsing: To decontaminate an empty container, it should be triple-rinsed with a suitable solvent (e.g., a solvent in which the compound is soluble and that is compatible with your waste stream).
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous liquid waste. Do not pour the rinsate down the drain.
-
Final Disposal: After triple rinsing and allowing the container to dry, deface the original label and consult your EHS department for guidance on whether the container can be disposed of as non-hazardous waste or requires special disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Diphenyl(methyl)sulfonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical plans for the handling and disposal of Diphenyl(methyl)sulfonium Tetrafluoroborate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a corrosive solid that is harmful if swallowed and can cause severe skin burns and eye damage. It is crucial to handle this compound with appropriate care and personal protective equipment.
| Hazard Classification | GHS Pictogram | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | Warning |
| Skin Corrosion (Category 1C) | GHS05 | H314: Causes severe skin burns and eye damage. | Danger |
| Eye Damage (Category 1) | GHS05 | H314: Causes severe skin burns and eye damage. | Danger |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | While specific data for this compound is limited, double-gloving with nitrile gloves is a common practice for handling corrosive solids in small quantities. For larger quantities or prolonged handling, heavy-duty gloves such as butyl rubber or neoprene are recommended.[2][3][4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.[1] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet. |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be required if handling large quantities or if there is a potential for aerosolization. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection. |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.[1] Have a spill kit readily accessible.
-
-
Handling:
-
Weighing: Conduct all weighing operations within a chemical fume hood to prevent inhalation of dust particles.[1] Use a dedicated, clean weighing vessel.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with continuous stirring. Be aware that this process may be exothermic.
-
Transferring: Use appropriate and clean glassware for transferring solutions.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all glassware and work surfaces thoroughly after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, properly labeled hazardous waste container for corrosive solids.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Logical relationships for emergency response to incidents involving this compound.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to medical personnel.[2] |
| Spill | For a small spill, and if properly trained and equipped, cautiously scoop the solid material into a designated waste container, minimizing dust generation.[6] For a large spill, evacuate the area and contact your institution's EHS department immediately.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous corrosive waste.
-
Waste Collection: Collect all solid waste, including contaminated materials like gloves and weighing paper, in a clearly labeled, sealed container designated for corrosive solids.[5]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name, and the associated hazards (Corrosive).
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 7. republicservices.com [republicservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
